molecular formula C17H28O2 B1222876 Farnesyl acetate CAS No. 4128-17-0

Farnesyl acetate

Cat. No.: B1222876
CAS No.: 4128-17-0
M. Wt: 264.4 g/mol
InChI Key: ZGIGZINMAOQWLX-NCZFFCEISA-N
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Description

Farnesyl acetate is a colorless to light yellow liquid ester (Molecular Formula: C17H28O2, MW: 264.4 g/mol) with a density of approximately 0.91 g/mL and a flash point above 95°C . As a derivative of farnesyl pyrophosphate from the mevalonate pathway, it serves as a critical compound in biochemical and physiological research. Its primary research value stems from its demonstrated ability to inhibit DNA replication in mammalian cells, including Chinese hamster ovary (CHO) and human HeLa cells, leading to an irreversible S-phase arrest independent of HMG-CoA reductase activity . This mechanism, which also involves the inhibition of protein prenylation, positions this compound as a valuable tool for investigating cell cycle regulation and cancer . In entomological research, this compound exhibits significant toxicity and acts as a biorational insecticide against Lepidopteran pests like the diamondback moth (Plutella xylostella) . Studies show that sublethal concentrations (LC50 of 56.41 mg/L) cause severe sublethal effects, including developmental delays, reduced fecundity and egg viability, pupal and adult morphogenetic abnormalities, and suppression of adult emergence, likely through interference with juvenile hormone biosynthesis . Furthermore, it is used in the study of fragrance and essential oils, where it is noted for adding volume and freshness in white flower accords in perfumery research . This compound is for Research Use Only. It is not intended for diagnostic, therapeutic, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] acetate
Source PubChem
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InChI

InChI=1S/C17H28O2/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ZGIGZINMAOQWLX-NCZFFCEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCOC(=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COC(=O)C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Source PubChem
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DSSTOX Substance ID

DTXSID5047110
Record name trans,trans-Farnesyl acetate
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Molecular Weight

264.4 g/mol
Source PubChem
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Physical Description

Colourless liquid; Rosy floral aroma
Record name (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.908-0.914
Record name (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

4128-17-0, 29548-30-9
Record name (E,E)-Farnesyl acetate
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Record name Farnesyl acetate, (2E,6E)-
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Record name Farnesol acetate
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Record name 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, 1-acetate
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Record name 3,7,11-trimethyldodeca-2,6,10-trienyl acetate
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Record name FARNESYL ACETATE, (2E,6E)-
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Record name Farnesyl acetate
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Foundational & Exploratory

Farnesyl Acetate: A Comprehensive Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl acetate, a naturally occurring sesquiterpenoid ester, has garnered significant interest within the scientific community due to its diverse applications, ranging from perfumery and cosmetics to potential therapeutic uses. This technical guide provides an in-depth exploration of the natural sources and occurrence of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and harness the properties of this versatile molecule.

Natural Occurrence and Quantitative Data

This compound is found in a variety of natural sources, including essential oils of numerous plants and as an insect pheromone. The concentration of this compound can vary significantly depending on the species, geographical location, and the extraction method employed. A summary of its occurrence in various natural sources is presented below.

Quantitative Data Summary
Natural SourcePlant Part/TypeThis compound Concentration (%)Reference(s)
Ambrette (Abelmoschus moschatus)Seed Oil30.90 - 72.00[1][2]
Physalis alkekengi (Chinese Lantern)Leaf Concrete5.79[3]
Ylang Ylang (Cananga odorata)CO2 Extract2.00
Thyme, wild or creeping (Thymus spp.)Oil0.40
Daphne odoraNot SpecifiedReported Presence[4]
Artemisia annuaNot SpecifiedReported Presence[4]
BlueberryFruitReported Presence
GrapefruitNot SpecifiedReported Presence
PomeloNot SpecifiedReported Presence
Apple (Malus domestica)FruitPresent in volatile compounds[5]
Pholcus beijingensis (Spider)Female-produced sex pheromoneComponent of a 2:1 ratio with hexadecyl acetate[6]

Biosynthesis of this compound

This compound is synthesized in plants through the isoprenoid pathway, a fundamental metabolic route responsible for the production of a vast array of natural products. The biosynthesis begins with the formation of isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which serve as the basic five-carbon building blocks.

The key steps leading to this compound are:

  • Formation of Geranyl Diphosphate (GPP): One molecule of DMAPP and one molecule of IPP are condensed to form the ten-carbon GPP.

  • Formation of Farnesyl Diphosphate (FPP): GPP is then condensed with another molecule of IPP to yield the fifteen-carbon farnesyl diphosphate (FPP). FPP is a crucial branch-point intermediate in the biosynthesis of various isoprenoids.

  • Formation of Farnesol: FPP is dephosphorylated to produce farnesol.

  • Acetylation of Farnesol: Finally, farnesol is acetylated by an acetyltransferase to yield this compound.

Farnesyl_Acetate_Biosynthesis cluster_isoprenoid_pathway Isoprenoid Pathway cluster_final_steps Final Steps IPP Isopentenyl Diphosphate (IPP) DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Diphosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Diphosphate (FPP) GPP->FPP + IPP Farnesol Farnesol FPP->Farnesol Dephosphorylation Farnesyl_Acetate This compound Farnesol->Farnesyl_Acetate Acetylation (Acetyltransferase)

Biosynthesis pathway of this compound.

Experimental Protocols

The extraction and quantification of this compound from natural sources are critical for research and commercial purposes. The following sections detail generalized methodologies for these processes.

Extraction of this compound from Plant Material

1. Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials.[7][8][9]

  • Principle: This technique relies on the principle of co-distillation of immiscible liquids. Steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize at a temperature lower than their boiling points. The vapor mixture is then condensed and collected.

  • Apparatus:

    • Steam generator (or a boiling flask for direct steam generation)

    • Biomass flask

    • Condenser

    • Receiving vessel (e.g., separatory funnel)

    • Heating source

  • Procedure:

    • The plant material (e.g., crushed seeds, leaves) is placed in the biomass flask.

    • Steam is introduced into the bottom of the biomass flask.

    • The steam ruptures the oil-containing glands of the plant material, releasing the volatile essential oil.

    • The mixture of steam and essential oil vapor passes into the condenser.

    • The condensate, a mixture of water and essential oil, is collected in the receiving vessel.

    • Due to their immiscibility, the essential oil and water form separate layers and can be separated.

2. Solvent Extraction

Solvent extraction is another common method for isolating this compound.[10]

  • Principle: This method involves the use of an organic solvent to dissolve the essential oil from the plant matrix. The choice of solvent is crucial and depends on the polarity of the target compound.

  • Apparatus:

    • Soxhlet extractor (for continuous extraction) or flasks for maceration

    • Heating mantle

    • Rotary evaporator

    • Filter paper

  • Procedure:

    • The dried and ground plant material is placed in a flask or the thimble of a Soxhlet extractor.

    • A suitable solvent (e.g., hexane, ethanol, dichloromethane) is added.

    • The mixture is either left to macerate for a period or is continuously extracted using the Soxhlet apparatus.

    • After extraction, the solvent, now containing the dissolved essential oil, is separated from the plant material by filtration.

    • The solvent is removed from the extract using a rotary evaporator under reduced pressure to yield the crude essential oil.

Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most powerful and widely used analytical technique for the separation, identification, and quantification of volatile compounds like this compound in complex mixtures such as essential oils.[11][12]

  • Principle: The sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

  • Instrumentation:

    • Gas Chromatograph (GC) with a suitable capillary column (e.g., HP-5ms)

    • Mass Spectrometer (MS) detector

    • Autosampler

  • Procedure:

    • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane, ethyl acetate). An internal standard may be added for accurate quantification.

    • Injection: A small volume of the prepared sample is injected into the GC inlet.

    • Separation: The GC oven temperature is programmed to increase over time, allowing for the separation of compounds. The carrier gas (e.g., helium) flows through the column, carrying the analytes.

    • Detection and Identification: As each compound elutes from the column, it enters the MS detector. The resulting mass spectrum is compared to a spectral library (e.g., NIST) for identification.

    • Quantification: The peak area of this compound is integrated and compared to a calibration curve of known concentrations of a this compound standard to determine its concentration in the sample.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Plant_Material Plant Material Extraction_Method Extraction (Steam Distillation or Solvent Extraction) Plant_Material->Extraction_Method Crude_Extract Crude Essential Oil Extraction_Method->Crude_Extract Sample_Prep Sample Preparation (Dilution, Internal Standard) Crude_Extract->Sample_Prep GCMS GC-MS Analysis Sample_Prep->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

General experimental workflow for this compound.

Conclusion

This compound is a valuable natural compound with a widespread occurrence in the plant and animal kingdoms. This guide has provided a comprehensive overview of its natural sources, with quantitative data highlighting its abundance in specific essential oils. The detailed methodologies for extraction and analysis offer a practical framework for researchers. Furthermore, the elucidation of its biosynthetic pathway provides fundamental knowledge for potential synthetic biology applications. As research into the biological activities of this compound continues, this technical guide will serve as a foundational resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

The Biosynthesis of Farnesyl Acetate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl acetate is a naturally occurring acyclic sesquiterpenoid ester found in the essential oils of various plants, contributing to their characteristic floral and fruity aromas. It is a known component of the fragrance of plants such as Daphne odora and has been identified in other species including Artemisia annua and Myrciaria species.[1][2][3] Beyond its role in plant scent, this compound and related compounds are of interest for their potential applications in agriculture and medicine. This technical guide provides an in-depth overview of the core biosynthesis pathway of this compound in plants, detailing the key enzymes, quantitative data, and comprehensive experimental protocols for its study.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the universal isoprenoid pathway. The pathway can be broadly divided into three main stages: the formation of the C15 precursor farnesyl diphosphate (FPP), the conversion of FPP to a sesquiterpene alcohol, and the final esterification to this compound.

  • Formation of Farnesyl Diphosphate (FPP): The journey begins with the synthesis of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, these precursors are produced via two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. For sesquiterpenoids like this compound, the cytosolic MVA pathway is the primary source of precursors. The enzyme Farnesyl Diphosphate Synthase (FPPS) then catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the 15-carbon intermediate, farnesyl diphosphate (FPP). FPP is a critical branch-point metabolite, serving as a precursor for a wide array of isoprenoids, including sesquiterpenes, sterols, and brassinosteroids.

  • Formation of a Sesquiterpene Alcohol Intermediate: FPP is then converted into a sesquiterpene alcohol, which can be either farnesol or one of its isomers, such as nerolidol. This conversion is catalyzed by a class of enzymes known as terpene synthases (TPSs) . Specifically, nerolidol synthases or farnesol synthases are responsible for this step. These enzymes facilitate the removal of the diphosphate group from FPP, leading to the formation of a carbocation intermediate that is then quenched by a water molecule to yield the alcohol. The specific TPS involved determines the stereochemistry of the resulting alcohol.

  • Esterification to this compound: The final step in the biosynthesis of this compound is the esterification of the sesquiterpene alcohol (farnesol or nerolidol). This reaction is catalyzed by alcohol acyltransferases (AATs) , which transfer an acetyl group from acetyl-CoA to the hydroxyl group of the alcohol substrate. This results in the formation of this compound and the release of coenzyme A.

Farnesyl_Acetate_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_Sesquiterpene Sesquiterpenoid Biosynthesis (Cytosol) cluster_acetylcoa Acetyl-CoA Source Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP FPP Farnesyl Diphosphate (FPP) IPP_DMAPP->FPP FPPS Alcohol Farnesol / Nerolidol FPP->Alcohol Terpene Synthase (e.g., Nerolidol Synthase) Farnesyl_Acetate This compound Alcohol->Farnesyl_Acetate Alcohol Acetyltransferase (AAT) Acetyl_CoA_pool Acetyl-CoA Acetyl_CoA_pool->Farnesyl_Acetate

Figure 1: Biosynthesis pathway of this compound in plants.

Key Enzymes in the Biosynthesis Pathway

Farnesyl Diphosphate Synthase (FPPS)
  • Function: FPPS is a crucial enzyme that catalyzes the formation of FPP, the direct precursor for all sesquiterpenoids. It sequentially adds two molecules of IPP to DMAPP.

  • Regulation: The expression and activity of FPPS can be a regulatory point in the biosynthesis of sesquiterpenoids. In some plants, the expression of FPPS genes is induced in response to biotic and abiotic stresses.

Terpene Synthases (TPSs): Nerolidol/Farnesol Synthase
  • Function: These enzymes belong to the large and diverse family of terpene synthases and are responsible for the conversion of FPP to a sesquiterpene alcohol. For instance, (3S,6E)-nerolidol synthase catalyzes the formation of (3S,6E)-nerolidol from (2E,6E)-farnesyl diphosphate. Some TPSs exhibit bifunctional activity, capable of producing linalool from geranyl diphosphate (GPP) and nerolidol from FPP.

  • Localization: Sesquiterpene synthases are typically located in the cytosol, where their substrate, FPP, is synthesized.

Alcohol Acyltransferases (AATs)
  • Function: AATs are responsible for the final esterification step. These enzymes belong to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases. They catalyze the transfer of an acyl group from an acyl-CoA donor, in this case, acetyl-CoA, to an alcohol acceptor, such as farnesol or nerolidol.

  • Substrate Specificity: Plant AATs often exhibit broad substrate specificity, capable of utilizing a range of alcohols and acyl-CoAs. For example, the strawberry alcohol acyltransferase (SAAT) can use various aliphatic alcohols and acyl-CoAs up to C10 in chain length.[4][5] While direct kinetic data for farnesol as a substrate for many plant AATs is limited, the broad specificity suggests that farnesol and its isomers are likely substrates for AATs in plants that produce this compound.

Quantitative Data

The following tables summarize the available quantitative data for key enzymes in the this compound biosynthesis pathway and the occurrence of this compound in various plants.

Table 1: Kinetic Parameters of Plant Nerolidol Synthases

EnzymePlant SourceSubstrateKm (µM)kcat/Km (s-1mM-1)Divalent CationReference
PamTps1Plectranthus amboinicusFPP--Mg2+[6]
AcNES1Actinidia chinensis (Kiwifruit)FPP0.80 ± 0.09300Mg2+[7]

Note: Specific Km and kcat/Km values for PamTps1 with FPP were not provided in the cited abstract, but the study indicated a higher affinity for GPP.

Table 2: Occurrence of this compound in Plants

Plant SpeciesPlant PartMethod of IdentificationReference
Daphne odoraFlowerGC-MS[1]
Artemisia annuaAerial PartsGC-MS[2]
Myrciaria floribundaLeavesGC-MS[3]
Physalis alkekengiLeavesGC-MS[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.

Protocol 1: Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the general workflow for producing and purifying enzymes like terpene synthases and alcohol acyltransferases for in vitro characterization.

Experimental_Workflow cluster_gene Gene Cloning cluster_expression Heterologous Expression cluster_purification Protein Purification RNA_Isolation 1. RNA Isolation from Plant Tissue cDNA_Synthesis 2. cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification 3. PCR Amplification of Target Gene cDNA_Synthesis->PCR_Amplification Ligation 4. Ligation into Expression Vector (e.g., pET) PCR_Amplification->Ligation Transformation 5. Transformation into E. coli (e.g., BL21(DE3)) Ligation->Transformation Induction 6. Induction of Protein Expression (e.g., with IPTG) Transformation->Induction Cell_Lysis 7. Cell Lysis (e.g., Sonication) Induction->Cell_Lysis Affinity_Chromatography 8. Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Affinity_Chromatography SDS_PAGE 9. Purity Check (SDS-PAGE) Affinity_Chromatography->SDS_PAGE Enzyme_Assay Enzyme Assays Affinity_Chromatography->Enzyme_Assay Purified Enzyme

Figure 2: Experimental workflow for enzyme production and characterization.
  • Gene Cloning:

    • Isolate total RNA from the plant tissue of interest.

    • Synthesize first-strand cDNA using reverse transcriptase.

    • Amplify the full-length coding sequence of the target gene (e.g., a putative nerolidol synthase or AAT) using gene-specific primers.

    • Clone the PCR product into an appropriate expression vector, such as a pET vector with a His-tag for purification.

  • Heterologous Expression in E. coli:

    • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8).

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.[9]

  • Protein Purification:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer and disrupt the cells by sonication.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Purify the His-tagged protein from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[9]

    • Elute the purified protein and verify its purity and size by SDS-PAGE.

Protocol 2: In Vitro Enzyme Assays

A. Terpene Synthase Assay

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 25 mM HEPES, pH 7.4), MgCl2 (10-20 mM), dithiothreitol (DTT, 1-5 mM), and the purified terpene synthase.[9]

  • Substrate Addition: Initiate the reaction by adding the substrate, farnesyl diphosphate (FPP), to a final concentration of 10-50 µM.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for 1-2 hours.

  • Product Extraction: Stop the reaction and extract the terpene products by adding an equal volume of an organic solvent (e.g., hexane or methyl tert-butyl ether) and vortexing.

  • Analysis: Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products.

B. Alcohol Acyltransferase (AAT) Assay

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM sodium phosphate, pH 7.4), the purified AAT enzyme, and the alcohol substrate (farnesol or nerolidol) at a concentration of 1-5 mM.[10]

  • Substrate Addition: Start the reaction by adding acetyl-CoA to a final concentration of 0.1-0.5 mM.

  • Incubation: Incubate at an optimal temperature (e.g., 30°C) for 30-60 minutes.

  • Product Extraction: Extract the formed ester with an organic solvent like hexane.

  • Analysis: Analyze the organic phase by GC-MS for the identification and quantification of this compound.

Protocol 3: Quantification of this compound in Plant Tissues by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is suitable for the analysis of volatile compounds like this compound from plant tissues.

  • Sample Preparation:

    • Collect fresh plant tissue (e.g., flowers, leaves) and record the fresh weight.

    • Place the tissue (e.g., 0.5-1.0 g) into a headspace vial (e.g., 20 mL).[11]

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Equilibrate the vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 10-15 minutes) to allow volatiles to accumulate in the headspace.[11]

    • Expose a pre-conditioned SPME fiber (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes).[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorption: Insert the SPME fiber into the heated injector port of the GC-MS to desorb the analytes onto the column.

    • GC Separation: Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the volatile compounds. A typical program might start at 40-60°C, hold for a few minutes, and then ramp up to 240-280°C.[9]

    • MS Detection: Operate the mass spectrometer in full scan mode to identify the compounds based on their mass spectra by comparison with libraries (e.g., NIST). For quantification, operate in selected ion monitoring (SIM) mode using characteristic ions for this compound.

    • Quantification: Use an internal or external standard calibration curve to quantify the amount of this compound in the sample.

Conclusion

The biosynthesis of this compound in plants follows a conserved pathway involving the formation of farnesyl diphosphate, its conversion to a sesquiterpene alcohol by a terpene synthase, and a final acetylation step catalyzed by an alcohol acyltransferase. While the general pathway is understood, further research is needed to identify and characterize the specific terpene synthases and alcohol acyltransferases responsible for this compound production in different plant species. Elucidating the kinetic properties of these enzymes and the regulatory mechanisms governing their expression will be crucial for potential metabolic engineering efforts aimed at enhancing the production of this valuable fragrance compound. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricacies of this compound biosynthesis in the vast and diverse plant kingdom.

References

The Multifaceted Role of Farnesyl Acetate in Insect Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesyl acetate, a sesquiterpenoid ester, plays a diverse and significant role in the physiology of various arthropods. While extensively studied for its insecticidal properties and its function as a juvenile hormone analog (JHA), its natural roles as a semiochemical are also emerging. This technical guide provides an in-depth analysis of the functions of this compound, detailing its impact on insect development and behavior. It includes a summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a comprehensive resource for researchers in entomology, chemical ecology, and insecticide development.

Introduction

This compound [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl acetate] is a naturally occurring sesquiterpenoid found in various plants and is also produced by some insects and other arthropods. Its physiological effects are primarily linked to its structural similarity to insect juvenile hormones (JHs), which are key regulators of development, reproduction, and metamorphosis. This guide explores the dual role of this compound as both a potent insect growth regulator and a component of pheromonal communication.

This compound as a Juvenile Hormone Analog (JHA)

This compound acts as a JHA, disrupting the normal development and reproduction of several insect species. Its application can lead to lethal and sublethal effects, making it a compound of interest for pest management.

Mechanism of Action: The Juvenile Hormone Signaling Pathway

Juvenile hormone, and by extension its analogs like this compound, regulate gene expression through a specific signaling pathway. The key components of this pathway are the Methoprene-tolerant (Met) receptor and the transcription factor Krüppel-homolog 1 (Kr-h1).

When JH or a JHA like this compound enters a cell, it binds to the Met receptor. This binding event facilitates the formation of a complex with a co-activator, such as Taiman. The activated complex then translocates to the nucleus where it binds to specific Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes. One of the primary target genes is Kr-h1, which is rapidly induced. The Kr-h1 protein, in turn, acts as a transcriptional repressor of metamorphic genes, thus maintaining the juvenile state of the insect.

JH_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA This compound (JHA) Met Met Receptor FA->Met Binds Met_Tai Met-Tai Complex Met->Met_Tai Dimerizes with Tai Taiman (Co-activator) Tai->Met_Tai Met_Tai_FA Met-Tai-JHA Complex Met_Tai->Met_Tai_FA Activated by JHA Met_Tai_FA_nuc Met-Tai-JHA Complex Met_Tai_FA->Met_Tai_FA_nuc Translocation JHRE JH Response Element (JHRE) Met_Tai_FA_nuc->JHRE Binds to Krh1_gene Kr-h1 Gene JHRE->Krh1_gene Induces transcription of Krh1_mRNA Kr-h1 mRNA Krh1_gene->Krh1_mRNA Transcription Krh1_protein Kr-h1 Protein Krh1_mRNA->Krh1_protein Translation Metamorphosis_genes Metamorphosis Genes Krh1_protein->Metamorphosis_genes Represses transcription of

Figure 1: Juvenile Hormone Analog Signaling Pathway.
Quantitative Data on Insecticidal Effects

Studies have demonstrated the potent insecticidal and developmental effects of this compound on various insect pests.

SpeciesStageBioassay MethodParameterValueReference
Plutella xylostella (Diamondback Moth)2nd Instar LarvaeLeaf-dipLC₅₀ (96 h)56.41 mg/L[1][2]
Aedes albopictus (Asian Tiger Mosquito)LarvaeLarvicidal AssayLC₅₀Not specified in snippets, but larvicidal activity confirmed.[3]
Rhynchophorus ferrugineus (Red Palm Weevil)LarvaeNot specifiedLD₅₀7867 ppm[4]

Table 1: Toxicity of this compound to Various Insect Species

Sublethal Effects on Development and Reproduction

Exposure to sublethal concentrations of this compound can cause a range of detrimental effects on insect development and reproduction.

SpeciesEffectObservationReference
Plutella xylostellaDevelopmental DelayExtended larval and pupal periods.[1]
Morphogenetic AbnormalitiesFormation of larval-pupal intermediates, adults with twisted wings, and adults unable to emerge from the cocoon.[1]
Reduced Pupation and EmergenceSignificant decrease in pupation and adult emergence rates.[1]
Reduced Fecundity and FertilityDecreased number of eggs laid and lower egg hatching rate.[1]
Aedes albopictusOvarian Growth RetardationInhibition of ovary growth.[3]

Table 2: Sublethal Effects of this compound on Insects

This compound as a Pheromone

This compound also functions as a semiochemical, mediating communication in some arthropod species.

Sex Pheromone in Spiders

In the cellar spider, Pholcus beijingensis, (E,E)-farnesyl acetate is a key component of the female-produced sex pheromone. It acts in synergy with hexadecyl acetate to attract males.

SpeciesPheromone ComponentRatioBehavioral ResponseReference
Pholcus beijingensis(E,E)-Farnesyl acetate & Hexadecyl acetate2:1Male attraction[3][5]

Table 3: this compound as a Sex Pheromone Component

Marking Pheromone in Bumblebees

Males of the bumblebee species Bombus pratorum use this compound as one of the compounds in their scent-marking pheromone to mark territories and attract queens for mating. The full quantitative composition is not detailed in the available literature.

Biosynthesis of this compound

This compound is a derivative of farnesol, a key intermediate in the juvenile hormone biosynthesis pathway, which originates from the mevalonate pathway.

JH_Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_jh_branch JH Branch & this compound Formation AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPP->FPP Farnesol Farnesol FPP->Farnesol FPP Phosphatase Farnesal Farnesal Farnesol->Farnesal Farnesol Dehydrogenase Farnesyl_Acetate This compound Farnesol->Farnesyl_Acetate Acetyltransferase Farnesoic_Acid Farnesoic Acid Farnesal->Farnesoic_Acid Aldehyde Dehydrogenase Methyl_Farnesoate Methyl Farnesoate Farnesoic_Acid->Methyl_Farnesoate JHAMT JHIII Juvenile Hormone III Methyl_Farnesoate->JHIII Epoxidase Acetic_Acid Acetic Acid Acetic_Acid->Farnesyl_Acetate

Figure 2: Biosynthesis of Juvenile Hormone III and this compound.

The biosynthesis of sesquiterpenoids in spiders is not as well-characterized as in insects, and the specific pathway for (E,E)-farnesyl acetate production in Pholcus beijingensis has not been elucidated. It is likely derived from the mevalonate pathway, which is conserved across many eukaryotes.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of this compound.

Juvenile Hormone Analog (JHA) Bioassay: Leaf-Dip Method for Plutella xylostella

This method is used to assess the toxicity and sublethal effects of this compound on lepidopteran larvae.

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound (e.g., 12.5, 25, 50, and 100 mg/L) in distilled water with a surfactant (e.g., 0.02% Tween-20) to ensure even distribution. A control solution should contain only distilled water and the surfactant.

  • Leaf Treatment: Dip leaf discs (e.g., mustard, 4.5 cm diameter) into each test solution for 10 seconds.

  • Drying: Air-dry the treated leaf discs at room temperature for approximately 2 hours.

  • Insect Exposure: Place one treated leaf disc in a Petri dish and introduce a set number of larvae (e.g., 10 second-instar larvae).

  • Observation: Record larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Sublethal Effects Assessment: For sublethal assays, use a concentration around the LC₅₀. Rear the surviving larvae on treated leaves and monitor for developmental time, pupation success, adult emergence, and any morphological abnormalities.

  • Morphological Abnormality Scoring: Categorize abnormalities observed in pupae and adults (e.g., larval-pupal intermediates, deformed wings, incomplete emergence) and quantify their incidence.

Leaf_Dip_Bioassay A Prepare this compound Solutions (various concentrations + control) B Dip Leaf Discs in Solutions (10s) A->B C Air-dry Leaf Discs (2h) B->C D Place Leaf Disc in Petri Dish C->D E Introduce 2nd Instar P. xylostella Larvae (n=10) D->E F Incubate and Observe E->F G Record Mortality (24, 48, 72, 96h) F->G H Assess Sublethal Effects on Survivors (Developmental Time, Abnormalities, Fecundity) F->H

References

Spectroscopic Profile of Farnesyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for farnesyl acetate, a sesquiterpenoid ester with applications in fragrance, flavoring, and as a potential therapeutic agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a quick reference for researchers. The data presented here is for the (2E,6E)-isomer, which is a common commercially available form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (2E,6E)-Farnesyl Acetate (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.33mH-2
5.08mH-6, H-10
4.57d7.1H-1
2.10-1.96mH-4, H-5, H-8, H-9
2.06sH-1'
1.69sH-13
1.67sH-14
1.59sH-12, H-15

Table 2: ¹³C NMR Spectroscopic Data for this compound Stereoisomers (50.323 MHz, CDCl₃) [1]

Carbon(2E,6E)(2Z,6E)(2E,6Z)(2Z,6Z)
161.2861.5461.2561.50
2118.38119.20118.36119.25
3142.21142.62142.21142.57
439.5632.1839.8532.45
526.2226.6026.1426.47
6123.66123.44124.48124.31
7135.47135.80135.60135.89
839.7339.7332.0131.97
926.7626.7126.6226.64
10124.36124.33124.32124.28
11131.28131.34131.55131.57
1225.6925.6925.7225.72
1316.4723.5216.4723.55
1416.0216.0023.3723.37
1517.6817.6817.6417.64
C=O171.06171.06171.06171.06
CH₃ (acetyl)21.0221.0221.0221.02
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~2965C-H stretch (alkane)
~2915C-H stretch (alkane)
~2855C-H stretch (alkane)
~1740C=O stretch (ester)
~1445C-H bend (alkane)
~1375C-H bend (alkane)
~1230C-O stretch (ester)
~1020C-O stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometric Data for this compound

m/zRelative Intensity (%)Proposed Fragment
264< 5[M]⁺
204~20[M - CH₃COOH]⁺
136~40[C₁₀H₁₆]⁺
93~60[C₇H₉]⁺
81~70[C₆H₉]⁺
69100[C₅H₉]⁺
43~50[CH₃CO]⁺
41~80[C₃H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

A solution of this compound (10-20 mg for ¹H, 50-100 mg for ¹³C) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

The spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, the following parameters can be used: a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum is acquired with a 45° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds. The data is processed with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A drop of neat this compound is placed directly onto the diamond crystal of an ATR accessory on an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

A diluted solution of this compound in a volatile solvent such as ethyl acetate (e.g., 1 mg/mL) is prepared. A 1 µL aliquot of this solution is injected into a GC-MS system.

The gas chromatograph can be equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). The following temperature program can be used: initial temperature of 60°C held for 2 minutes, then ramped at a rate of 10°C/min to 280°C and held for 5 minutes. The injector and transfer line temperatures can be set to 250°C and 280°C, respectively. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectra are recorded over a mass range of m/z 40-400.

Data Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Dilution Dilution in Volatile Solvent (for GC-MS) Sample->Dilution Neat Sample\n(for IR) Neat Sample (for IR) Sample->Neat Sample\n(for IR) NMR_Spec NMR Spectrometer Dissolution->NMR_Spec GCMS_Spec GC-MS Dilution->GCMS_Spec IR_Spec FTIR Spectrometer (ATR) Neat Sample\n(for IR)->IR_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum GCMS_Spec->MS_Data Structure_Elucidation Structure Elucidation & Characterization NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Spectroscopic Analysis Workflow

References

An In-depth Technical Guide to the Isomers and Stereochemistry of Farnesyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl acetate, a naturally occurring sesquiterpenoid, is a significant molecule in various scientific domains, including fragrance chemistry, agriculture, and pharmacology. Its biological activities are intrinsically linked to its stereochemistry. This technical guide provides a comprehensive overview of the isomers of this compound, their physicochemical properties, detailed experimental protocols for their synthesis and separation, and their involvement in key biological pathways.

This compound possesses two carbon-carbon double bonds at positions 2 and 6, giving rise to four possible geometric isomers: (2E,6E), (2Z,6E), (2E,6Z), and (2Z,6Z). The specific stereoisomer can significantly influence its biological efficacy and chemical properties.

Physicochemical Properties of this compound Isomers

The physicochemical properties of the individual isomers of this compound are distinct, influencing their behavior in chemical and biological systems. While data for all isomers is not exhaustively available, the following tables summarize known quantitative data for the most common isomers and the commercially available mixture.

Table 1: Physicochemical Properties of this compound Isomers

Property(2E,6E)-Farnesyl Acetate(2Z,6E)-Farnesyl Acetate(2E,6Z)-Farnesyl AcetateMixture of Isomers
Molecular Formula C₁₇H₂₈O₂C₁₇H₂₈O₂C₁₇H₂₈O₂C₁₇H₂₈O₂
Molecular Weight ( g/mol ) 264.40264.40264.40264.40
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid-Colorless to slightly yellow clear liquid[1]
Density (g/mL) 0.914 @ 25°C--0.91 @ 20°C[2]
Boiling Point (°C) 115-125 @ 0.3 mmHg--140 @ 0.5 mmHg[1]
Refractive Index (n20/D) 1.477--1.477[2]

Table 2: Spectroscopic Data for Identification of this compound Isomers

IsomerKey ¹³C NMR Chemical Shifts (δ, ppm)
(2E,6E)-Farnesyl Acetate C1: 61.4, C2: 118.8, C3: 142.2, C6: 124.2, C7: 135.2, C10: 124.4, C11: 131.3
(2Z,6E)-Farnesyl Acetate C1: 61.4, C2: 119.8, C3: 141.5, C6: 124.2, C7: 135.2, C10: 124.4, C11: 131.3
(2E,6Z)-Farnesyl Acetate C1: 61.4, C2: 118.8, C3: 142.2, C6: 124.8, C7: 134.5, C10: 124.4, C11: 131.3
(2Z,6Z)-Farnesyl Acetate C1: 61.4, C2: 119.8, C3: 141.5, C6: 124.8, C7: 134.5, C10: 124.4, C11: 131.3

Note: The ¹³C NMR data is based on published literature and provides a powerful tool for the unambiguous identification of each stereoisomer.

Experimental Protocols

Stereoselective Synthesis of this compound Isomers

The synthesis of specific this compound isomers is achieved through the esterification of the corresponding farnesol isomer. The general procedure involves the reaction of the farnesol isomer with an acetylating agent in the presence of a base.

Objective: To synthesize a specific geometric isomer of this compound.

Materials:

  • Specific farnesol isomer ((2E,6E)-farnesol, (2Z,6E)-farnesol, etc.)

  • Acetic anhydride (Ac₂O)

  • Pyridine (dried)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous copper sulfate (CuSO₄) solution (optional, for pyridine removal)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the specific farnesol isomer (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add dry pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq) at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting farnesol is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. To remove residual pyridine, a wash with saturated aqueous CuSO₄ solution can be performed until the blue color persists in the aqueous layer, followed by water and brine washes.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound isomer.

  • Characterization: Confirm the identity and purity of the synthesized isomer using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with literature values.

Separation of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

The separation of the geometric isomers of this compound can be achieved using reversed-phase HPLC, leveraging the subtle differences in their polarity.

Objective: To separate a mixture of this compound isomers.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample of mixed this compound isomers

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The exact ratio may need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the prepared sample and record the chromatogram. The isomers will elute at different retention times, with the more polar isomers generally eluting earlier in a reversed-phase system.

  • Peak Identification: Identify the peaks corresponding to each isomer by injecting pure standards (if available) or by collecting the fractions and analyzing them by NMR spectroscopy.

Biological Signaling Pathway

This compound is a derivative of farnesyl pyrophosphate (FPP), a key intermediate in the mevalonate pathway.[3] This pathway is crucial for the synthesis of numerous essential molecules, including cholesterol, steroid hormones, and ubiquinone. This compound has been shown to inhibit DNA replication in cells, a process that is downstream of the mevalonate pathway.[3]

mevalonate_pathway cluster_mevalonate Mevalonate Pathway cluster_downstream Downstream Products & Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Multiple Steps Geranylgeranyl Pyrophosphate Geranylgeranyl Pyrophosphate Farnesyl Pyrophosphate (FPP)->Geranylgeranyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Protein Prenylation Protein Prenylation Farnesyl Pyrophosphate (FPP)->Protein Prenylation Cholesterol Cholesterol Squalene->Cholesterol Cell Cycle Progression Cell Cycle Progression Protein Prenylation->Cell Cycle Progression DNA Replication DNA Replication Cell Cycle Progression->DNA Replication This compound This compound This compound->DNA Replication Inhibition

Caption: this compound's Role in the Mevalonate Pathway and DNA Replication Inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a specific this compound isomer.

experimental_workflow start Start: Select Farnesol Isomer synthesis Stereoselective Esterification (Acetic Anhydride, Pyridine) start->synthesis workup Aqueous Work-up (Extraction & Washes) synthesis->workup purification Purification (Flash Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization pure_product Pure this compound Isomer characterization->pure_product

Caption: Workflow for Stereoselective Synthesis and Characterization of this compound.

Conclusion

The stereochemistry of this compound is a critical determinant of its physical, chemical, and biological properties. This guide provides researchers and drug development professionals with a foundational understanding of the isomers of this compound, along with practical experimental protocols for their synthesis and separation. The elucidation of the roles of specific isomers in biological pathways, such as the mevalonate pathway and its influence on DNA replication, opens avenues for the development of targeted therapeutic agents and novel biochemical probes. A thorough characterization of each isomer is paramount for advancing research in these fields.

References

The Biological Activity of Farnesyl Acetate and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl acetate, a naturally occurring sesquiterpenoid, and its synthetic derivatives have garnered significant attention in the scientific community for their diverse biological activities. These compounds have demonstrated potential as anticancer, insecticidal, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

This compound and its derivatives have exhibited cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Farnesyl-O-acetylhydroquinoneMurine B16F10 melanoma2.5[1]
Human leukemia (HL-60)Data not specified[1]
Human prostate adenocarcinoma (DU145, PC-3, LNCaP)Data not specified[1]
Human colon adenocarcinoma (Caco-2)Data not specified[1]
Human lung carcinoma (A549)Data not specified[1]
Geranyl-O-acetylhydroquinoneMurine B16F10 melanoma5.1[1]
FarnesolMurine B16F10 melanoma45[1]
Farnesyl anthranilateMurine B16F10 melanoma46[1]
Farnesylthiosalicylamide (10f)Human hepatocellular carcinoma (SMMC-7721)3.78 - 7.63[2]
Other human cancer cell lines (6)3.78 - 7.63[2]
Furoxan-based nitric oxide releasing derivatives of farnesylthiosalicylic acid (8l)Human hepatocellular carcinoma (HCC)Not specified, but potent[3]
Experimental Protocols for Anticancer Activity

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound or its derivatives

  • Cancer cell lines

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.[4][5][6]

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound or its derivatives

  • Cancer cell lines

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specific duration.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8][9][10][11]

Signaling Pathways in Anticancer Activity

Farnesylation is a critical post-translational modification for the proper function and membrane localization of Ras proteins, which are key components of the Ras-Raf-MEK-ERK signaling pathway that regulates cell proliferation and survival.[12][13][14][15] Farnesyltransferase inhibitors (FTIs), which share a similar mechanism of inhibiting protein farnesylation with some this compound derivatives, have been shown to disrupt this pathway.

Ras_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf Farnesyl Transferase Farnesyl Transferase Farnesyl Transferase->Ras Farnesylation Farnesyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate->Farnesyl Transferase This compound Derivative (inhibits) This compound Derivative (inhibits) This compound Derivative (inhibits)->Farnesyl Transferase MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival

Ras-Raf-MEK-ERK Signaling Pathway Inhibition

Farnesol, the precursor of this compound, has been shown to inhibit the JAK/STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their proliferation and survival.[16][17][18][19] This inhibition is mediated through the suppression of JAK and Src kinase activation and the induction of the protein tyrosine phosphatase SHP-2.

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation Farnesol (inhibits) Farnesol (inhibits) Farnesol (inhibits)->JAK p-STAT3 p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerization Nucleus Nucleus STAT3 Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Proliferation, Survival Proliferation, Survival Gene Transcription->Proliferation, Survival

JAK/STAT3 Signaling Pathway Inhibition

Insecticidal Activity

This compound and its derivatives have demonstrated significant toxicity against various insect pests, suggesting their potential as biorational insecticides.

Quantitative Insecticidal Data

The following table presents the lethal concentration (LC50) values of this compound and its derivatives against the diamondback moth, Plutella xylostella.

CompoundInsect SpeciesLC50 (mg/L)Reference
This compoundPlutella xylostella56.41[7][20][21][22][23]
Farnesyl acetonePlutella xylostella142.87[20]
Farnesyl bromidePlutella xylostellaNo toxic effects[20]
Farnesyl chloridePlutella xylostellaNo toxic effects[20]
Hexahydrofarnesyl acetonePlutella xylostellaNo toxic effects[20]
Experimental Protocol for Insecticidal Activity

This method is commonly used to evaluate the toxicity of insecticides to leaf-feeding insects.[10][24][25][26]

Materials:

  • This compound or its derivatives

  • Host plant leaves (e.g., mustard leaves for P. xylostella)

  • Tween-20 (or other suitable surfactant)

  • Distilled water

  • Petri dishes

  • Test insects

Procedure:

  • Prepare a series of concentrations of the test compound in distilled water containing a surfactant (e.g., 0.02% Tween-20).

  • Dip host plant leaves into each test solution for a set period (e.g., 10 seconds).

  • Allow the treated leaves to air-dry.

  • Place one treated leaf into each petri dish lined with moistened filter paper.

  • Introduce a known number of insects (e.g., 10-20 larvae) into each petri dish.

  • Maintain the petri dishes under controlled conditions (temperature, humidity, and photoperiod).

  • Record insect mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Calculate the LC50 value using probit analysis.

Leaf_Dip_Bioassay cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Serial Dilutions Serial Dilutions Leaf Dipping Leaf Dipping Serial Dilutions->Leaf Dipping Air Drying Air Drying Leaf Dipping->Air Drying Treated Leaf in Petri Dish Treated Leaf in Petri Dish Air Drying->Treated Leaf in Petri Dish Insect Introduction Insect Introduction Treated Leaf in Petri Dish->Insect Introduction Incubation Incubation Insect Introduction->Incubation Mortality Assessment Mortality Assessment Incubation->Mortality Assessment LC50 Calculation LC50 Calculation Mortality Assessment->LC50 Calculation

Leaf-Dip Bioassay Workflow

Antimicrobial Activity

Farnesol, the precursor to this compound, and some of its derivatives have shown inhibitory activity against various pathogenic microorganisms.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of farnesol and its derivatives against different microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
FarnesolStaphylococcus aureus (MSSA)>1000 µM[25][27]
FarnesolStaphylococcus aureus (MRSA)150 µM (to reverse resistance)[25]
FarnesolBurkholderia pseudomallei75-150 µM[28]
tt-FarnesolGram-positive bacteria8 - 128[29]
Streptococcus pyogenes16[29]
Streptococcus agalactiae16[29]
Candida spp.Data not specified[29][30]
Farnesyl derivative 2S. aureus NRS100, NRS70256[22]
S. aureus ATCC29213, NRS123512[22]
Farnesyl derivative 6S. aureus (all strains tested)512[22]
Lonafarnib (FTI)Streptococcus pneumoniae12.5 µM[31]
Staphylococcus aureus25 µM[31]
Experimental Protocol for Antimicrobial Activity

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.[8][9][12][32]

Materials:

  • This compound or its derivatives

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Microplate reader

Procedure:

  • Prepare a twofold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Farnesol has been reported to possess anti-inflammatory properties, and its derivatives are being investigated for similar activities. A key mechanism is the inhibition of nitric oxide (NO) production.

Experimental Protocol for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of NO, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[33][34][35]

Materials:

  • This compound or its derivatives

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specified time.

  • Stimulate the cells with LPS to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and incubate at room temperature.

  • Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

  • Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of these molecules. Further investigation into their mechanisms of action and structure-activity relationships is warranted to optimize their efficacy and advance their development as novel therapeutic agents.

References

The Role of Farnesyl Acetate in the Mevalonate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

The mevalonate pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids essential for cellular function. A key intermediate in this pathway is farnesyl pyrophosphate (FPP), which stands at a crucial branch point, directing carbon flux towards either sterol synthesis or the production of other vital molecules like dolichol, ubiquinone, and prenylated proteins. Farnesyl acetate, a derivative of the mevalonate pathway, has emerged as a molecule of interest due to its distinct biological activities, including the inhibition of DNA replication and protein prenylation. This technical guide provides an in-depth exploration of this compound's position relative to the mevalonate pathway, its biosynthesis, its downstream effects, and the experimental protocols used to elucidate its functions. While the direct regulatory role of this compound on the mevalonate pathway remains an area of active investigation, this document consolidates the current understanding of its biochemistry and cellular impact.

Introduction: The Mevalonate Pathway and the Significance of Farnesyl Pyrophosphate

The mevalonate pathway commences with the conversion of acetyl-CoA to (R)-mevalonate, a reaction catalyzed by the rate-limiting enzyme HMG-CoA reductase (HMGCR).[1] Subsequent enzymatic steps lead to the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These units are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid that represents a major metabolic crossroads.[2][3] FPP can be directed towards the synthesis of cholesterol via squalene or serve as a precursor for non-sterol isoprenoids, including the geranylgeranyl pyrophosphate (GGPP) required for protein geranylgeranylation, and dolichols for glycoprotein synthesis.[2][3] FPP is also the substrate for protein farnesylation, a critical post-translational modification.[2]

This compound is a downstream derivative of the mevalonate pathway, formed from the esterification of farnesol. Farnesol itself is produced from the dephosphorylation of FPP. While not a direct intermediate in the main flux of the pathway, this compound exhibits significant biological effects that make it a subject of interest for therapeutic development.

Biosynthesis of this compound

This compound is synthesized from farnesol, which is derived from the dephosphorylation of FPP by enzymes such as farnesyl pyrophosphatase. The subsequent acetylation of farnesol to this compound is catalyzed by an alcohol acetyltransferase (AAT).

While a specific farnesol O-acetyltransferase (FOAT) has not been extensively characterized in mammalian cells, studies in engineered microorganisms have successfully demonstrated the production of this compound. By introducing a heterologous mevalonate pathway to produce farnesol and overexpressing an alcohol acetyltransferase (ATF1), researchers have achieved significant yields of this compound, demonstrating the feasibility of this biosynthetic step.[4]

// Nodes for the Mevalonate Pathway AcetylCoA [label="Acetyl-CoA"]; HMGCoA [label="HMG-CoA"]; Mevalonate [label="Mevalonate"]; IPP_DMAPP [label="IPP / DMAPP"]; GPP [label="Geranyl-PP"]; FPP [label="Farnesyl-PP", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for this compound Biosynthesis Farnesol [label="Farnesol"]; FarnesylAcetate [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for other FPP branches Squalene [label="Squalene"]; Cholesterol [label="Cholesterol"]; GGPP [label="Geranylgeranyl-PP"]; PrenylatedProteins [label="Prenylated Proteins"];

// Edges for the Mevalonate Pathway AcetylCoA -> HMGCoA [label="HMG-CoA Synthase"]; HMGCoA -> Mevalonate [label="HMG-CoA Reductase\n(Rate-limiting step)"]; Mevalonate -> IPP_DMAPP; IPP_DMAPP -> GPP; GPP -> FPP [label="FPP Synthase"];

// Edges for FPP branches FPP -> Squalene [label="Squalene Synthase"]; Squalene -> Cholesterol; FPP -> GGPP; FPP -> PrenylatedProteins [label="Farnesyltransferase"];

// Edges for this compound Biosynthesis FPP -> Farnesol [label="Farnesyl Pyrophosphatase"]; Farnesol -> FarnesylAcetate [label="Alcohol Acetyltransferase"];

// Annotations {rank=same; AcetylCoA; HMGCoA; Mevalonate; IPP_DMAPP; GPP; FPP;} {rank=same; Squalene; GGPP; PrenylatedProteins; Farnesol;} {rank=same; Cholesterol; FarnesylAcetate;} } .dot Caption: Biosynthesis of this compound from the Mevalonate Pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the production and biological activity of this compound and related pathway components.

Table 1: Biosynthetic Production of this compound

Organism/System Method Product Yield Reference
Engineered E. coli Heterologous expression of mevalonate pathway and alcohol acetyltransferase (ATF1) This compound 128 ± 10.5 mg/L [4]

| Engineered E. coli | Further overexpression of isopentenyl-diphosphate isomerase | this compound | 201 ± 11.7 mg/L |[4] |

Table 2: Inhibitory Activities of this compound

Target Organism/System Inhibition Parameter Value Reference
Farnesol Dehydrogenase Plutella xylostella (Diamondback Moth) Ki 0.02 µM [5]
DNA Replication Chinese Hamster Ovary (CHO) cells and Human (HeLa) cells Effect Inhibition of [3H]thymidine incorporation and S phase arrest [4]

| Protein Prenylation | Chinese Hamster Ovary (CHO) cells and Human (HeLa) cells | Effect | Blockade of protein prenylation comparable to known farnesylation inhibitors |[4] |

Role in Mevalonate Pathway Regulation

The mevalonate pathway is tightly regulated through feedback mechanisms to maintain cellular homeostasis of sterols and other isoprenoids. This regulation primarily occurs at the level of HMG-CoA reductase and through the action of Sterol Regulatory Element-Binding Proteins (SREBPs).

While farnesol, the precursor to this compound, has been implicated as a non-sterol regulator that can accelerate the degradation of HMG-CoA reductase, a direct regulatory role for this compound on the core enzymes of the mevalonate pathway has not been definitively established.[6][7] The feedback control appears to be mediated by other isoprenoids such as FPP and GGPP, which can influence SREBP processing and HMG-CoA reductase stability.

// Nodes SREBP_SCAP [label="SREBP-SCAP\n(ER Membrane)", shape=record]; Golgi [label="Golgi Apparatus"]; nSREBP [label="nSREBP\n(Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SRE [label="Sterol Regulatory\nElement (SRE)"]; HMGCR_gene [label="HMGCR Gene"]; HMGCR_protein [label="HMG-CoA Reductase"]; Mevalonate [label="Mevalonate"]; FPP [label="FPP"]; GGPP [label="GGPP"]; Cholesterol [label="Cholesterol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Farnesol [label="Farnesol"]; FarnesylAcetate [label="this compound"];

// Relationships SREBP_SCAP -> Golgi [label="Low Sterols"]; Golgi -> nSREBP [label="Proteolytic\nCleavage"]; nSREBP -> SRE; SRE -> HMGCR_gene [label="Upregulation"]; HMGCR_gene -> HMGCR_protein; HMGCR_protein -> Mevalonate; Mevalonate -> FPP; FPP -> GGPP; FPP -> Cholesterol; FPP -> Farnesol; Farnesol -> FarnesylAcetate;

// Feedback Loops Cholesterol -> SREBP_SCAP [label="Inhibits ER exit", color="#EA4335", style=dashed]; GGPP -> HMGCR_protein [label="Augments Degradation", color="#EA4335", style=dashed]; Farnesol -> HMGCR_protein [label="Accelerates Degradation", color="#EA4335", style=dashed]; } .dot Caption: Known feedback regulation of the mevalonate pathway.

Key Experimental Protocols

Inhibition of DNA Replication

The inhibitory effect of this compound on DNA synthesis can be quantified using two primary methods: [3H]-Thymidine Incorporation Assay and Cell Cycle Analysis by Flow Cytometry.

This method measures the amount of radiolabeled thymidine incorporated into newly synthesized DNA.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa or CHO) in a 24-well plate at a density that allows for logarithmic growth during the experiment.

  • Treatment: Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined period (e.g., 24 hours).

  • Radiolabeling: Add [3H]-thymidine (typically 1 µCi/mL) to each well and incubate for the final 2-4 hours of the treatment period.

  • Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Precipitation: Add 500 µL of ice-cold 10% trichloroacetic acid (TCA) to each well and incubate on ice for 30 minutes to precipitate macromolecules.

  • Washing: Aspirate the TCA and wash the precipitate twice with ice-cold 95% ethanol.

  • Solubilization: Add 500 µL of 0.1 M NaOH with 1% SDS to each well and incubate at room temperature to solubilize the DNA.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis.

// Workflow Steps start [label="Plate Cells"]; treat [label="Treat with this compound"]; label [label="Add [3H]-Thymidine"]; harvest [label="Wash with PBS"]; precipitate [label="Precipitate with TCA"]; wash_eth [label="Wash with Ethanol"]; solubilize [label="Solubilize DNA\n(NaOH/SDS)"]; count [label="Scintillation Counting", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow Edges start -> treat -> label -> harvest -> precipitate -> wash_eth -> solubilize -> count; } .dot Caption: Workflow for [3H]-Thymidine Incorporation Assay.

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. An accumulation of cells in the S phase is indicative of a block in DNA replication.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in section 5.1.1.

  • Harvesting: Harvest cells by trypsinization, and collect both adherent and floating cells to include any apoptotic cells.

  • Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Interpretation: Generate a histogram of cell counts versus fluorescence intensity. The G0/G1 peak represents cells with 2n DNA content, the G2/M peak represents cells with 4n DNA content, and the region between these peaks represents cells in the S phase, actively synthesizing DNA.

In Vitro Protein Prenylation Assay

This assay measures the transfer of a radiolabeled farnesyl group from [3H]-FPP to a protein substrate by the enzyme farnesyltransferase (FTase). This compound can be tested for its ability to inhibit this process.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT).

  • Components: In a microcentrifuge tube, combine the reaction buffer, a purified protein substrate with a C-terminal CaaX box (e.g., H-Ras), purified FTase enzyme, and the test compound (this compound or vehicle control).

  • Initiation: Start the reaction by adding [3H]-farnesyl pyrophosphate (typically 0.5-1 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination and Precipitation: Stop the reaction by adding SDS-PAGE loading buffer and boiling, or by precipitating the protein with TCA.

  • Detection: Separate the proteins by SDS-PAGE. The gel can then be treated with a fluorographic enhancer, dried, and exposed to X-ray film (autoradiography) to visualize the radiolabeled, prenylated protein. Alternatively, the protein bands can be excised and the radioactivity quantified by scintillation counting.

// Nodes Components [label="Combine:\n- Purified FTase\n- Protein Substrate (e.g., H-Ras)\n- [3H]-FPP\n- Test Compound (this compound)"]; Incubate [label="Incubate at 37°C"]; Separate [label="Separate by SDS-PAGE"]; Detect [label="Detect [3H]-labeled protein\n(Autoradiography or Scintillation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Logical Flow Components -> Incubate -> Separate -> Detect; } .dot Caption: Workflow for an in vitro protein prenylation assay.

Conclusion and Future Directions

This compound, a derivative of the mevalonate pathway intermediate farnesol, demonstrates potent biological activities, notably the inhibition of DNA replication and protein prenylation. While its biosynthetic origin from farnesol via an acetyltransferase is understood, the specific mammalian enzymes responsible and their kinetic properties remain to be fully elucidated. The direct role of this compound in the feedback regulation of the mevalonate pathway is also an area requiring further investigation, as current evidence points more strongly to its precursor, farnesol, and other isoprenoids like GGPP.

The detailed protocols provided in this guide offer robust methods for characterizing the cellular effects of this compound. For drug development professionals, this compound and its analogs present an interesting scaffold. Its ability to inhibit DNA replication suggests potential applications in oncology, while its impact on protein prenylation could be harnessed to modulate the function of key signaling proteins. Future research should focus on identifying the specific molecular targets of this compound that mediate its effects on DNA synthesis, characterizing the human farnesol O-acetyltransferase, and exploring the potential for this compound to modulate mevalonate pathway activity in specific disease contexts. A deeper understanding of its mechanism of action and metabolic fate will be crucial for translating its biological activities into therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Farnesyl Acetate from Farnesol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl acetate is a naturally occurring sesquiterpenoid ester found in various essential oils and is valued for its pleasant, floral, and fruity aroma in the fragrance and flavor industries.[1][2] Beyond its sensory properties, this compound and its precursor, farnesol, are important intermediates in the biosynthesis of steroids and other terpenes.[3] In biomedical research, derivatives of the mevalonate pathway, such as this compound, have been investigated for their effects on cellular processes, including the inhibition of DNA replication.[4]

This document provides detailed protocols for the chemical synthesis of this compound from farnesol, focusing on a high-yield acetylation reaction. The provided methodologies are intended to be a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Reaction Overview

The synthesis of this compound from farnesol is a straightforward esterification reaction. This can be achieved through several methods, most commonly by reacting farnesol with an acetylating agent.

General Reaction Scheme:

Common acetylating agents include acetic anhydride and acetyl chloride. The reaction can be catalyzed by acids or bases.[5][6] A widely used and high-yielding method involves the use of acetic anhydride in the presence of pyridine, which acts as both a catalyst and a scavenger for the acetic acid byproduct.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from farnesol using the acetic anhydride and pyridine method.[7]

ParameterValueReference
Starting Material Farnesol (mixture of isomers)
Reagents Acetic Anhydride, Pyridine[7]
Reaction Time 6 hours[7]
Reaction Temperature Room Temperature[7]
Yield 94-98%[7]
Product Appearance Colorless oil[7]
Molecular Formula C₁₇H₂₈O₂[8]
Molecular Weight 264.40 g/mol [9]

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses, which provides a reliable and high-yield method for the preparation of this compound.[7]

Materials and Reagents:

  • Farnesol (0.11 mole, 25 g)

  • Dry Pyridine (40 mL)

  • Acetic Anhydride (40 mL)

  • Petroleum Ether (b.p. 60-68°C)

  • 5% Sulfuric Acid

  • Saturated aqueous Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate

  • Ice

Equipment:

  • 250 mL Erlenmeyer flask with stopper

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250-mL Erlenmeyer flask, dissolve 25 g (0.11 mole) of farnesol in 40 mL of dry pyridine.[7]

  • Addition of Acetic Anhydride: While stirring the solution, add 40 mL of acetic anhydride in four portions over a 15-minute period.[7]

  • Reaction: Stopper the flask, stir the mixture well, and allow it to stand at room temperature for 6 hours.[7]

  • Quenching: Pour the reaction mixture onto 250 g of ice in a beaker. Add 400 mL of water.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract with five 100-mL portions of petroleum ether.[7]

  • Washing: Combine the organic extracts and wash them successively with two 50-mL portions of water, two 50-mL portions of 5% sulfuric acid, and two 50-mL portions of saturated aqueous sodium bicarbonate.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution on a rotary evaporator to yield this compound.[7]

  • Product: The final product should be a colorless oil with a yield of 28-29 g (94-98%).[7]

Visualizations

Experimental Workflow Diagram:

experimental_workflow start Start: Farnesol in Pyridine add_reagent Add Acetic Anhydride start->add_reagent react React at Room Temperature (6 hours) add_reagent->react quench Quench with Ice Water react->quench extract Extract with Petroleum Ether quench->extract wash_h2o Wash with Water extract->wash_h2o wash_acid Wash with 5% H₂SO₄ wash_h2o->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base dry Dry over MgSO₄ wash_base->dry concentrate Concentrate in vacuo dry->concentrate end End: this compound concentrate->end reaction_pathway Farnesol Farnesol (Alcohol) Intermediate Activated Intermediate Farnesol->Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride (Acetylating Agent) AceticAnhydride->Intermediate Pyridine Pyridine (Catalyst/Base) Pyridine->AceticAnhydride Activates Scavenged Pyridinium Acetate Pyridine->Scavenged Scavenges FarnesylAcetate This compound (Ester) Intermediate->FarnesylAcetate Byproduct Acetic Acid Intermediate->Byproduct Byproduct->Scavenged

References

Application Notes and Protocols: Acetylation of Farnesol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis, purification, and characterization of farnesyl acetate through the acetylation of farnesol. This procedure is relevant for researchers in synthetic organic chemistry, natural product chemistry, and drug development who are interested in the modification of isoprenoids. This compound has applications in the fragrance industry and exhibits various biological activities.[1][2][3]

Introduction

Farnesol, a sesquiterpene alcohol, is a key intermediate in the biosynthesis of sterols and other isoprenoids.[4] Its acetylation to this compound is a common transformation that modifies its properties for various applications. This compound is used as a fragrance ingredient in perfumery to impart a floral, green aroma.[2][5] Furthermore, it has been investigated for its potential biological activities, including effects on sebum production and as a component in studies of anticancer agents.[1][3] The following protocol details a standard laboratory procedure for the acetylation of farnesol using acetic anhydride and pyridine.

Experimental Protocol: Acetylation of Farnesol

This protocol is adapted from a procedure described in Organic Syntheses.[6]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
FarnesolC₁₅H₂₆O222.3725 g (0.11 mol)Can be a mixture of isomers (e.g., 65% (E,E)- and 35% (Z,E)-isomers)[6]
Dry PyridineC₅H₅N79.1040 mLDistilled from sodium hydroxide[6]
Acetic Anhydride(CH₃CO)₂O102.0940 mL---
Petroleum Ether------~500 mLb.p. 60–68°C
Saturated Sodium Bicarbonate SolutionNaHCO₃---~150 mL---
Anhydrous Magnesium SulfateMgSO₄---As needed---
Silica GelSiO₂---As neededFor column chromatography
Eluent------As needede.g., Petroleum ether/diethyl ether mixture

Procedure:

  • Reaction Setup: In a 250-mL Erlenmeyer flask, dissolve 25 g (0.11 mol) of farnesol in 40 mL of dry pyridine.[6]

  • Addition of Acetic Anhydride: To the stirred farnesol-pyridine solution, add 40 mL of acetic anhydride in four portions over a 15-minute period.[6]

  • Reaction: Stopper the flask, stir the mixture well, and let it stand at room temperature for 6 hours.[6]

  • Quenching: Pour the reaction mixture onto 250 g of ice. Add 400 mL of water.[6]

  • Extraction: Extract the aqueous mixture with five 100-mL portions of petroleum ether.[6]

  • Washing: Combine the organic extracts and wash them successively with two 50-mL portions of saturated aqueous sodium hydrogen carbonate solution and then with water until the washings are neutral.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a colorless oil.[6]

Purification:

The crude product can be purified by column chromatography on silica gel.[6]

  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): A suitable solvent system such as a mixture of petroleum ether and diethyl ether. The polarity can be adjusted to achieve good separation.

  • Monitoring: The separation can be monitored by thin-layer chromatography (TLC). For farnesol and this compound, reported Rf values are 0.07 and 0.35, respectively, on silica gel with a specific eluent.[6]

Yield:

The expected yield of this compound is approximately 60-65%.[6]

Alternative Acetylation Methods

While the pyridine-catalyzed reaction with acetic anhydride is a classic and effective method, other protocols for the acetylation of alcohols can be adapted for farnesol. These include:

  • Acid Catalysis: Esterification can be achieved using acetic acid with a catalytic amount of a strong acid like sulfuric acid.[5]

  • Solvent-Free Conditions: For a more sustainable approach, acetylation can be performed using a stoichiometric amount of acetic anhydride in the absence of a solvent, potentially with a catalyst like VOSO₄.[7][8]

  • Other Catalysts: Various Lewis acids and solid acid catalysts have been reported to efficiently catalyze acetylation reactions.[9][10]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound and its various stereoisomers.[11][12] Spectral data can confirm the presence of the acetate group and the integrity of the isoprenoid chain.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the ester functional group, typically around 1740 cm⁻¹ (C=O stretching) and 1240 cm⁻¹ (C-O stretching).[6]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound (264.4 g/mol ).[1]

Experimental Workflow Diagram

Acetylation_of_Farnesol Workflow for the Acetylation of Farnesol cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis farnesol Farnesol in dry Pyridine reagents Acetic Anhydride reaction_mixture Reaction Mixture (6 hours at RT) reagents->reaction_mixture Add in portions quench Quench with Ice/Water reaction_mixture->quench extract Extract with Petroleum Ether quench->extract wash Wash with NaHCO₃ and Water extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude this compound concentrate->crude_product chromatography Column Chromatography (Silica Gel) crude_product->chromatography pure_product Pure this compound chromatography->pure_product characterization Characterization (NMR, IR, MS) pure_product->characterization

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Farnesyl Acetate: A Versatile Precursor for the Synthesis of Bioactive and Structurally Diverse Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Farnesyl acetate, a readily available sesquiterpenoid, is emerging as a valuable and versatile starting material in organic synthesis. Its C15 carbon skeleton, featuring three stereochemically-defined double bonds, provides a rich platform for the construction of a wide array of complex molecules, including natural products and their analogues. These compounds are of significant interest to researchers in medicinal chemistry, drug development, and materials science due to their diverse biological activities. This application note details established protocols for the transformation of this compound into other valuable organic compounds, providing researchers with the necessary methodologies to explore its synthetic potential.

Application 1: Synthesis of 10,11-Epoxythis compound

A key transformation of this compound is its selective epoxidation at the terminal double bond to yield 10,11-epoxythis compound. This epoxide is a crucial intermediate in the biosynthesis of insect juvenile hormones and other biologically active sesquiterpenoids. The following protocol, adapted from a well-established procedure in Organic Syntheses, provides a reliable method for this conversion.[1]

Experimental Protocol: Synthesis of 10,11-Epoxythis compound

This two-step procedure involves the formation of a bromohydrin intermediate followed by base-mediated cyclization.

Step A: Synthesis of 10-Bromo-11-hydroxy-10,11-dihydrothis compound

  • Dissolve this compound (29 g, 0.11 mole) in 1 L of tert-butyl alcohol in a 3-L Erlenmeyer flask.

  • Add 500 mL of water and cool the solution to approximately 12°C using an external ice-water bath.

  • With rapid magnetic stirring, add more water until the solution is saturated. The solution should remain clear.

  • Remove the external cooling and add 21.4 g (0.120 mole) of N-bromosuccinimide.

  • Continue stirring for approximately 1 hour until all the solid has dissolved.

  • Pour the reaction mixture into a 4-L separatory funnel containing 500 mL of water and 500 mL of petroleum ether (b.p. 60–68°).

  • Separate the layers and extract the aqueous layer with four 250-mL portions of petroleum ether.

  • Combine the organic extracts and wash them with two 250-mL portions of water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude bromohydrin acetate.

  • The crude product can be purified by column chromatography on silica gel.

Step B: Synthesis of 10,11-Epoxythis compound

  • Dissolve the bromohydrin acetate from Step A in 300 mL of methanol in a 500-mL flask.

  • Add excess solid potassium carbonate (three times the molar amount of the bromohydrin acetate).

  • Stir the mixture for 12 hours at room temperature.

  • Concentrate the mixture to approximately 100 mL on a rotary evaporator.

  • Add 200 mL of water and extract the mixture with four 100-mL portions of diethyl ether.

  • Wash the combined ethereal extracts with two 100-mL portions of water.

  • Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give 10,11-epoxythis compound as a colorless oil.

Quantitative Data

StepProductStarting MaterialYieldPurity
A10-Bromo-11-hydroxy-10,11-dihydrothis compoundThis compound~65%Purified by chromatography
B10,11-Epoxythis compound10-Bromo-11-hydroxy-10,11-dihydrothis compoundNear quantitativeCan be further purified by distillation or chromatography
Overall 10,11-Epoxythis compound This compound ~60% Reasonably pure

Reaction Workflow

G Farnesyl_Acetate This compound Bromohydrin 10-Bromo-11-hydroxy- 10,11-dihydrothis compound Farnesyl_Acetate->Bromohydrin  N-bromosuccinimide,  tert-butanol/water Epoxide 10,11-Epoxythis compound Bromohydrin->Epoxide  K2CO3,  Methanol

Synthesis of 10,11-Epoxythis compound.

Application 2: Acid-Catalyzed Cyclization for the Synthesis of Drimane Sesquiterpenoids

This compound serves as a valuable precursor for the biomimetic synthesis of drimane-type sesquiterpenoids, a class of natural products with a characteristic bicyclic core and a range of biological activities. Acid-catalyzed cyclization of this compound or its derivatives can lead to the formation of the drimane skeleton. While a direct, high-yielding one-step cyclization of this compound to drimenol is challenging to achieve selectively, a multi-step sequence involving the derived epoxide provides a viable route.

Conceptual Pathway

The synthesis of C3-oxygenated drimanol derivatives has been demonstrated starting from (-)-(S)-10,11-epoxythis compound.[2] This epoxide is accessible from trans,trans-farnesol through acetylation to this compound, followed by asymmetric dihydroxylation and subsequent conversion to the epoxide.[2] The key cyclization step is then initiated by a Lewis acid.

Experimental Protocol: Synthesis of a Drimane Precursor from an Epoxythis compound Derivative

The following is a representative protocol for the key cyclization step, based on literature procedures for similar transformations.[2]

  • Prepare a solution of the epoxythis compound derivative in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a Lewis acid catalyst (e.g., a titanium(III) species) dropwise to the cooled solution.

  • Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford the cyclized drimane derivative.

Logical Relationship of the Synthetic Strategy

G Farnesol trans,trans-Farnesol Farnesyl_Acetate This compound Farnesol->Farnesyl_Acetate  Acetylation Epoxy_Farnesyl_Acetate (-)-(S)-10,11-Epoxyfarnesyl Acetate Farnesyl_Acetate->Epoxy_Farnesyl_Acetate  Asymmetric Epoxidation Drimane_Derivative C3-Oxygenated Drimanol Derivative Epoxy_Farnesyl_Acetate->Drimane_Derivative  Lewis Acid-Catalyzed  Cyclization

Pathway to Drimane Sesquiterpenoids.

Future Outlook

The synthetic utility of this compound is by no means limited to the examples provided. Its rich functionality allows for a diverse range of chemical transformations, opening avenues for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research into the development of stereoselective and efficient methods for the transformation of this compound will undoubtedly unlock the full potential of this versatile building block. Researchers are encouraged to explore various catalytic systems and reaction conditions to expand the library of accessible molecules derived from this readily available starting material.

References

Application of Farnesyl Acetate in Pest Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl acetate, a naturally occurring sesquiterpenoid, has demonstrated significant potential as a biorational insecticide for the management of agricultural pests. Its mode of action, primarily centered on the disruption of the insect endocrine system, presents a more target-specific and potentially environmentally benign alternative to conventional broad-spectrum insecticides. These application notes provide a comprehensive overview of the efficacy, mechanism of action, and experimental protocols for evaluating this compound as a pest management agent, with a primary focus on the diamondback moth, Plutella xylostella, a major pest of cruciferous crops worldwide.

Mechanism of Action: Disruption of Juvenile Hormone Biosynthesis

This compound is believed to function as an insect growth regulator (IGR) by interfering with the biosynthesis of juvenile hormone (JH).[1] JH is a critical hormone that regulates metamorphosis, reproduction, and other key physiological processes in insects.[2][3] The disruption of JH homeostasis can lead to developmental abnormalities, reduced fecundity, and ultimately, mortality.

The proposed mechanism involves the inhibition of key enzymes in the JH biosynthesis pathway. Specifically, this compound, being structurally similar to intermediates in this pathway, may act as a competitive inhibitor of enzymes such as farnesol dehydrogenase.[1] This enzyme is responsible for the oxidation of farnesol to farnesal, a crucial step in the formation of JH III, the predominant form of JH in most insects.[1][2] By inhibiting this step, this compound effectively reduces the titer of JH, leading to the observed adverse effects on insect development and reproduction.

Juvenile_Hormone_Biosynthesis_Inhibition cluster_pathway Juvenile Hormone (JH) Biosynthesis Pathway cluster_inhibitor Inhibitory Action cluster_effects Physiological Effects AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Multiple Steps FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Farnesol Farnesol FPP->Farnesol FPP Phosphatase Farnesal Farnesal Farnesol->Farnesal Farnesol Dehydrogenase FarnesoicAcid Farnesoic Acid Farnesal->FarnesoicAcid Farnesal Dehydrogenase JH_III Juvenile Hormone III (JH III) FarnesoicAcid->JH_III JH Acid Methyltransferase & Epoxidase DisruptedMetamorphosis Disrupted Metamorphosis JH_III->DisruptedMetamorphosis ReducedFecundity Reduced Fecundity JH_III->ReducedFecundity MorphologicalAbnormalities Morphological Abnormalities JH_III->MorphologicalAbnormalities Mortality Mortality JH_III->Mortality FarnesylAcetate This compound FarnesylAcetate->Farnesal Inhibition

Caption: Proposed mechanism of this compound action on the juvenile hormone biosynthesis pathway.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the toxicity and sublethal effects of this compound on Plutella xylostella.

Table 1: Acute Toxicity of Farnesyl Derivatives against Second Instar Larvae of P. xylostella at 96 hours.

CompoundLC₅₀ (mg/L)LC₉₀ (mg/L)
This compound 56.41 272.56
Farnesyl Acetone142.87407.67
Farnesyl BromideNo ToxicityNo Toxicity
Farnesyl ChlorideNo ToxicityNo Toxicity
Hexahydrofarnesyl AcetoneNo ToxicityNo Toxicity

Data from Yusoff et al., 2021.[4]

Table 2: Sublethal Effects of this compound (at LC₅₀ concentration) on Biological Parameters of P. xylostella.

Biological ParameterControl GroupThis compound Treated Group% Reduction
Pupation Rate (%)95.3368.0028.7
Emergence Rate (%)92.6759.3336.0
Pupal Weight (mg)5.834.8716.5
Fecundity (eggs/female)155.3337.2076.1
Egg Hatching Rate (%)88.0080.009.1
Female Ratio (%)45.3027.4739.4
Oviposition Period (days)4.673.3328.7
Larval Period (days)8.4011.85-41.1 (Increase)
Pupal Period (days)4.205.10-21.4 (Increase)

Data from Yusoff et al., 2021.[4][5][6]

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for Determining Acute Toxicity (LC₅₀)

This protocol is adapted from the methodology described by Yusoff et al. (2021) for assessing the toxicity of this compound against P. xylostella larvae.[4]

Objective: To determine the median lethal concentration (LC₅₀) of this compound.

Materials:

  • This compound

  • Tween-20 (or other suitable surfactant)

  • Distilled water

  • Fresh, untreated host plant leaves (e.g., mustard, cabbage)

  • Petri dishes

  • Filter paper

  • Soft paintbrush

  • Second instar larvae of the target pest

  • Incubator or controlled environment chamber

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent if necessary, although it is often used directly.

    • Prepare a series of dilutions of this compound in distilled water containing 0.02% Tween-20.[4] Concentrations should bracket the expected LC₅₀ value (e.g., 12.5, 25, 50, 100 mg/L).

    • Prepare a control solution containing only distilled water and 0.02% Tween-20.

  • Leaf Treatment:

    • Excise leaf discs of a uniform size from the host plant.

    • Individually dip each leaf disc into a test solution or the control solution for 10-30 seconds.

    • Allow the treated leaf discs to air-dry at room temperature for approximately 2 hours.

  • Bioassay Setup:

    • Place a piece of moistened filter paper in the bottom of each petri dish to maintain humidity.

    • Place one treated leaf disc into each petri dish.

    • Using a soft paintbrush, carefully transfer 10 second-instar larvae onto each leaf disc.

    • Each concentration and the control should be replicated at least three times.

  • Incubation and Observation:

    • Incubate the petri dishes at a constant temperature and photoperiod suitable for the test insect (e.g., 25 ± 2°C, 12:12 L:D).

    • After 96 hours, record the number of dead larvae in each petri dish. Larvae are considered dead if they do not move when gently prodded with a soft paintbrush.[4]

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula.

    • Analyze the dose-response data using probit analysis to determine the LC₅₀ and LC₉₀ values and their 95% confidence intervals.

Leaf_Dip_Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Bioassay Setup cluster_incubation Incubation & Observation cluster_analysis Data Analysis A Prepare this compound Dilutions & Control C Dip Leaf Discs in Test Solutions A->C B Excise Host Plant Leaf Discs B->C D Air-Dry Treated Leaf Discs C->D E Place Leaf Disc in Petri Dish D->E F Introduce 2nd Instar Larvae (n=10) E->F G Incubate for 96 hours (Controlled Conditions) F->G H Record Larval Mortality G->H I Correct for Control Mortality (Abbott's Formula) H->I J Perform Probit Analysis to Determine LC50 I->J

Caption: Workflow for the leaf-dip bioassay to determine the acute toxicity of this compound.

Protocol 2: Assessment of Sublethal Effects

Objective: To evaluate the impact of a sublethal concentration of this compound on the life cycle parameters of the target pest.

Materials:

  • This compound solution at a predetermined sublethal concentration (e.g., LC₅₀)

  • Whole host plants

  • Cages for rearing insects

  • Second instar larvae of the target pest

  • Microscope for observing morphological abnormalities

Procedure:

  • Treatment of Host Plants:

    • Spray whole, healthy host plants with the sublethal concentration of this compound until runoff.

    • Spray a control group of plants with the control solution (distilled water and surfactant).

    • Allow the plants to air-dry for approximately 2 hours.

  • Insect Exposure:

    • Place the treated and control plants in separate rearing cages.

    • Introduce a known number of second-instar larvae (e.g., 100) onto the plants in each cage.

    • Provide fresh treated or control leaves as needed throughout the larval development.

  • Data Collection:

    • Developmental Time: Monitor the larvae daily and record the duration of the larval and pupal stages.

    • Pupation and Emergence Rates: Record the number of larvae that successfully pupate and the number of adults that emerge.

    • Pupal Weight: Weigh individual pupae within 24 hours of pupation.

    • Fecundity and Fertility: Pair newly emerged male and female adults from each treatment group. Record the number of eggs laid per female (fecundity) and the percentage of eggs that hatch (fertility).

    • Morphological Abnormalities: Examine pupae and adults under a microscope for any developmental deformities, such as incomplete pupation or malformed wings.[4][5]

  • Data Analysis:

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the life cycle parameters between the this compound-treated group and the control group.

Logical Relationships in Pest Management Strategy

The application of this compound in an Integrated Pest Management (IPM) program relies on its dual effects: direct toxicity and sublethal impacts that weaken the pest population over time.

IPM_Strategy cluster_application Application cluster_effects Primary Effects cluster_sublethal Secondary (Sublethal) Consequences cluster_outcome Overall Outcome A Application of This compound B Acute Toxicity (Larval Mortality) A->B C Sublethal Effects on Survivors (Disruption of JH Biosynthesis) A->C H Reduction in Pest Population Growth B->H D Prolonged Development Time C->D E Reduced Pupation & Emergence C->E F Decreased Fecundity & Fertility C->F G Morphological Abnormalities C->G D->H E->H F->H G->H I Effective Pest Management H->I

References

Farnesyl Acetate: Application Notes and Protocols for Use as a Biopesticide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl acetate, a naturally occurring sesquiterpenoid, has demonstrated significant potential as a biopesticide for the management of various insect pests. As an insect growth regulator (IGR), it primarily functions by disrupting the juvenile hormone (JH) pathway, which is crucial for insect development, metamorphosis, and reproduction. This document provides detailed application notes and experimental protocols for the use of this compound as a biopesticide, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: Disruption of Juvenile Hormone Signaling

This compound acts as a juvenile hormone agonist (JHA) or antagonist, interfering with the normal hormonal balance in insects.[1][2] The juvenile hormone signaling pathway is essential for preventing premature metamorphosis in larval stages and for regulating reproductive maturation in adults.

The key receptor in this pathway is the Methoprene-tolerant (Met) protein, a bHLH-PAS transcription factor.[3][4] In the presence of juvenile hormone or a mimic like this compound, Met forms a heterodimer with its partner protein, Taiman (Tai). This complex then binds to specific DNA sequences (E-box-like motifs) in the promoter regions of JH-responsive genes, inducing their expression. One of the key downstream effectors is the transcription factor Krüppel homolog 1 (Kr-h1), which acts to prevent the expression of genes that initiate metamorphosis.

By mimicking JH, this compound can cause a range of detrimental effects, including:

  • Developmental Delays: Prolonged larval stages and prevention of pupation.

  • Morphogenetic Abnormalities: Malformed pupae and adults with defects such as twisted wings.[5]

  • Reduced Fecundity and Fertility: Inhibition of egg production and reduced hatchability of eggs.[5]

  • Larvicidal and Ovicidal Effects: Direct toxicity to larvae and eggs.

JH_Signaling_Pathway

Data Presentation: Efficacy of this compound Against Various Insect Pests

The following tables summarize the quantitative data on the toxicity of this compound to different insect pests.

Pest Species Common Name Order Parameter Value Exposure Time Reference
Plutella xylostellaDiamondback MothLepidopteraLC5056.41 mg/L96 hours[5][6]
Plutella xylostellaDiamondback MothLepidopteraLC90272.56 mg/L96 hours
Rhynchophorus ferrugineusRed Palm WeevilColeopteraLD507867 ppmNot Specified[7][8]

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test population. LD50 (Lethal Dose 50) is the dose of a substance that is lethal to 50% of the test population.

Experimental Protocols

Leaf-Dip Bioassay Protocol for Lepidopteran Larvae (e.g., Plutella xylostella)

This protocol is adapted from studies on the diamondback moth and is suitable for assessing the toxicity of this compound to leaf-feeding larvae.

Materials:

  • This compound (≥95% purity)

  • Tween-20 (or other suitable non-ionic surfactant)

  • Distilled water

  • Host plant leaves (e.g., cabbage, mustard)

  • Petri dishes

  • Filter paper

  • Second or third instar larvae of the target pest

  • Beakers

  • Forceps

  • Micropipettes

  • Vortex mixer

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent if necessary (e.g., acetone), although direct suspension in water with a surfactant is preferred to minimize solvent effects.

    • Prepare a series of dilutions of this compound (e.g., 12.5, 25, 50, 100, 200 mg/L) in distilled water containing 0.02% Tween-20.[5]

    • Thoroughly mix each solution using a vortex mixer to ensure a uniform suspension.

    • Prepare a control solution containing only distilled water and 0.02% Tween-20.

  • Leaf Treatment:

    • Excise fresh, undamaged host plant leaves or prepare leaf discs of a uniform size.

    • Using forceps, dip each leaf or leaf disc into the respective test solution for 10 seconds.

    • Allow the treated leaves to air-dry on a clean, non-absorbent surface for approximately 2 hours at room temperature.

  • Bioassay Setup:

    • Place a piece of filter paper in the bottom of each Petri dish to maintain humidity.

    • Place one treated leaf or leaf disc into each Petri dish.

    • Carefully transfer a known number of larvae (e.g., 10-20) onto the leaf surface in each Petri dish.

    • Seal the Petri dishes with lids that have small perforations for ventilation or use parafilm.

  • Incubation and Data Collection:

    • Incubate the Petri dishes at a constant temperature and photoperiod suitable for the test insect (e.g., 25 ± 2°C, 16:8 h L:D).

    • Record larval mortality at 24, 48, 72, and 96 hours post-treatment. Larvae are considered dead if they do not move when gently prodded with a fine brush.

    • Calculate the corrected mortality using Abbott's formula: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] * 100

    • Analyze the data using probit analysis to determine the LC50 and LC90 values.

Leaf_Dip_Bioassay_Workflow A Prepare this compound Solutions (with 0.02% Tween-20) B Dip Host Plant Leaves (10 seconds) A->B C Air Dry Leaves (~2 hours) B->C D Place Leaf in Petri Dish C->D E Introduce Larvae D->E F Incubate (e.g., 25°C, 16:8 L:D) E->F G Record Mortality (24, 48, 72, 96h) F->G H Data Analysis (Probit Analysis for LC50/LC90) G->H

Greenhouse Spray Application Protocol (General Guidance)

This protocol provides a general framework for applying this compound as a foliar spray in a greenhouse setting. Specific parameters should be optimized based on the target pest, crop, and spray equipment.

Materials:

  • This compound formulation (with appropriate adjuvants)

  • Greenhouse sprayer (e.g., hydraulic sprayer, low-volume sprayer)

  • Personal Protective Equipment (PPE) as required

  • Water

Procedure:

  • Formulation and Tank Mixing:

    • Determine the target concentration of this compound based on preliminary bioassays or literature data (e.g., starting with concentrations around the LC50 value).

    • If using technical grade this compound, prepare a formulation with a suitable surfactant and potentially a carrier oil to improve emulsification and spreading.[9][10]

    • Fill the sprayer tank with half the required volume of water.

    • Add the this compound formulation to the tank.

    • Add any additional adjuvants if necessary (e.g., spreader-sticker, UV protectant for biopesticides).[9]

    • Fill the tank with the remaining water and agitate thoroughly to ensure a uniform mixture.

    • Check the pH of the spray solution, as alkaline water can reduce the efficacy of some pesticides.[11]

  • Sprayer Calibration:

    • Calibrate the sprayer to deliver a consistent and known volume of spray per unit area. This is crucial for applying the correct dose.

    • For hydraulic sprayers in greenhouses, a common application volume is 25-50 gallons per 10,000 sq. ft.[11]

    • Low-volume sprayers use significantly less water, from 0.25 to 2 gallons per 10,000 sq. ft.[11]

  • Application:

    • Apply the spray solution to the plant foliage, ensuring thorough coverage of both the upper and lower leaf surfaces, where many pests reside.

    • The spray pressure will depend on the type of sprayer and the desired droplet size. For insecticides, a medium to fine droplet size is generally preferred.[12]

    • Application frequency will depend on the pest's life cycle and the persistence of this compound. Start with a weekly or bi-weekly application schedule and adjust as needed based on pest monitoring.

  • Post-Application:

    • Monitor the pest population regularly to assess the efficacy of the treatment.

    • Observe plants for any signs of phytotoxicity. It is advisable to test the spray formulation on a small number of plants before treating the entire crop.

Logical_Relationship_Spray_Application cluster_prep Preparation cluster_app Application cluster_post Post-Application A Determine Target Concentration B Formulate with Adjuvants A->B C Tank Mixing B->C D Calibrate Sprayer C->D E Apply to Foliage D->E F Monitor Pest Population E->F G Assess Phytotoxicity E->G

Formulation Considerations

For effective application, this compound, which is lipophilic, needs to be formulated to be dispersible in water.

  • Emulsifiable Concentrates (EC): A common formulation for oil-soluble active ingredients. This compound can be dissolved in a suitable solvent and mixed with emulsifiers.

  • Adjuvants: The addition of adjuvants can significantly enhance the performance of this compound.

    • Surfactants (Wetting Agents, Spreaders): Reduce the surface tension of spray droplets, allowing for better coverage on waxy or hairy leaf surfaces.[10][13] Non-ionic surfactants like Tween-20 are commonly used in laboratory settings.

    • Stickers: Help the biopesticide adhere to the leaf surface, improving its rainfastness.

    • Penetrants: Enhance the absorption of the active ingredient into the plant tissue or insect cuticle.

    • UV Protectants: As a botanical compound, this compound may be susceptible to degradation by UV radiation. Sunscreens or light blockers can improve its persistence in the field.[9]

Safety Precautions

While this compound is a naturally derived compound, it is essential to handle it with appropriate safety measures. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory and greenhouse PPE, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound presents a promising avenue for the development of novel, environmentally benign biopesticides. Its mode of action, targeting the insect-specific juvenile hormone pathway, offers a degree of selectivity. The protocols and data presented here provide a foundation for further research and development of this compound as a valuable tool in integrated pest management programs. Further studies are warranted to expand the knowledge of its efficacy against a broader range of pests and to optimize formulations for field applications.

References

Farnesyl Acetate as a Biorational Insecticide for the Control of Diamondback Moth (Plutella xylostella)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

The diamondback moth, Plutella xylostella (L.), is a globally significant pest of cruciferous crops, causing billions of dollars in economic losses annually.[1] The extensive use of conventional insecticides has led to widespread resistance, necessitating the development of novel and sustainable pest management strategies.[2][3] Farnesyl acetate, a derivative of the sesquiterpenoid farnesol, has emerged as a promising biorational insecticide. It acts as a juvenile hormone analog (JHA), disrupting the normal growth, development, and reproduction of insects.[1][4][5] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound against P. xylostella, based on current research.

Overview of this compound's Effect on P. xylostella

This compound exhibits both lethal and sublethal effects on the diamondback moth. It demonstrates significant toxicity to the larval stages and, at sublethal concentrations, negatively impacts various biological parameters, ultimately reducing the reproductive success and population growth of the pest.[1][4][6]

Key Effects:

  • Toxicity: this compound is toxic to P. xylostella larvae, with a reported LC50 value of 56.41 mg/L for second-instar larvae after 96 hours of exposure.[4][6][7]

  • Developmental Disruption: Exposure to this compound prolongs the larval and pupal development time.[6][7]

  • Morphogenetic Abnormalities: It induces abnormalities during metamorphosis, resulting in larval-pupal intermediates and adults with malformed wings that may be unable to emerge from the cocoon.[4][6][7]

  • Reduced Pupation and Emergence: Treatment with this compound leads to decreased rates of successful pupation and adult emergence.[4][6][7]

  • Reproductive Inhibition: It significantly reduces the fecundity (number of eggs laid) and the egg hatching rate.[1][4] It also skews the sex ratio, resulting in a lower proportion of females in the population.[4]

  • Enzyme Inhibition: this compound acts as a potent inhibitor of farnesol dehydrogenase, a key enzyme in the juvenile hormone III (JH III) biosynthesis pathway in P. xylostella.[8]

Data Presentation: Quantitative Effects of this compound on P. xylostella

The following tables summarize the quantitative data on the toxic and sublethal effects of this compound on Plutella xylostella.

Table 1: Toxicity of this compound against Second-Instar P. xylostella Larvae

CompoundExposure Time (hours)LC50 (mg/L)
This compound9656.41[4][6][7]

Table 2: Sublethal Effects of this compound on Developmental and Reproductive Parameters of P. xylostella

Biological ParameterControl GroupThis compound Treated GroupPercent Reduction
Pupation Rate (%)Not specifiedDecreased[4][6][7]-
Emergence Rate (%)Not specifiedDecreased[4][6][7]-
Pupal Weight (mg)Not specifiedDecreased[4][6]-
Female Ratio (%)45.327.47[4]39.36%
Fecundity (eggs/female)Not specifiedReduced by 4.17-fold[4]~76%
Egg Hatching Rate (%)Not specifiedReduced by 1.10-fold[4]~9%
Oviposition Period (days)Not specifiedDecreased[4][6]-

Table 3: Effect of this compound on the Developmental Period of P. xylostella

Developmental StageControl Group (days)This compound Treated Group (days)
Larval PeriodNot specifiedExtended[6][7]
Pupal PeriodNot specifiedExtended[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on P. xylostella.

Rearing of Plutella xylostella
  • Host Plant: Use cabbage (Brassica oleracea) or other suitable cruciferous plants for rearing.

  • Rearing Conditions: Maintain a controlled environment with a temperature of 25 ± 2°C, relative humidity of 60-70%, and a photoperiod of 16:8 hours (light:dark).

  • Colony Maintenance: Collect eggs from adult moths and place them on fresh host plant leaves. Transfer larvae to new leaves as needed. Pupae can be collected and placed in cages for adult emergence. Provide a 10% honey or sugar solution for adult feeding.

Toxicity Bioassay (Leaf-Dip Method)

This protocol is used to determine the lethal concentration (LC50) of this compound.

  • Preparation of Test Solutions: Dissolve this compound in a suitable solvent (e.g., acetone) and then dilute with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to create a series of concentrations. The control solution should contain the same concentration of solvent and surfactant without the test compound.

  • Leaf Preparation: Cut fresh cabbage leaves into discs of a uniform size (e.g., 5 cm diameter).

  • Treatment: Dip each leaf disc into a test solution for 10-30 seconds. Allow the leaves to air dry for 1-2 hours.

  • Larval Exposure: Place one treated leaf disc into a petri dish lined with moistened filter paper. Introduce a known number (e.g., 10-20) of second-instar P. xylostella larvae into each petri dish.

  • Incubation: Maintain the petri dishes under the same controlled environmental conditions as for rearing.

  • Data Collection: Record larval mortality at 24, 48, 72, and 96 hours after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 value, 95% confidence limits, and slope.

Sublethal Effects on Development and Reproduction

This experiment evaluates the impact of a sublethal concentration (e.g., LC10 or LC20) of this compound on the life history parameters of P. xylostella.

  • Treatment: Expose second-instar larvae to a sublethal concentration of this compound using the leaf-dip bioassay method described above. A control group should be exposed to a solution without this compound.

  • Developmental Monitoring: Monitor the surviving larvae daily and record the duration of the larval and pupal stages.

  • Pupal Weight: Weigh individual pupae within 24 hours of pupation.

  • Pupation and Emergence Rates: Record the number of larvae that successfully pupate and the number of adults that successfully emerge.

  • Morphological Abnormalities: Examine pupae and emerged adults for any morphological defects.

  • Reproductive Assessment:

    • Pair newly emerged male and female adults from both the treatment and control groups.

    • Provide fresh host plant leaves for oviposition.

    • Record the number of eggs laid per female (fecundity) and the duration of the oviposition period.

    • Collect a subset of eggs and monitor them to determine the egg hatching rate.

    • Determine the sex ratio of the emerged adults.

  • Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the biological parameters between the treated and control groups.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and experimental designs.

G cluster_pathway Proposed Mechanism of this compound Action FA This compound FDH Farnesol Dehydrogenase (PxFoLDH) FA->FDH Inhibits Farnesal Farnesal FDH->Farnesal Oxidizes to Farnesol Farnesol Farnesol->FDH Substrate JH_III Juvenile Hormone III (JH III) Farnesal->JH_III ... (Biosynthesis Pathway) Disruption Disruption of: - Metamorphosis - Reproduction - Development JH_III->Disruption Leads to

Caption: Proposed inhibitory action of this compound on the juvenile hormone III biosynthesis pathway in P. xylostella.

G cluster_workflow Toxicity and Sublethal Effects Experimental Workflow start Start: P. xylostella Culture prep_solutions Prepare this compound Solutions (Serial Dilutions) start->prep_solutions leaf_dip Leaf-Dip Bioassay prep_solutions->leaf_dip larval_exposure Expose 2nd Instar Larvae leaf_dip->larval_exposure mortality_assessment Assess Mortality (96h) larval_exposure->mortality_assessment sublethal_study Sublethal Concentration (e.g., LC20) Exposure larval_exposure->sublethal_study Select survivors lc50_calc Calculate LC50 mortality_assessment->lc50_calc end End: Evaluate Effects lc50_calc->end monitor_development Monitor Larval & Pupal Development Time sublethal_study->monitor_development assess_reproduction Assess Fecundity, Hatchability & Sex Ratio sublethal_study->assess_reproduction analyze_data Statistical Analysis monitor_development->analyze_data assess_reproduction->analyze_data analyze_data->end

References

Farnesyl Acetate: A Potent Inhibitor of DNA Replication with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Farnesyl acetate, a derivative of the isoprenoid farnesyl pyrophosphate, has been identified as a significant inhibitor of DNA replication in mammalian cells.[1] Research has demonstrated its ability to induce cell cycle arrest, primarily in the S-phase, in various cell lines, including Chinese Hamster Ovary (CHO) and human cervical cancer (HeLa) cells.[1] This inhibitory action is not dependent on the mevalonate pathway, suggesting a distinct mechanism of action.[1] The primary mechanism is believed to be the inhibition of protein prenylation, a critical post-translational modification required for the function of proteins involved in cell cycle progression and DNA synthesis.[1] These findings position this compound as a valuable tool for cancer research and a potential candidate for the development of novel chemotherapeutic agents.

Data Presentation

The inhibitory effect of this compound on DNA synthesis has been quantified in CHO and HeLa cell lines. The following table summarizes the key quantitative data regarding its efficacy.

Cell LineAssayParameterValueReference
CHO[³H]Thymidine IncorporationIC₅₀~50 µM[1]
HeLa[³H]Thymidine IncorporationIC₅₀~75 µM[1]
CHOCell Cycle Analysis (FACS)EffectS-Phase Arrest[1]
HeLaCell Cycle Analysis (FACS)EffectS-Phase Arrest[1]

Table 1: Inhibitory Effects of this compound on DNA Replication

Mechanism of Action

This compound exerts its inhibitory effect on DNA replication primarily through the disruption of protein prenylation.[1] Prenylation, the attachment of isoprenoid groups like farnesyl pyrophosphate to proteins, is crucial for the proper localization and function of many proteins involved in signal transduction and cell cycle control, such as Ras family members. By inhibiting farnesyltransferase, the key enzyme in this process, this compound prevents the maturation and proper function of these essential proteins, ultimately leading to a halt in DNA synthesis and cell cycle progression.[1][2]

Farnesyl_Acetate_Mechanism This compound This compound Farnesyltransferase Farnesyltransferase This compound->Farnesyltransferase inhibits Protein Prenylation Protein Prenylation Farnesyltransferase->Protein Prenylation catalyzes Unprenylated Proteins Unprenylated Proteins Farnesyltransferase->Unprenylated Proteins Prenylated Proteins Prenylated Proteins Protein Prenylation->Prenylated Proteins Signal Transduction Signal Transduction Prenylated Proteins->Signal Transduction Cell Cycle Progression Cell Cycle Progression Signal Transduction->Cell Cycle Progression DNA Replication DNA Replication Cell Cycle Progression->DNA Replication

Proposed mechanism of this compound action.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of DNA Synthesis Inhibition by [³H]Thymidine Incorporation

This protocol measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

  • CHO or HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in a suitable solvent like DMSO)

  • [³H]Thymidine (1 µCi/mL)

  • Trichloroacetic acid (TCA), 10% (w/v), ice-cold

  • Ethanol, 70%, ice-cold

  • Sodium hydroxide (NaOH), 0.5 M

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed CHO or HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control). Incubate for the desired time (e.g., 24 hours).

  • Radiolabeling: Add 10 µL of [³H]thymidine solution (final concentration 0.1 µCi/well) to each well. Incubate for 4 hours at 37°C.

  • Cell Lysis and Precipitation:

    • Aspirate the medium.

    • Wash the cells twice with 200 µL of ice-cold PBS.

    • Add 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.

    • Aspirate the TCA and wash the precipitate twice with 200 µL of ice-cold 70% ethanol.

  • Solubilization and Counting:

    • Air-dry the wells completely.

    • Add 100 µL of 0.5 M NaOH to each well to solubilize the DNA.

    • Transfer the contents of each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value using appropriate software.

Thymidine_Incorporation_Workflow cluster_0 Cell Culture and Treatment cluster_1 Radiolabeling and Harvesting cluster_2 Quantification and Analysis A Seed CHO or HeLa cells in 96-well plate B Incubate for 24 hours A->B C Treat with this compound (or vehicle) B->C D Incubate for desired time (e.g., 24h) C->D E Add [3H]Thymidine D->E F Incubate for 4 hours E->F G Wash with PBS F->G H Precipitate DNA with 10% TCA G->H I Wash with 70% Ethanol H->I J Solubilize DNA with NaOH I->J K Transfer to scintillation vials J->K L Add scintillation cocktail K->L M Measure radioactivity (CPM) L->M N Calculate % inhibition and IC50 M->N

Workflow for [³H]Thymidine Incorporation Assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G₀/G₁, S, and G₂/M) based on their DNA content.

Materials:

  • CHO or HeLa cells

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol, 70%, ice-cold

  • Propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with various concentrations of this compound (or vehicle control) for 24 hours.

  • Cell Harvesting:

    • Trypsinize the cells and collect them in a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet with 1 mL of PBS and centrifuge again.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 1 mL of PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the fluorescence intensity of PI.

FACS_Workflow cluster_0 Cell Preparation cluster_1 Fixation and Staining cluster_2 Data Acquisition and Analysis A Seed and treat cells with this compound B Harvest and wash cells A->B C Fix cells with cold 70% ethanol B->C D Wash and resuspend in PBS C->D E Stain with Propidium Iodide/RNase A solution D->E F Analyze on flow cytometer E->F G Acquire data for 10,000 events F->G H Analyze cell cycle distribution G->H

Workflow for Cell Cycle Analysis by Flow Cytometry.

References

Application Notes and Protocols: Farnesyl Acetate in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, analysis, and application of farnesyl acetate as a key ingredient in the fragrance and perfume industry. Detailed protocols for chemical synthesis and quality control are provided, along with data on its physicochemical properties and use in fragrance formulations.

Introduction to this compound in Perfumery

This compound (CAS No. 29548-30-9) is a naturally occurring sesquiterpenoid ester valued in the fragrance industry for its delicate, floral, and green aroma.[1][2] It possesses a soft, sweet scent reminiscent of lily-of-the-valley, which adds volume and freshness to white floral accords.[3] this compound is a versatile ingredient used in a wide range of scented products, including perfumes, cosmetics, and personal care items, where it enhances the overall sensory experience.[1] Its stability and ability to blend well with other fragrance components make it an essential element in creating complex scent profiles.[1]

Natural Occurrence: this compound is found in various natural sources, including ambrette seed oil (at approximately 4%), blueberries, grapefruit, and rose oil.[2][3][4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development and quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless to pale yellow liquid[1][5]
Molecular Formula C₁₇H₂₈O₂[1][5]
Molecular Weight 264.41 g/mol [1]
Odor Profile Soft floral-woody, honeyed, green, rosy[2][6]
Boiling Point 140 °C at 0.5 mmHg[1]
Density 0.91 g/mL at 20 °C[1]
Refractive Index n20/D 1.477[7]
Flash Point 110 °C (230 °F)[3]
Solubility Soluble in ethanol and oils; insoluble in water.[5][8]

Synthesis of this compound

This compound is typically synthesized via the esterification of farnesol. Both chemical and enzymatic methods can be employed.

A common and high-yielding method for synthesizing this compound is the acetylation of farnesol using acetic anhydride in the presence of a base catalyst like pyridine.[9] This reaction is an esterification process where the hydroxyl group of farnesol reacts with acetic anhydride to form the acetate ester.

A logical workflow for the chemical synthesis of this compound is depicted below.

cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Work-up and Purification farnesol Farnesol reaction_mixture Combine Farnesol and Pyridine farnesol->reaction_mixture pyridine Dry Pyridine pyridine->reaction_mixture acetic_anhydride Acetic Anhydride add_anhydride Add Acetic Anhydride acetic_anhydride->add_anhydride reaction_mixture->add_anhydride stir_react Stir at Room Temperature add_anhydride->stir_react quench Pour onto Ice stir_react->quench extract Extract with Petroleum Ether quench->extract wash Wash Organic Layer extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product This compound concentrate->product

Caption: Chemical synthesis workflow for this compound.

Experimental Protocol: Chemical Synthesis

This protocol is adapted from a procedure published in Organic Syntheses.[9]

Materials:

  • Farnesol (mixture of isomers)

  • Dry Pyridine

  • Acetic Anhydride

  • Petroleum Ether (b.p. 60-68 °C)

  • 5% Sulfuric Acid

  • Saturated aqueous Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate

  • Ice

  • 250 mL Erlenmeyer flask with stopper

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 25 g (0.11 mole) of farnesol in 40 mL of dry pyridine.

  • To the stirred solution, add 40 mL of acetic anhydride in four portions over a 15-minute period.

  • Stopper the flask and continue stirring at room temperature for 6 hours.

  • Pour the reaction mixture onto 250 g of ice in a beaker.

  • Add 400 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous mixture with five 100 mL portions of petroleum ether.

  • Combine the organic extracts and wash successively with two 50 mL portions of water, two 50 mL portions of 5% sulfuric acid, and two 50 mL portions of saturated aqueous sodium bicarbonate.

  • Dry the organic layer over approximately 50 g of anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

Expected Yield: 28-29 g (94-98%) of this compound as a colorless oil.

Enzymatic synthesis, or biocatalysis, offers a greener alternative to chemical synthesis, often proceeding under milder reaction conditions with high selectivity. Lipases are commonly used enzymes for the esterification of alcohols. The synthesis of this compound can be achieved through the lipase-catalyzed transesterification of farnesol with an acyl donor such as vinyl acetate or ethyl acetate. This method is particularly advantageous for producing "natural" labeled fragrance ingredients when using natural starting materials.

The general pathway for enzymatic synthesis is outlined below.

cluster_reactants Reactants cluster_biocatalysis Biocatalytic Reaction cluster_purification Product Recovery farnesol Farnesol reaction_vessel Combine Reactants and Enzyme in Solvent farnesol->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel enzyme Immobilized Lipase enzyme->reaction_vessel incubation Incubate with Shaking reaction_vessel->incubation filtration Filter to Remove Enzyme incubation->filtration concentration Solvent Evaporation filtration->concentration product This compound concentration->product

Caption: Enzymatic synthesis of this compound.

General Protocol: Lipase-Catalyzed Synthesis

Materials:

  • Farnesol

  • Vinyl Acetate (or other suitable acyl donor)

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic Solvent (e.g., n-hexane)

  • Shaking incubator

  • Filtration apparatus

Procedure:

  • Dissolve farnesol and a molar excess of vinyl acetate in the organic solvent within a sealed reaction vessel.

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically a percentage of the total reactant weight.

  • Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with constant shaking.

  • Monitor the reaction progress using a suitable analytical technique such as Gas Chromatography (GC).

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.

  • The enzyme can be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be performed if necessary, for example, by column chromatography.

Quality Control and Analysis

The purity and identity of synthesized this compound should be confirmed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose, providing both qualitative and quantitative information about the sample's composition.

Protocol: GC-MS Analysis of this compound

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column suitable for fragrance analysis (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms)

Sample Preparation:

  • Dilute a small amount of the synthesized this compound in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration for GC-MS analysis (e.g., 100 ppm).

GC-MS Conditions (Typical):

ParameterSetting
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu

Data Analysis:

  • Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

  • Assess the purity of the sample by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

Application in Fragrance Formulations

This compound is primarily used as a heart or base note in fragrance compositions.[3] It is particularly effective in floral bouquets, where it imparts a natural, green freshness. Its soft, woody, and honeyed undertones can round out and add elegance to various fragrance families, including chypre and woody accords.[6]

Table 2: Recommended Usage Levels of this compound in Different Applications

ApplicationTypical Usage Level (%)
Fine Fragrance (Eau de Parfum, Eau de Toilette) 0.1 - 2.0
Soaps and Body Washes 0.2 - 1.0
Lotions and Creams 0.1 - 0.5
Shampoos and Conditioners 0.1 - 0.5

Stability in Formulations

The stability of fragrance ingredients is crucial for the shelf-life and performance of the final product. This compound, as an ester, can be susceptible to hydrolysis over time, which would lead to the formation of farnesol and acetic acid.[3] This process can be influenced by the pH of the product base.

General Protocol for Stability Testing:

  • Prepare samples of the final product formulation containing this compound.

  • Store the samples under various conditions:

    • Accelerated Stability: Elevated temperatures (e.g., 40 °C, 50 °C) for a period of 1 to 3 months.

    • Real-Time Stability: Room temperature (e.g., 20-25 °C) for the expected shelf-life of the product.

    • Light Exposure: Under controlled UV light to assess photostability.

  • At specified time points, evaluate the samples for any changes in:

    • Odor: Assessed by a trained sensory panel.

    • Color and Appearance: Visual inspection.

    • pH: Measured using a pH meter.

    • Chemical Composition: Analyzed by GC-MS to quantify the concentration of this compound and detect any degradation products.

The relationship between different factors in stability testing is illustrated in the diagram below.

cluster_conditions Storage Conditions cluster_product Product Formulation cluster_evaluation Evaluation Parameters temp Temperature product_base Product Base (pH, Matrix) temp->product_base light Light Exposure light->product_base time Time time->product_base farnesyl_acetate This compound odor Odor Profile product_base->odor color Color & Appearance product_base->color composition Chemical Composition (GC-MS) product_base->composition

Caption: Factors influencing fragrance stability testing.

References

Application Notes and Protocols for Farnesyl Acetate Production in Engineered E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl acetate, a sesquiterpenoid ester, holds potential as an advanced biofuel and is a valuable precursor in the chemical and pharmaceutical industries. Traditional production methods often rely on chemical synthesis, which can be unsustainable. Metabolic engineering of microorganisms like Escherichia coli offers a promising alternative for the renewable production of this compound from simple carbon sources like glucose. This document provides a detailed overview of the metabolic engineering strategies, experimental protocols, and quantitative data for the production of this compound in engineered E. coli.

Metabolic Engineering Strategy

The biosynthesis of this compound in E. coli is achieved by introducing a heterologous mevalonate (MVA) pathway to supply the precursor farnesyl pyrophosphate (FPP), followed by the conversion of FPP to farnesol and its subsequent esterification to this compound. The key steps involve:

  • Heterologous Mevalonate (MVA) Pathway: To enhance the production of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), a heterologous MVA pathway is introduced. This pathway converts acetyl-CoA to IPP and DMAPP.

  • Farnesol Production: The precursors IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP). FPP is then dephosphorylated to produce farnesol.

  • Esterification to this compound: Finally, an alcohol acetyltransferase is utilized to catalyze the esterification of farnesol with acetyl-CoA to yield this compound.

Quantitative Data Summary

The following table summarizes the reported production titers of this compound in engineered E. coli strains.

StrainGenotype/Engineering StrategyThis compound Titer (mg/L)Reference
DG106Expression of AtoB, ERG13, tHMG1, ERG12, ERG8, MVD1, Idi, IspA, PgpB, and ATF1128 ± 10.5[1]
DG107Overexpression of isopentenyl-diphosphate isomerase in DG106 background201 ± 11.7[1]

Visualizations

This compound Biosynthetic Pathway

Farnesyl_Acetate_Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AtoB FarnesylAcetate This compound AcetylCoA->FarnesylAcetate HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 MevalonateP Mevalonate-P Mevalonate->MevalonateP ERG12 MevalonatePP Mevalonate-PP MevalonateP->MevalonatePP ERG8 IPP IPP MevalonatePP->IPP MVD1 DMAPP DMAPP IPP->DMAPP Idi FPP Farnesyl Pyrophosphate (FPP) IPP->FPP IspA DMAPP->FPP Farnesol Farnesol FPP->Farnesol PgpB Farnesol->FarnesylAcetate ATF1

Caption: Heterologous pathway for this compound production in E. coli.

Experimental Workflow

Experimental_Workflow Strain_Construction Strain Construction (Plasmid Assembly & Transformation) Inoculum_Prep Inoculum Preparation (Overnight Culture) Strain_Construction->Inoculum_Prep Fermentation Fermentation (Shake Flask Culture) Inoculum_Prep->Fermentation Induction Induction of Gene Expression (e.g., with IPTG) Fermentation->Induction Sampling Sampling & Extraction Induction->Sampling Analysis GC-MS Analysis Sampling->Analysis Data_Quantification Data Quantification Analysis->Data_Quantification

Caption: General experimental workflow for this compound production.

Experimental Protocols

Note: The following protocols are generalized based on common practices in metabolic engineering of E. coli for terpene production and the information available from the cited literature. Optimization of specific parameters may be required for optimal results.

Protocol 1: Construction of this compound Producing E. coli Strain

1. Gene Synthesis and Plasmid Construction:

  • Synthesize the genes encoding the enzymes of the this compound pathway (AtoB, ERG13, tHMG1, ERG12, ERG8, MVD1, Idi, IspA, PgpB, and ATF1), codon-optimized for E. coli expression.
  • Assemble the genes into one or more expression plasmids under the control of inducible promoters (e.g., T7, lac, or araBAD promoters). It is common to group genes of a pathway into operons. For example, the MVA pathway genes can be assembled into two operons on separate plasmids.
  • Verify the sequence of the constructed plasmids by DNA sequencing.

2. Transformation:

  • Transform the expression plasmids into a suitable E. coli host strain (e.g., BL21(DE3) or DH5α).
  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for plasmid selection.
  • Incubate the plates overnight at 37°C.

Protocol 2: Shake Flask Cultivation for this compound Production

1. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotics.
  • Incubate overnight at 37°C with shaking at 200-250 rpm.

2. Main Culture:

  • Inoculate 50 mL of Terrific Broth (TB) or other rich medium in a 250 mL baffled flask with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
  • Incubate at 37°C with shaking at 200-250 rpm.

3. Induction:

  • Monitor the cell growth by measuring the OD600.
  • When the OD600 reaches 0.6-0.8, lower the temperature to 30°C and induce gene expression by adding the appropriate inducer (e.g., 0.1-1 mM IPTG for lac-inducible promoters).

4. Two-Phase Cultivation:

  • To facilitate product recovery and reduce product toxicity, a two-phase cultivation system can be employed. Add a sterile organic solvent (e.g., dodecane) at a 1:10 v/v ratio to the culture at the time of induction.

5. Fermentation:

  • Continue the cultivation for 48-72 hours at 30°C with shaking.

Protocol 3: Quantification of this compound by GC-MS

1. Sample Preparation:

  • Collect 1 mL of the organic phase (if using a two-phase system) or 1 mL of the whole culture broth.
  • If using the whole broth, perform a liquid-liquid extraction with an equal volume of a suitable organic solvent such as ethyl acetate or hexane. Vortex vigorously and centrifuge to separate the phases.
  • Transfer the organic phase to a new microcentrifuge tube.
  • Dry the organic phase over anhydrous sodium sulfate.
  • Filter the sample through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions (Example):
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Program: Start at 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer (MS) Conditions (Example):
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

3. Quantification:

  • Prepare a standard curve using a this compound standard of known concentrations.
  • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.
  • Quantify the concentration of this compound in the sample by comparing its peak area to the standard curve.

Conclusion

The metabolic engineering of E. coli provides a viable platform for the sustainable production of this compound. The strategies outlined in this document, involving the heterologous expression of the mevalonate pathway and an alcohol acetyltransferase, have been shown to be effective. The provided protocols offer a foundation for researchers to reproduce and further optimize the production of this valuable compound. Further enhancements in this compound titers may be achieved through systematic optimization of gene expression levels, host strain engineering, and fermentation process development.

References

Troubleshooting & Optimization

Technical Support Center: Farnesyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of farnesyl acetate and improve yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is low. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. The most common synthesis method, Fischer esterification, is an equilibrium reaction.[1][2][3] To drive the reaction towards the product (this compound), consider the following:

  • Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back to the reactants.[2][3] Employing a Dean-Stark apparatus or adding a dehydrating agent can effectively remove water as it forms.

  • Excess Reagent: Using a large excess of one reactant, typically the less expensive one (e.g., acetic acid or acetic anhydride), can push the equilibrium towards the formation of the ester.[3]

  • Catalyst Choice: While strong acids like sulfuric acid are common catalysts, they can sometimes promote side reactions or degradation of the product, especially at higher temperatures.[4] Consider using a milder catalyst or an alternative method.

  • Reaction Time and Temperature: Ensure the reaction has proceeded for a sufficient amount of time to reach equilibrium or completion. Optimization of both time and temperature is crucial. For instance, in a similar ester synthesis, optimal conditions were found to be 98°C for 219 minutes.[5]

  • Purification Losses: Significant amounts of the product can be lost during workup and purification. Optimize your extraction and chromatography techniques to minimize these losses.

Q2: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?

A2: Byproduct formation is a common issue. Depending on the reaction conditions, you might be observing:

  • Unreacted Farnesol: Incomplete reaction is a primary reason for low yields. To address this, refer to the strategies in Q1, such as increasing reaction time, using an excess of the acetylating agent, or ensuring efficient water removal.

  • Dehydration Products: Farnesol, being a tertiary allylic alcohol, can be susceptible to dehydration under strong acidic conditions, leading to the formation of various farnesene isomers. Using milder catalysts or bases like pyridine can mitigate this.[6]

  • Rearrangement Products: The carbocation intermediates formed during acid-catalyzed reactions can potentially undergo rearrangements.

To minimize byproducts, consider using a high-yield, cleaner method such as the acetylation of farnesol with acetic anhydride in the presence of pyridine. This method has been reported to produce this compound in yields of 94-98%.[6]

Q3: What is the most reliable method for synthesizing this compound with a high yield?

A3: The acetylation of farnesol using acetic anhydride with pyridine as a base and solvent is a highly effective and reliable method.[6] This approach avoids the use of strong acids, which can cause degradation of the starting material or product. Yields for this method are consistently high, often in the range of 94-98%.[6]

Q4: Are there greener or alternative synthesis methods available?

A4: Yes, enzymatic synthesis is a promising green alternative. Lipase-catalyzed transesterification, for example, can produce esters under mild conditions with high selectivity.[7] A study on the synthesis of neryl acetate (an isomer of this compound) using Novozyme 435 in a solvent-free system achieved a 91.6% conversion.[7][8] This approach avoids harsh reagents and can lead to simpler purification processes.

Data Presentation: Yield Comparison

The following table summarizes yields achieved for this compound and similar esters under different synthesis conditions.

ProductReactantsCatalyst/BaseSolventConditionsYieldReference
This compound Farnesol, Acetic AnhydridePyridinePyridineRoom Temp, 6 hrs94-98%[6]
Isoamyl Acetate Isoamyl alcohol, Acetic acidBall-milled seashellsSolvent-free98°C, 219 min91%[5]
Neryl Acetate Nerol, Ethyl AcetateNovozyme 435Solvent-free52.7°C, 2 hrs91.6% (conversion)[7]
Ethyl Acetate Acetic Acid, EthanolAcid CatalystNoneEquilibrium65% (equal reactants)[3]
Ethyl Acetate Acetic Acid, EthanolAcid CatalystEthanol (10x excess)Equilibrium97%[3]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Acetylation[6]

This protocol is adapted from a procedure reported to yield 94-98% this compound.

Materials:

  • Farnesol (mixture of isomers)

  • Dry Pyridine

  • Acetic Anhydride

  • Petroleum ether (b.p. 60–68°)

  • Saturated aqueous sodium hydrogen carbonate

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a 250-mL Erlenmeyer flask, dissolve 25 g (0.11 mole) of farnesol in 40 ml of dry pyridine.

  • Add 40 ml of acetic anhydride in four portions over a 15-minute period while stirring.

  • Stopper the flask, stir well, and let the mixture stand at room temperature for 6 hours.

  • Pour the reaction mixture onto 250 g of ice.

  • Add 400 ml of water and extract the mixture with five 100-ml portions of petroleum ether.

  • Combine the organic extracts and wash them successively with two 50-ml portions of saturated aqueous sodium hydrogen carbonate and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate (approx. 50 g).

  • Filter the solution and concentrate it on a rotary evaporator to yield this compound as a colorless oil.

Visualizations

Troubleshooting Logic for Low this compound Yield

LowYieldTroubleshooting Start Low this compound Yield CheckReaction Is the reaction at equilibrium? Start->CheckReaction CheckPurity Are there significant byproducts? Start->CheckPurity CheckWorkup Was there product loss during workup? Start->CheckWorkup EquilibriumYes Yes CheckReaction->EquilibriumYes Yes EquilibriumNo No CheckReaction->EquilibriumNo No PurityYes Yes CheckPurity->PurityYes Yes PurityNo No CheckPurity->PurityNo No WorkupYes Yes CheckWorkup->WorkupYes Yes DriveEquilibrium Drive Equilibrium: - Remove H2O (Dean-Stark) - Use excess reagent EquilibriumYes->DriveEquilibrium IncreaseTime Increase reaction time/temperature EquilibriumNo->IncreaseTime ChangeMethod Change Method: - Use milder catalyst (e.g., Pyridine) - Consider enzymatic synthesis PurityYes->ChangeMethod OptimizeWorkup Optimize purification: - Refine extraction technique - Adjust chromatography conditions WorkupYes->OptimizeWorkup

Caption: Troubleshooting workflow for low this compound yield.

General Workflow for this compound Synthesis and Purification

SynthesisWorkflow Reactants Farnesol + Acetylating Agent (e.g., Acetic Anhydride) Reaction Esterification Reaction (Catalyst/Base, Temp, Time) Reactants->Reaction Quenching Quenching (e.g., add to ice/water) Reaction->Quenching Extraction Liquid-Liquid Extraction (e.g., with Petroleum Ether) Quenching->Extraction Washing Washing Organic Layer (e.g., NaHCO3, H2O) Extraction->Washing Drying Drying (e.g., MgSO4) Washing->Drying Filtration Filtration & Concentration (Rotary Evaporation) Drying->Filtration Purification Optional: Further Purification (Column Chromatography/Distillation) Filtration->Purification Product Pure this compound Filtration->Product Purification->Product

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: Acetylation of Farnesol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acetylation of farnesol.

Troubleshooting Guide

Low yield of farnesyl acetate and the presence of unexpected byproducts are common challenges during the acetylation of farnesol. This guide provides insights into potential side reactions and strategies to mitigate them.

Diagram of Potential Reaction Pathways in Farnesol Acetylation

Farnesol_Acetylation cluster_main Main Reaction cluster_side Side Reactions Farnesol Farnesol FarnesylAcetate This compound (Desired Product) Farnesol->FarnesylAcetate Acetic Anhydride, Pyridine or DMAP Nerolidol Nerolidol (Isomerization) Farnesol->Nerolidol Acidic Conditions CyclicEthers Cyclic Ethers (e.g., Bisabolol derivatives) Farnesol->CyclicEthers Strong Acid OxidationProducts Oxidation Products (Farnesal, etc.) Farnesol->OxidationProducts Oxidizing Conditions Nerolidol->Farnesol Isomerization Protocol1_Workflow Start Dissolve Farnesol in Pyridine AddAc2O Add Acetic Anhydride Start->AddAc2O React Stir at Room Temperature AddAc2O->React Quench Pour onto Ice React->Quench Extract Extract with Petroleum Ether Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate End This compound Concentrate->End Protocol2_Workflow Start Mix Farnesol, Acetic Anhydride, and Catalyst React Stir at Room Temperature or Gentle Heating Start->React Quench Add Water React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaOH solution Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate End This compound Concentrate->End

Stability and degradation of farnesyl acetate under different conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Farnesyl Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Troubleshooting Guides and FAQs

Q1: My this compound solution appears cloudy or has precipitated. What could be the cause and how can I resolve this?

A1: this compound has limited solubility in aqueous solutions. Cloudiness or precipitation can occur due to:

  • Low Solvent Polarity: If you are using a highly aqueous solvent system, this compound may not be fully soluble.

  • Low Temperature: Solubility can decrease at lower temperatures.

  • High Concentration: Exceeding the solubility limit of this compound in your chosen solvent.

Troubleshooting Steps:

  • Increase Solvent Polarity: Consider using a co-solvent such as ethanol, DMSO, or acetonitrile to increase the solubility of this compound.

  • Gentle Warming: Gently warm the solution to aid in dissolution. Ensure the temperature is not excessively high to prevent degradation.

  • Sonication: Use a sonicator to help disperse and dissolve the compound.

  • Re-evaluate Concentration: If the issue persists, you may need to prepare a more dilute solution.

Q2: I suspect my this compound has degraded during storage. What are the common signs of degradation?

A2: While this compound is generally stable under normal storage conditions with a shelf life of 12 months or longer if stored properly, degradation can occur.[1] Signs of degradation may include:

  • Change in Appearance: A noticeable change in color from colorless or pale yellow to a darker shade.

  • Odor Change: Development of a rancid or acidic odor, which could indicate hydrolysis to acetic acid and farnesol.

  • Presence of Impurities: Appearance of new peaks when analyzed by chromatography (e.g., HPLC, GC).

Q3: What are the likely degradation pathways for this compound under experimental stress conditions?

A3: Based on the chemical structure of this compound as a terpene ester, the most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The ester bond is susceptible to cleavage in the presence of acid or base, yielding farnesol and acetic acid.

  • Oxidation: The double bonds in the farnesyl chain are prone to oxidation, which can lead to the formation of epoxides, diols, and other oxidation byproducts. The specific products will depend on the oxidizing agent and reaction conditions.

Q4: I am planning a forced degradation study for a formulation containing this compound. What conditions should I test?

A4: A comprehensive forced degradation study should assess the stability of this compound under the following conditions as recommended by ICH guidelines:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., 60-80°C.

  • Photostability: Exposure to a light source according to ICH Q1B guidelines.

It is crucial to also test a placebo formulation (without this compound) under the same conditions to distinguish degradation products of the active ingredient from those of the excipients.

Hypothetical Degradation Data

The following tables present hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes. Note: This data is for illustrative purposes only and may not represent actual experimental results.

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Products
0.1 M HCl (60°C)2485.2Farnesol, Acetic Acid
0.1 M NaOH (25°C)878.5Farnesol, Acetic Acid
3% H₂O₂ (25°C)2490.1This compound Epoxides
Thermal (80°C)7295.8Minor unidentified peaks
Photostability (ICH Q1B)-98.5Minor unidentified peaks

Table 2: Hypothetical Rate Constants for this compound Degradation

ConditionRate Constant (k)Half-life (t½)
Acidic Hydrolysis (0.1 M HCl, 60°C)0.0067 hr⁻¹103.4 hr
Basic Hydrolysis (0.1 M NaOH, 25°C)0.0302 hr⁻¹22.9 hr

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound.

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Start with 60% A, increase to 95% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in acetonitrile or a suitable solvent to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Studies

A. Acid and Base Hydrolysis:

  • Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • For acid hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Incubate the acid hydrolysis sample at 60°C and the basic hydrolysis sample at room temperature (25°C).

  • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots (base for the acid sample, acid for the base sample).

  • Dilute with the mobile phase to a suitable concentration and analyze by HPLC-UV.

B. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

  • Incubate the sample at room temperature (25°C).

  • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Dilute with the mobile phase to a suitable concentration and analyze by HPLC-UV.

C. Thermal Degradation:

  • Place a solid sample of this compound in a controlled temperature oven at 80°C.

  • Prepare a solution of this compound (1 mg/mL) in a suitable solvent and store it at 80°C.

  • Withdraw samples at appropriate time points (e.g., 0, 24, 48, 72 hours).

  • For the solid sample, dissolve an accurately weighed amount in a suitable solvent.

  • Dilute all samples to a suitable concentration and analyze by HPLC-UV.

D. Photostability Testing:

  • Expose a solid sample and a solution of this compound (1 mg/mL) to light conditions as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be protected from light by wrapping the container in aluminum foil.

  • After the exposure period, prepare the samples for analysis as described for thermal degradation and analyze by HPLC-UV.

Visualizations

G cluster_degradation Potential Degradation Pathways of this compound This compound This compound Farnesol Farnesol This compound->Farnesol Hydrolysis (Acid/Base) Acetic Acid Acetic Acid This compound->Acetic Acid Hydrolysis (Acid/Base) This compound Epoxides This compound Epoxides This compound->this compound Epoxides Oxidation Further Oxidation Products Further Oxidation Products This compound Epoxides->Further Oxidation Products

Caption: Potential degradation pathways of this compound.

G cluster_workflow Forced Degradation Experimental Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Thermal Stress Thermal Stress Stress Conditions->Thermal Stress Photostability Photostability Stress Conditions->Photostability Sample Collection Sample Collection Acid Hydrolysis->Sample Collection Base Hydrolysis->Sample Collection Oxidation->Sample Collection Thermal Stress->Sample Collection Photostability->Sample Collection Neutralize/Dilute Neutralize/Dilute Sample Collection->Neutralize/Dilute HPLC Analysis HPLC Analysis Neutralize/Dilute->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Optimizing Reaction Conditions for Farnesyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of farnesyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most widely used and effective method is the acetylation of farnesol using acetic anhydride with pyridine as a catalyst. This method is known for its high yields, often ranging from 94% to 98%, and relatively straightforward procedure.[1]

Q2: Are there alternative methods for synthesizing this compound?

A2: Yes, several alternative routes exist. One common method is the Fischer esterification of farnesol with acetic acid, which requires a strong acid catalyst like sulfuric acid.[2] Another approach involves the treatment of nerolidol with acetic anhydride.[3] Additionally, various catalysts, including VOSO₄, Sc(OTf)₃, and DMAP, can be employed, sometimes in solvent-free conditions, to promote the acetylation of farnesol.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., ether/petroleum ether), you can observe the disappearance of the farnesol spot and the appearance of the this compound spot. Farnesol is more polar and will have a lower Rf value, while the less polar product, this compound, will have a higher Rf value.[1] For example, in one reported system, farnesol had an Rf of 0.07, while this compound had an Rf of 0.35.[1]

Q4: What are the typical methods for purifying this compound?

A4: After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, reagents, and any byproducts. A standard workup involves washing the organic extract with water, dilute acid (like 5% sulfuric acid) to remove pyridine, and a saturated sodium bicarbonate solution to neutralize any remaining acid.[1] For higher purity, column chromatography on silica gel or distillation are effective methods.[1]

Q5: What are the common isomers of this compound, and how does the starting material affect the final product?

A5: this compound has four possible diastereoisomers due to the two double bonds in the farnesol backbone: (E,E), (Z,E), (E,Z), and (Z,Z).[2] The isomeric composition of the starting farnesol will be reflected in the this compound product. It is common to use a mixture of farnesol isomers in the synthesis.[1]

Troubleshooting Guide

Problem Possible Causes Solutions & Recommendations
Low or No Product Formation Inactive Reagents: Acetic anhydride may have hydrolyzed. Pyridine may contain water.Use freshly opened or properly stored acetic anhydride. Ensure pyridine is dry.[1]
Insufficient Catalyst: In acid-catalyzed reactions, the amount of acid may be too low.For Fischer esterification, use a catalytic amount of a strong acid like concentrated sulfuric acid.[2]
Low Reaction Temperature: The reaction may be too slow at the current temperature.While the pyridine-catalyzed reaction proceeds well at room temperature,[1] other methods may require heating. Optimize the temperature based on the specific protocol.
Presence of Unreacted Farnesol Incomplete Reaction: Reaction time may be too short.Monitor the reaction by TLC until the farnesol spot disappears or no further change is observed.[1]
Insufficient Acetic Anhydride: The molar ratio of acetic anhydride to farnesol may be too low.Use a molar excess of acetic anhydride to drive the reaction to completion. A common protocol uses a significant volume excess of acetic anhydride relative to farnesol.[1]
Formation of Unknown Impurities Side Reactions: The reaction conditions may be promoting the formation of byproducts. Farnesol, being an allylic alcohol, can be prone to rearrangements or elimination under strongly acidic conditions.For acid-catalyzed methods, carefully control the reaction temperature and use a minimal amount of catalyst. The pyridine/acetic anhydride method is generally milder and less prone to side reactions.
Contaminated Starting Materials: The initial farnesol may contain impurities.Ensure the purity of the starting farnesol using techniques like GC-MS or NMR before starting the synthesis.
Difficulty in Purification Emulsion during Workup: Vigorous shaking during the extraction process can lead to the formation of stable emulsions.Gently invert the separatory funnel instead of vigorous shaking. Addition of brine can help to break up emulsions.
Co-elution during Chromatography: Impurities may have similar polarity to this compound, making separation by column chromatography difficult.Optimize the solvent system for column chromatography by trying different solvent polarities. Step-gradient elution can also be effective.[1]

Quantitative Data Presentation

Table 1: Reaction Parameters for this compound Synthesis

Parameter Method 1: Acetic Anhydride/Pyridine Method 2: Fischer Esterification (General)
Starting Material FarnesolFarnesol
Acetylation Agent Acetic AnhydrideAcetic Acid
Catalyst PyridineConcentrated Sulfuric Acid
Solvent Pyridine (acts as solvent and catalyst)Often run neat or with an excess of acetic acid
Temperature Room TemperatureTypically requires heating
Reaction Time ~6 hours[1]Varies, requires monitoring
Typical Yield 94-98%[1]Generally lower than Method 1

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride and Pyridine[1]

Materials:

  • Farnesol (0.11 mole, 25 g)

  • Dry Pyridine (40 ml)

  • Acetic Anhydride (40 ml)

  • Petroleum Ether (b.p. 60-68°C)

  • 5% Sulfuric Acid

  • Saturated Aqueous Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a 250-ml Erlenmeyer flask, dissolve 25 g (0.11 mole) of farnesol in 40 ml of dry pyridine.

  • While stirring, add 40 ml of acetic anhydride in four portions over a 15-minute period.

  • Allow the mixture to stand at room temperature for 6 hours.

  • Pour the reaction mixture onto 250 g of ice in a larger beaker.

  • Add 400 ml of water and extract the mixture with five 100-ml portions of petroleum ether.

  • Combine the organic extracts and wash them successively with two 50-ml portions of water, two 50-ml portions of 5% sulfuric acid, and two 50-ml portions of saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution using a rotary evaporator to yield this compound as a colorless oil (yield: 28-29 g, 94-98%).

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation - Farnesol - Dry Pyridine - Acetic Anhydride reaction 2. Reaction Setup - Dissolve Farnesol in Pyridine - Add Acetic Anhydride - Stir at Room Temperature for 6h reagents->reaction workup 3. Workup - Quench with Ice/Water - Extract with Petroleum Ether reaction->workup washing 4. Washing Steps - Wash with H2O - Wash with 5% H2SO4 - Wash with sat. NaHCO3 workup->washing drying 5. Drying & Concentration - Dry with MgSO4 - Concentrate in vacuo washing->drying product 6. This compound (Colorless Oil) drying->product

Caption: Workflow for the chemical synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yield in this compound Synthesis start Low Yield of this compound check_reagents Check Reagent Quality - Acetic Anhydride Hydrolyzed? - Pyridine Wet? start->check_reagents check_reaction Review Reaction Conditions - Reaction Time Sufficient? - Molar Ratios Correct? start->check_reaction check_workup Examine Workup Procedure - Emulsion Formation? - Incomplete Extraction? start->check_workup reagent_solution Use fresh/dry reagents. check_reagents->reagent_solution reaction_solution Increase reaction time. Ensure excess acetylating agent. check_reaction->reaction_solution workup_solution Use brine to break emulsions. Perform additional extractions. check_workup->workup_solution

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Synthetic Farnesyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic farnesyl acetate. The following sections offer detailed experimental protocols and data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: My crude this compound has a strong smell of pyridine after the reaction. How can I remove it?

A1: Pyridine, often used as a solvent and catalyst in the acetylation of farnesol, is a common impurity. It can be effectively removed during the workup procedure. A standard method involves washing the organic extract with a dilute acidic solution.[1][2][3] The acid reacts with pyridine to form a water-soluble pyridinium salt, which is then partitioned into the aqueous layer.

  • Recommended Procedure: During your workup, wash the organic layer (e.g., in diethyl ether or ethyl acetate) with a 1-5% aqueous hydrochloric acid (HCl) solution. Repeat the wash if the pyridine smell persists. Following the acid wash, it is crucial to wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and then with brine to remove excess water.[1][3]

  • Troubleshooting: If the pyridine odor remains after multiple acid washes, you can co-evaporate the crude product with toluene under reduced pressure. The toluene forms an azeotrope with pyridine, aiding in its removal.[2]

Q2: I see a spot on my TLC plate that corresponds to the starting material (farnesol). How can I remove unreacted farnesol?

A2: The presence of unreacted farnesol is a common issue if the acetylation reaction has not gone to completion. Farnesol is more polar than this compound and will have a lower retention factor (Rf) on a normal-phase TLC plate.

  • Identification: On a silica gel TLC plate developed with 10% ethyl acetate in hexane, farnesol typically has an Rf value of approximately 0.07, while this compound has an Rf of about 0.35.[1]

  • Removal: Column chromatography is the most effective method for separating this compound from unreacted farnesol. A silica gel column with a gradient elution of ethyl acetate in hexanes will allow for the separation of the less polar this compound from the more polar farnesol.[1][4]

Q3: My final product is a pale yellow color. What is the cause and how can I decolorize it?

A3: A yellow tint in the final product can indicate the presence of colored impurities or degradation products.

  • Possible Causes: The color may arise from impurities in the starting farnesol, side reactions during synthesis, or slight degradation of the product during purification, especially if excessive heat is applied during distillation.

  • Decolorization: Passing the this compound through a short plug of silica gel can often remove colored impurities.[5] If the color persists, distillation under high vacuum is another option that can yield a colorless oil.[1]

Q4: The yield of my purified this compound is low after column chromatography. What are the potential reasons?

A4: Low recovery after column chromatography can be due to several factors:

  • Improper Solvent System: If the eluting solvent is not polar enough, the product may not move off the column. Conversely, if it is too polar, it may co-elute with impurities. It is crucial to optimize the solvent system using TLC before running the column.[6]

  • Column Overloading: Using too much crude product for the amount of silica gel can lead to poor separation and loss of product. A general guideline is to use 20-50 times the weight of silica gel to the weight of the crude sample.[7]

  • Product Degradation on Silica: this compound, being an ester with double bonds, can be sensitive to the acidic nature of silica gel, potentially leading to degradation if left on the column for an extended period. To mitigate this, ensure a reasonably fast elution and consider using deactivated silica gel if degradation is suspected.

  • Incomplete Elution: Ensure the column is flushed with a more polar solvent at the end of the chromatography to elute any remaining product before considering the run complete.

Quantitative Data

The following tables provide key physical and chromatographic data for this compound to aid in its purification and characterization.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₇H₂₈O₂[8][9]
Molecular Weight264.40 g/mol [8][9]
AppearanceColorless to pale yellow liquid[10][11]
Density~0.91 g/mL at 20-25 °C[12][13]
Refractive Index~1.470 - 1.478 at 20 °C[12][14]

Table 2: Boiling Point of this compound at Reduced Pressures

Pressure (mm Hg)Boiling Point (°C)Reference(s)
760325 - 347[15][16]
9.0165 - 166[12][14]
0.5140[10]
0.3115 - 125[13]
<0.005100[1]

Table 3: Thin Layer Chromatography (TLC) Data

CompoundStationary PhaseMobile PhaseRf ValueReference(s)
This compoundSilica Gel10% Ethyl Acetate in Hexane~0.35[1]
FarnesolSilica Gel10% Ethyl Acetate in Hexane~0.07[1]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction (Workup)

This protocol is for the initial purification of the reaction mixture after acetylation of farnesol.

  • Quenching: After the reaction is complete, pour the reaction mixture onto ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or petroleum ether (e.g., 5 x 100 mL).[1]

  • Acid Wash: Combine the organic extracts and wash with two portions of 5% sulfuric acid or 1-5% hydrochloric acid to remove pyridine.[1]

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid and remove any unreacted acetic anhydride.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.[1]

Protocol 2: Purification by Column Chromatography

This method is ideal for separating this compound from unreacted farnesol and other polar impurities.

  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluting solvent (e.g., hexane).[4] Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be:

    • 100% Hexane

    • 2% Ethyl Acetate in Hexane

    • 5% Ethyl Acetate in Hexane

    • 10% Ethyl Acetate in Hexane[1][4]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Fractional Distillation

This technique is suitable for purifying this compound from non-volatile impurities or those with significantly different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the boiling point of the distillate.[17]

  • Vacuum Application: The distillation should be performed under reduced pressure to lower the boiling point of this compound and prevent thermal degradation.[18]

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the applied pressure (refer to Table 2). Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

Visualizations

Purification_Workflow start Crude Synthetic this compound workup Liquid-Liquid Extraction (Acid/Base Wash) start->workup rotovap1 Concentration (Rotary Evaporator) workup->rotovap1 tlc_check1 TLC Analysis for Purity rotovap1->tlc_check1 column_chrom Silica Gel Column Chromatography tlc_check1->column_chrom Impurities Present final_product Pure this compound tlc_check1->final_product Sufficiently Pure rotovap2 Concentration of Pure Fractions column_chrom->rotovap2 distillation Fractional Vacuum Distillation rotovap2->distillation Further Purification Needed rotovap2->final_product Purity Confirmed distillation->final_product Troubleshooting_Tree issue Problem with Purified Product smell Persistent Pyridine Odor? issue->smell color Product is Yellow? issue->color low_rf_spot Spot at Farnesol Rf on TLC? issue->low_rf_spot wash_acid Repeat Dilute Acid Wash or Co-evaporate with Toluene smell->wash_acid Yes silica_plug Pass Through Silica Plug or Perform Vacuum Distillation color->silica_plug Yes column_chrom Perform Column Chromatography low_rf_spot->column_chrom Yes

References

Technical Support Center: Large-Scale Synthesis of Farnesyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of farnesyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale synthesis of this compound?

A1: The most common industrial methods involve the chemical modification of farnesol or related compounds. Key approaches include:

  • Acetylation of Farnesol: This is a widely used method involving the reaction of farnesol with an acetylating agent.[1][2] The most common agent is acetic anhydride, often in the presence of a base like pyridine to neutralize the acetic acid byproduct.[2]

  • Acid-Catalyzed Esterification: Farnesol can be esterified with acetic acid using a strong acid catalyst, such as sulfuric acid, to drive the reaction.[3]

  • Synthesis from Nerolidol: this compound can also be produced by treating nerolidol with acetic anhydride.[1][4]

  • Biosynthesis: Engineered microorganisms, such as Escherichia coli, can be programmed to produce this compound from simple carbon sources like glucose.[5] This involves expressing a heterologous pathway that first synthesizes farnesol and then esterifies it using an alcohol acetyltransferase.[5][6]

Q2: What are the common isomers of this compound, and how do they form?

A2: this compound has four main diastereoisomers due to the two internal double bonds in the farnesol backbone. These are (E,E), (Z,E), (E,Z), and (Z,Z).[3] The isomeric composition of the final product is typically determined by the isomeric mixture of the starting farnesol.[2] For many applications, such as in the fragrance industry, a mixture of these isomers is used.[3]

Q3: What purity levels are typically expected for technical-grade this compound?

A3: For technical-grade this compound used in applications like fragrances and cosmetics, a purity of ≥95% as determined by Gas Chromatography (GC) is common.[7] Higher purity may be required for pharmaceutical applications, necessitating further purification steps.

Troubleshooting Guide

Problem 1: Low Reaction Yield

Q: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors related to reaction equilibrium, kinetics, and reactant stability.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Reaction Extend Reaction Time: Ensure the reaction is running to completion. Monitor progress using Thin Layer Chromatography (TLC) or GC.Increase Temperature: Gently increasing the reaction temperature can improve the reaction rate, but be cautious of side reactions.Use Excess Reagent: Employing a slight excess of the acetylating agent (e.g., acetic anhydride) can shift the equilibrium towards the product.
Side Reactions/Degradation Control Temperature: Overheating can cause degradation of the terpene alcohol or the acetate product. Maintain the recommended temperature range for the chosen protocol.Check Catalyst Activity: If using an acid or enzyme catalyst, ensure it is active and used in the correct concentration. Old or improperly stored catalysts can be ineffective.Purity of Starting Materials: Impurities in farnesol can lead to unwanted side reactions. Use high-purity starting materials. Farnesol itself can be unstable and should be stored properly.[8]
Poor Work-up/Isolation Optimize Extraction: Ensure the correct solvent and number of extractions are used to recover all the product from the aqueous phase during work-up.[2]Purification Losses: Distillation or chromatography can lead to product loss. Ensure distillation is performed under an appropriate vacuum to avoid high temperatures (e.g., 140 °C / 0.5 mmHg)[7] and that chromatography columns are not overloaded.
Problem 2: Product Impurity

Q: My final this compound product is impure after purification. What are the likely contaminants and how can I remove them?

A: Impurities often consist of unreacted starting materials or byproducts from side reactions.

Common Impurities & Purification Strategies:

ImpurityIdentification MethodRecommended Purification Protocol
Unreacted Farnesol GC, TLC, ¹H NMRChromatography: Silica gel column chromatography is effective for separating the more polar farnesol from the less polar this compound.[2] A gradient of ethyl acetate in hexanes is a common eluent system.[8]Chemical Wash: A careful wash with a dilute base during work-up can help, but chromatography is more selective.
Residual Acetic Acid/Anhydride ¹H NMR, GC, OdorAqueous Wash: During the work-up, thoroughly wash the organic layer with water and then a saturated sodium bicarbonate solution until effervescence ceases. This will neutralize and remove acidic impurities.[2][8]Vacuum Stripping: Applying a vacuum can help remove residual volatile impurities.
Isomeric Byproducts GC, ¹H NMRFractional Distillation: High-efficiency fractional distillation under reduced pressure can separate isomers if their boiling points are sufficiently different.Preparative Chromatography: For high-purity applications, preparative HPLC or SFC may be necessary but is often not feasible on a large scale.

Experimental Protocols

Protocol 1: Acetylation of Farnesol using Acetic Anhydride and Pyridine

This protocol is adapted from a standard organic synthesis procedure and is suitable for laboratory-scale synthesis, which can be scaled up with appropriate engineering controls.[2]

Materials:

  • Farnesol (mixture of isomers)

  • Dry Pyridine

  • Acetic Anhydride

  • Petroleum Ether (or Hexanes)

  • 5% Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve farnesol (1 equivalent) in dry pyridine (approx. 1.5-2 volumes of farnesol).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (approx. 1.5-2 equivalents) to the stirred solution in portions, maintaining the temperature below 20°C.

  • After the addition is complete, allow the mixture to stir and stand for at least 6 hours at room temperature to ensure the reaction goes to completion.

  • Pour the reaction mixture onto crushed ice. Add water to dilute the mixture.

  • Extract the aqueous mixture multiple times with petroleum ether.

  • Combine the organic extracts and wash successively with:

    • Cold 5% hydrochloric acid (to remove pyridine)

    • Water

    • Saturated sodium bicarbonate solution (to remove excess acetic acid)

    • Brine

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Visualizations

Workflow for Chemical Synthesis and Troubleshooting

cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start 1. Reactants (Farnesol, Acetic Anhydride, Pyridine) reaction 2. Acetylation Reaction start->reaction workup 3. Aqueous Work-up (Extraction & Washes) reaction->workup purification 4. Purification (Distillation / Chromatography) workup->purification product 5. Pure this compound purification->product analysis Analyze Product (Yield, Purity via GC/NMR) product->analysis low_yield Low Yield? analysis->low_yield impure Impure? low_yield->impure No optimize_reaction Optimize Reaction Conditions (Time, Temp, Reagents) low_yield->optimize_reaction Yes optimize_purification Optimize Purification (Distillation, Chromatography) impure->optimize_purification Yes success Problem Solved impure->success No optimize_reaction->analysis optimize_purification->analysis

Caption: General workflow for this compound synthesis and associated troubleshooting loop.

Biosynthesis Pathway of this compound in Engineered E. coli

cluster_mevalonate Mevalonate Pathway cluster_fpp FPP Synthesis cluster_final_product Final Product Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA AtoB, ERG13 Mevalonate Mevalonate HMG-CoA->Mevalonate tHMG1 IPP IPP Mevalonate->IPP ERG12, ERG8, MVD1 DMAPP DMAPP IPP->DMAPP Idi GPP GPP IPP->GPP IspA DMAPP->GPP FPP FPP GPP->FPP IspA Farnesol Farnesol FPP->Farnesol PgpB This compound This compound Farnesol->this compound ATF1

Caption: Heterologous pathway for this compound biosynthesis in engineered E. coli.[5][6]

References

Technical Support Center: Monitoring Farnesyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for monitoring farnesyl acetate synthesis. It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for monitoring this compound synthesis?

A1: The primary methods for monitoring this compound synthesis are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages for qualitative and quantitative analysis throughout the reaction process.

Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?

A2: TLC is a rapid and cost-effective method to qualitatively monitor the progress of a reaction.[1][2][3] By spotting the reaction mixture on a TLC plate alongside the starting material (farnesol), you can visualize the consumption of the reactant and the formation of the product, this compound. The product, being an ester, is typically less polar than the starting alcohol and will have a higher Rf value.[2]

Q3: Which Gas Chromatography (GC) column is suitable for this compound analysis?

A3: A non-polar or medium-polarity column is generally recommended for the analysis of terpenes and their derivatives like this compound. An Agilent J&W HP-5ms GC capillary column (30 m × 0.25 mm, 0.25 µm) or a J&W DB-35ms GC Column (30 m × 0.25 mm, 0.25 µm) are suitable options.[4]

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for this compound analysis?

A4: Yes, HPLC is a viable method for this compound analysis, particularly for non-volatile impurities or when derivatization for GC is not desirable. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.[5][6]

Q5: What are the characteristic NMR signals for this compound?

A5: In ¹H NMR, key signals for this compound include a singlet around 2.0 ppm for the acetate methyl protons and a doublet around 4.5 ppm for the methylene protons adjacent to the acetate group. In ¹³C NMR, the carbonyl carbon of the acetate group appears around 171 ppm.[7]

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS)
Issue Potential Cause(s) Troubleshooting Steps
Peak Splitting 1. Improper Injection Technique: Inconsistent or slow manual injection.[8] 2. Solvent Mismatch: Using a solvent for dilution that is different in polarity or boiling point from the extraction solvent, especially in splitless injections.[8][9] 3. Incorrect Column Installation: Column not inserted to the correct depth in the inlet.[8][9] 4. Contaminated Inlet Liner: Active sites or residue in the liner can cause peak distortion.[10]1. Use an autosampler for consistent injections. If manual, inject smoothly and quickly.[8] 2. Use a single solvent for both extraction and dilution. If not possible, a retention gap may help.[8] 3. Reinstall the column according to the manufacturer's specifications for your GC model.[9] 4. Replace the inlet liner. Consider using a deactivated liner.[11]
Poor Peak Shape (Tailing) 1. Active Sites: Active sites in the inlet liner or at the head of the column can interact with the analyte.[9] 2. Column Contamination: Buildup of non-volatile residues on the column.1. Use a fresh, deactivated inlet liner. Trim 10-20 cm from the front of the column.[9] 2. Bake out the column at a high temperature (within its specified limits). If tailing persists, the column may need to be replaced.
Low Sensitivity/ Ghost Peaks 1. Contamination: Carryover from previous injections, contaminated syringe, or impure solvent. 2. Septum Bleed: Degradation of the inlet septum at high temperatures.1. Run a blank injection of pure solvent to check for contamination. Clean the syringe and use high-purity solvents. 2. Replace the septum with a high-quality, low-bleed option.
High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause(s) Troubleshooting Steps
Broad Peaks 1. Column Overload: Injecting too concentrated a sample. 2. Poor Column Efficiency: Column may be old or contaminated. 3. Extra-column Volume: Long tubing between the injector, column, and detector.1. Dilute the sample. 2. Flush the column with a strong solvent. If the problem persists, replace the column. 3. Use shorter, narrower-bore tubing where possible.
Inconsistent Retention Times 1. Mobile Phase Inconsistency: Poorly mixed mobile phase or change in composition over time. 2. Fluctuating Column Temperature: Inconsistent oven temperature. 3. Pump Issues: Leaks or air bubbles in the pump.1. Ensure the mobile phase is thoroughly mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Purge the pump to remove air bubbles and check for leaks.
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal. [12][13][14]1. Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample.[12] 2. Modify Chromatographic Conditions: Adjust the mobile phase gradient to better separate this compound from interfering compounds. 3. Use an Internal Standard: A structurally similar compound not present in the sample can be used to correct for matrix effects.

Experimental Protocols

This compound Synthesis

A common method for synthesizing this compound is the esterification of farnesol.

Materials:

  • Farnesol

  • Acetic anhydride

  • Pyridine (dry)

  • Petroleum ether

  • Deionized water

  • Ice

Procedure:

  • In a stoppered Erlenmeyer flask, dissolve farnesol in dry pyridine.

  • Add acetic anhydride to the solution in portions over a 15-minute period while stirring.

  • Allow the mixture to stand for 6 hours at room temperature.

  • Pour the reaction mixture onto ice and add water.

  • Extract the aqueous mixture with several portions of petroleum ether.

  • Combine the organic extracts and wash them successively with dilute acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.[15]

Analytical Methodologies

1. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F254 plate.

  • Mobile Phase: A common eluent is a mixture of hexanes and ethyl acetate (e.g., 85:15 v/v).[16]

  • Visualization: UV light (254 nm) and/or staining with p-anisaldehyde solution followed by heating.[16] this compound will appear as a dark spot under UV light and will develop color with the stain.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • GC System: Agilent 7890B GC or similar.

  • Column: Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm).[4]

  • Injector: Split/splitless inlet at 250 °C.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 300°C at 5°C/min and hold for 8 minutes.[17]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[17]

  • MS System: Agilent 7000 Triple Quadrupole GC-MS or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Full scan mode or selected ion monitoring (SIM) for higher sensitivity.

3. High-Performance Liquid Chromatography (HPLC)

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is 80:20 acetonitrile:water.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

  • ¹H NMR: Acquire spectra at a frequency of 300 MHz or higher for better resolution.

  • ¹³C NMR: Acquire proton-decoupled spectra.

Quantitative Data Summary

Table 1: Typical Retention Times and Rf Values

Analyte Analytical Method Parameter Value Conditions
FarnesolTLCRf~0.3Silica gel, Hexanes:Ethyl Acetate (8:2)
This compoundTLCRf~0.6Silica gel, Hexanes:Ethyl Acetate (8:2)
This compoundGC-MSRetention TimeVariesDependent on column and temperature program
This compoundHPLCRetention TimeVariesDependent on column and mobile phase

Table 2: Characteristic NMR Chemical Shifts (ppm) in CDCl₃

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Acetate CH₃~2.0 (s)~21.0
CH₂-O-Acetate~4.5 (d)~61.5
Olefinic Protons5.1 - 5.4 (m)118 - 142
Vinyl Methyls~1.6 - 1.7 (s)16.0, 17.7, 25.7
Acetate C=O-~171.1

Note: Chemical shifts can vary slightly depending on the specific isomer and experimental conditions.[7]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_analysis Analysis Farnesol Farnesol Reaction Esterification Farnesol->Reaction Reagents Acetic Anhydride, Pyridine Reagents->Reaction Crude_Product Crude this compound Reaction->Crude_Product Extraction Liquid-Liquid Extraction Crude_Product->Extraction Washing Washing (Acid, Bicarbonate, Brine) Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Concentration Concentration Drying->Concentration TLC TLC Concentration->TLC GCMS GC-MS Concentration->GCMS HPLC HPLC Concentration->HPLC NMR NMR Concentration->NMR

Caption: Workflow for this compound Synthesis and Analysis.

GC_Troubleshooting Start GC Analysis Issue Peak_Shape Poor Peak Shape? Start->Peak_Shape Splitting Peak Splitting? Peak_Shape->Splitting Yes Tailing Peak Tailing? Peak_Shape->Tailing No Check_Injection Check Injection Technique & Solvent Splitting->Check_Injection Sensitivity Low Sensitivity? Tailing->Sensitivity No Check_Liner Check/Replace Inlet Liner Tailing->Check_Liner Yes Check_Leaks Check for System Leaks Sensitivity->Check_Leaks Yes Check_Injection->Check_Liner Issue Persists Check_Column_Install Check Column Installation Check_Liner->Check_Column_Install Issue Persists Trim_Column Trim Column Front Check_Liner->Trim_Column Issue Persists Check_Sample_Prep Review Sample Prep & Concentration Check_Leaks->Check_Sample_Prep No Leaks Found

Caption: GC Troubleshooting Logic Diagram.

References

Farnesyl acetate storage and handling best practices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of farnesyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be kept at -20°C.[1][2] For short-term storage, a temperature of 2-8°C is recommended.[1] It is crucial to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4][5]

Q2: Is this compound sensitive to light or air?

The available safety data sheets do not indicate specific sensitivity to light or air. However, as a general best practice for chemical reagents, it is advisable to store them in amber vials or in a dark location to minimize potential degradation. Keeping the container tightly sealed will prevent exposure to atmospheric moisture and contaminants.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, the following personal protective equipment is recommended:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][5] A face shield may also be appropriate.[6]

  • Hand Protection: Handle with chemical-impermeable gloves.[3][5] Gloves must be inspected prior to use, and proper glove removal technique should be followed to avoid skin contact.[1] Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4][5] Fire- or flame-resistant and impervious clothing is suggested.[3][5]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[3][5] In case of a spill or when working in a poorly ventilated area, a NIOSH-approved self-contained breathing apparatus is recommended.[6][7]

Q4: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong alkalis.[1] Contact with these substances should be avoided.

Q5: Is this compound flammable?

This compound is not considered flammable or combustible.[1] However, it does have a flash point of 95°C / 203°F.[4][5]

Troubleshooting Guide

Problem: I observe a change in the appearance or odor of my this compound.

  • Possible Cause: This could indicate degradation of the compound. Esters may form their corresponding acids over time.[8]

  • Solution: If the product's integrity is , it is recommended to obtain a new batch. Do not use if you suspect contamination or degradation, as it could impact experimental results.

Problem: I accidentally spilled a small amount of this compound on the lab bench.

  • Solution: For small spills, ensure adequate ventilation and wear appropriate PPE.[3][5][6] Soak up the spill with an inert absorbent material, such as vermiculite, sand, or earth.[6] Collect the material and place it in a suitable, closed container for disposal.[1][6] Avoid creating dust.[1][3][5] Do not let the product enter drains.[1][3][5][6]

Problem: My experimental results are inconsistent when using this compound.

  • Possible Cause 1: Improper Storage. this compound that has not been stored at the recommended temperature may have degraded.

  • Solution 1: Ensure that the this compound is stored at -20°C for long-term storage and 2-8°C for short-term use.[1]

  • Possible Cause 2: Contamination. The stock solution may have been contaminated during previous use.

  • Solution 2: Use fresh aliquots of this compound for each experiment to avoid contamination of the main stock.

Quantitative Data Summary

PropertyValueSource(s)
Storage Temperature (Long-term) -20°C[1][2]
Storage Temperature (Short-term) 2-8°C[1]
Boiling Point 242°C (lit.)[5]
Flash Point 95°C / 203°F[4][5]
Specific Gravity 0.91 g/cm³[4]
Molecular Weight 264.4 g/mol [5][8]
Shelf Life 12 months or longer if stored properly[9]

Experimental Protocols: Best Practices for Handling

While specific experimental protocols will vary, the following best practices should be observed when working with this compound:

  • Preparation:

    • Work in a well-ventilated area, such as a chemical fume hood.[3][5]

    • Ensure all necessary PPE is worn before handling the compound.[3][4][5]

    • Have spill cleanup materials readily available.

  • Aliquoting and Dilution:

    • To maintain the integrity of the main stock, it is recommended to aliquot the required amount for your experiment into a separate container.

    • This compound is soluble in organic solvents.[10] Follow your specific experimental protocol for the appropriate solvent and concentration.

  • Post-Experiment:

    • Dispose of any unused this compound and contaminated materials according to local, state, and federal regulations.

    • Thoroughly clean the work area.

    • Wash hands thoroughly after handling.[1]

Visualizations

Farnesyl_Acetate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Ventilated Fume Hood prep_ppe->prep_hood handle_aliquot Aliquot Required Amount prep_hood->handle_aliquot handle_dissolve Dissolve in Appropriate Solvent handle_aliquot->handle_dissolve storage_short Short-term Storage (2-8°C) handle_aliquot->storage_short Store Unused (Short-term) storage_long Long-term Storage (-20°C) handle_aliquot->storage_long Store Unused (Long-term) end_experiment End handle_dissolve->end_experiment Use in Experiment disp_waste Dispose of Waste (Follow Regulations) start Start start->prep_ppe Begin Experiment end_experiment->disp_waste

Caption: General workflow for handling this compound.

Farnesyl_Acetate_Spill_Response spill This compound Spill Occurs evacuate Evacuate Immediate Area (If Necessary) spill->evacuate ppe Wear Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect Absorbed Material into a Sealed Container contain->collect dispose Dispose of Waste According to Regulations collect->dispose clean Clean Spill Area dispose->clean report Report Incident clean->report

Caption: Logical workflow for responding to a this compound spill.

References

Validation & Comparative

Comparative Analysis of Farnesyl Acetate Isomers' Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of farnesyl acetate isomers. Due to a notable gap in publicly available research directly comparing the bioactivities of individual geometric isomers—(E,E)-farnesyl acetate, (Z,E)-farnesyl acetate, (E,Z)-farnesyl acetate, and (Z,Z)-farnesyl acetate—this document focuses on the reported bioactivity of this compound as a mixture of isomers. Where data for a specific isomer is available, it is noted; however, the primary focus remains on the collective activity of the isomeric mixture, highlighting a critical area for future investigation.

This compound, a naturally occurring sesquiterpenoid, has garnered attention for its various biological activities, particularly its insecticidal properties. It is understood to function as a juvenile hormone analog (JHA), disrupting the endocrine system of insects and affecting their development and reproduction.[1] This guide synthesizes the available quantitative data, details experimental methodologies for assessing bioactivity, and provides visual diagrams of the pertinent signaling pathways and experimental workflows.

Data Presentation: Bioactivity of this compound

The primary quantitative data available pertains to the insecticidal activity of a this compound isomer mixture against the diamondback moth, Plutella xylostella.

CompoundBioassay TypeTarget OrganismParameterValueCitation
This compound (Isomer Mixture)Leaf-Dip BioassayPlutella xylostella (Second-instar larvae)LC50 (96 h)56.41 mg/L[1]

Experimental Protocols

A detailed methodology for the key insecticidal bioassay is provided below to support the replication and advancement of research in this area.

Leaf-Dip Bioassay for Insecticidal Activity

This protocol is adapted from the methodology used to determine the lethal concentration (LC50) of this compound against Plutella xylostella.[1]

1. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethanol).

  • Create a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 12.5, 25, 50, and 100 mg/L).

  • For the final dilutions, mix the this compound solution with distilled water containing a surfactant (e.g., 0.02% Tween-20) to ensure even coating of the plant material.

  • A control solution should be prepared using the same concentration of solvent and surfactant in distilled water, without the this compound.

2. Treatment of Plant Material:

  • Use fresh leaves from the host plant of the target insect (e.g., mustard leaves for P. xylostella).

  • Dip individual leaves into the respective test solutions for a standardized period (e.g., 10-30 seconds).

  • Allow the treated leaves to air-dry completely in a fume hood for approximately 2 hours before introducing the insects.

3. Insect Exposure:

  • Use a specific developmental stage of the target insect for consistency (e.g., second-instar larvae).

  • Starve the insects for a short period (e.g., 2 hours) before exposure to the treated leaves.

  • Place a standardized number of insects onto each treated leaf within a ventilated container (e.g., petri dish or small cage).

  • Maintain the containers under controlled environmental conditions (e.g., 25°C, specific humidity and photoperiod).

4. Data Collection and Analysis:

  • Assess larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours) post-exposure.

  • Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Correct the observed mortality for any deaths in the control group using Abbott's formula.

  • Use probit analysis to calculate the LC50 value, which is the concentration of the test compound that causes 50% mortality of the test population.

Mandatory Visualizations

Signaling Pathway

This compound is reported to act as a juvenile hormone (JH) agonist, interfering with the JH signaling pathway, which is crucial for insect development and reproduction.[1] The following diagram illustrates the proposed mechanism of action.

JH_Signaling_Pathway cluster_cell Target Cell FA This compound (JH Agonist) Met_Tai Methoprene-tolerant (Met) and Taiman (Tai) Complex FA->Met_Tai Binds and Activates JH Juvenile Hormone (Endogenous) JH->Met_Tai Kr_h1 Krüppel homolog 1 (Kr-h1) Met_Tai->Kr_h1 Activation E93 Ecdysone-induced protein 93 (E93) Kr_h1->E93 Repression Larval_Genes Larval Gene Expression Kr_h1->Larval_Genes Maintenance Adult_Genes Adult Gene Expression E93->Adult_Genes Activation

Caption: Proposed signaling pathway of this compound as a juvenile hormone agonist in insects.

Experimental Workflow

The following diagram outlines the general workflow for assessing the insecticidal activity of this compound isomers.

Experimental_Workflow prep Preparation of Farnesyl Acetate Isomer Solutions treat Leaf-Dip Treatment prep->treat expose Insect Larvae Exposure treat->expose observe Mortality Observation (e.g., at 24, 48, 72, 96h) expose->observe analyze Data Analysis (Probit Analysis) observe->analyze lc50 LC50 Determination analyze->lc50

Caption: General experimental workflow for determining the LC50 of this compound isomers.

References

Farnesyl Acetate: A Potent Biorational Insecticide for the Control of Diamondback Moth

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the insecticidal activity of farnesyl acetate reveals its high efficacy against the notorious agricultural pest, Plutella xylostella (the diamondback moth). This guide provides a comparative assessment of this compound against other farnesyl derivatives and conventional insecticides, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a naturally occurring sesquiterpenoid, has demonstrated significant insecticidal properties, positioning it as a promising candidate for integrated pest management (IPM) strategies. Its mode of action as a juvenile hormone agonist disrupts the normal growth and development of insects, leading to mortality and reduced reproductive success.

Comparative Efficacy of this compound

Studies have shown that among several farnesyl derivatives tested, this compound exhibits the highest toxicity against the second instar larvae of P. xylostella. The lethal concentration required to kill 50% of the test population (LC50) for this compound was found to be 56.41 mg/L in a leaf-dip bioassay.[1][2] This was significantly more potent than other derivatives such as farnesyl acetone, farnesyl bromide, farnesyl chloride, and hexahydrofarnesyl acetone.

To contextualize its performance, the following table compares the LC50 values of this compound with those of several conventional insecticides against P. xylostella, as determined by the leaf-dip bioassay method. It is important to note that the LC50 value for pyriproxyfen was determined using a topical application method and is therefore not directly comparable but is included for reference.

InsecticideMode of ActionLC50 Value (mg/L)Target Pest Stage
This compound Juvenile Hormone Agonist 56.41 2nd Instar Larvae
Farnesyl AcetoneJuvenile Hormone Agonist142.872nd Instar Larvae
SpinosadNicotinic Acetylcholine Receptor Allosteric Modulator0.00057% (5.7 mg/L)3rd Instar Larvae
ChlorantraniliproleRyanodine Receptor Activator0.000321% (3.21 mg/L)3rd Instar Larvae
FenvalerateSodium Channel Modulator3.94417% (39441.7 mg/L)3rd Instar Larvae
PyriproxyfenJuvenile Hormone Agonist2.01 µg/µl (2010 mg/L)3rd Instar Larvae

Note: LC50 values for Spinosad, Chlorantraniliprole, and Fenvalerate were converted from percentage concentration. The LC50 for Pyriproxyfen was from a topical application bioassay and is presented here for informational purposes, with the caveat that direct comparison is not appropriate due to differing methodologies.

Mechanism of Action: Juvenile Hormone Agonism

This compound functions as a juvenile hormone (JH) agonist, interfering with the endocrine system of insects.[1] Juvenile hormones are crucial for regulating metamorphosis, reproduction, and other physiological processes. By mimicking the action of JH, this compound disrupts the normal developmental trajectory of the insect, particularly during molting and metamorphosis.

The binding of this compound to the juvenile hormone receptor (JHR) initiates a signaling cascade. This complex then interacts with specific DNA sequences known as JH response elements (JHREs), leading to the transcription of target genes that ultimately disrupt normal development. This can result in the formation of non-viable larval-pupal intermediates, incomplete adult emergence, and morphological abnormalities, all of which contribute to the insecticidal effect.

Juvenile Hormone Signaling Pathway FA This compound (JH Agonist) JHR Juvenile Hormone Receptor (JHR) FA->JHR Binds JHR_FA JHR-FA Complex DNA DNA JHR_FA->DNA JHRE JH Response Element (JHRE) JHR_FA->JHRE Binds to Transcription Transcription of Target Genes JHRE->Transcription Initiates Disruption Disruption of: - Metamorphosis - Reproduction - Development Transcription->Disruption Leaf-Dip Bioassay Workflow A Prepare Test Solutions (Insecticide Dilutions) C Dip Leaf Discs in Test Solutions (10-20s) A->C B Cut Leaf Discs B->C D Air-Dry Treated Leaf Discs (1-2h) C->D E Place Leaf Disc in Petri Dish D->E F Introduce Larvae (10-20 per dish) E->F G Incubate at Controlled Temperature and Photoperiod F->G H Record Larval Mortality (24, 48, 72, 96h) G->H I Calculate LC50 (Probit Analysis) H->I

References

Farnesyl Acetate in Juvenile Hormone Research: A Comparative Analysis of Performance

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of farnesyl acetate with other key juvenile hormone analogs. This report provides supporting experimental data, detailed methodologies for key experiments, and visual representations of critical biological pathways and workflows.

Introduction

Juvenile hormone (JH) analogs (JHAs) are a class of insect growth regulators (IGRs) that mimic the action of endogenous juvenile hormones, playing a crucial role in disrupting insect development, metamorphosis, and reproduction.[1] These compounds are pivotal in modern integrated pest management (IPM) programs due to their target specificity and favorable environmental profiles compared to traditional broad-spectrum insecticides.[2] Among the array of available JHAs, compounds like methoprene, pyriproxyfen, and hydroprene have seen widespread commercial use.[3] this compound, a sesquiterpenoid ester and a derivative of the JH precursor farnesol, has also been investigated for its insecticidal properties.[4] This guide provides a comprehensive comparison of this compound against other prominent JHAs, focusing on their efficacy, receptor binding, and metabolic stability, supported by experimental data and detailed protocols to aid in research and development.

Performance Comparison of Juvenile Hormone Analogs

The efficacy of JHAs is typically evaluated through bioassays that determine the concentration required to elicit a specific biological response, such as mortality or developmental inhibition. The median lethal concentration (LC50) is a standard metric for this comparison.

CompoundTarget InsectLC50Reference
This compound Plutella xylostella (Diamondback Moth)56.41 mg/L[5]
Methoprene Ctenocephalides felis (Cat Flea)0.39 ppm[6]
Aedes aegypti (Yellow Fever Mosquito)EI50 = 0.010 - 0.229 ppb[7]
Pyriproxyfen Ctenocephalides felis (Cat Flea)0.19 ppm[6]
Aedes aegypti (Yellow Fever Mosquito)EI50 = 0.010 - 0.229 ppb[7]
Hydroprene Tribolium castaneum (Red Flour Beetle)> 10 ppm (less effective than methoprene)[8]

Note: Direct comparison of LC50 values across different studies and insect species should be done with caution due to variations in experimental conditions and species-specific sensitivities.

Juvenile Hormone Receptor Binding Affinity

The molecular action of JHAs is primarily mediated through their binding to the juvenile hormone receptor, a heterodimer of Methoprene-tolerant (Met) and Taiman (Tai) proteins. The binding affinity of a JHA to the Met receptor is a key determinant of its biological activity.

While direct competitive binding assay data for this compound is limited, a study on the red flour beetle, Tribolium castaneum, revealed that farnesol, the precursor to this compound, did not compete with juvenile hormone III (JH III) for binding to the Met receptor.[4] This suggests that farnesol and its derivatives, like this compound, may have a low affinity for the Met receptor compared to other synthetic JHAs. In contrast, pyriproxyfen and methoprene have been shown to be effective agonists of the Met receptor.[4]

CompoundInsect SpeciesReceptorBinding Affinity (Ki/Kd)Reference
Farnesol Tribolium castaneumMetNo competitive binding observed[4]
Methoprene Tribolium castaneumMet (PAS-B domain)Ki = 388 ± 52 nM[4]
Pyriproxyfen Tribolium castaneumMet (PAS-B domain)Ki = 4.75 ± 0.86 nM[4]
JH III Tribolium castaneumMetKd = 2.94 ± 0.68 nM[4]
JH III Drosophila melanogasterGceKi = 11.0 ± 2.2 nM[2]

Metabolic Stability

Experimental Protocols

Experimental Workflow: JHA Bioassay

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection prep_insects Rear Insect Colony expose_larvae Expose Larvae to Treated Diet prep_insects->expose_larvae prep_jha Prepare JHA Solutions treat_diet Incorporate JHAs into Diet prep_jha->treat_diet prep_diet Prepare Artificial Diet prep_diet->treat_diet treat_diet->expose_larvae incubation Incubate under Controlled Conditions expose_larvae->incubation record_mortality Record Larval Mortality incubation->record_mortality observe_dev Observe Developmental Effects incubation->observe_dev calc_lc50 Calculate LC50 Values record_mortality->calc_lc50

Caption: Workflow for a typical juvenile hormone analog (JHA) bioassay.

Methodology: Insect Rearing and JHA Bioassay

  • Insect Rearing: Maintain a healthy, age-synchronized colony of the target insect species under controlled conditions of temperature, humidity, and photoperiod.

  • JHA Stock Solutions: Prepare stock solutions of this compound, methoprene, pyriproxyfen, and hydroprene in a suitable solvent (e.g., acetone or ethanol).

  • Diet Preparation: Prepare the standard artificial diet for the insect species.

  • Treatment: Incorporate serial dilutions of the JHA stock solutions into the molten artificial diet. A control group with only the solvent should be included.

  • Exposure: Place a standardized number of early-instar larvae into individual containers with the treated or control diet.

  • Incubation: Maintain the larvae under the same controlled conditions as the main colony.

  • Data Collection: Record larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours). Note any developmental abnormalities, such as failure to molt or pupate.

  • Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals for each JHA.

Experimental Protocol: Competitive Radioligand Binding Assay

Methodology:

  • Receptor Preparation: Express and purify the ligand-binding domain (LBD) of the insect Met receptor from a suitable expression system (e.g., E. coli or insect cell lines).

  • Radioligand: Use a radiolabeled JH, such as [³H]-JH III, as the primary ligand.

  • Competitive Binding: In a multi-well plate, incubate a fixed concentration of the purified Met-LBD and [³H]-JH III with increasing concentrations of the unlabeled competitor JHAs (this compound, methoprene, pyriproxyfen, hydroprene, and unlabeled JH III as a positive control).

  • Incubation: Allow the binding reaction to reach equilibrium at a controlled temperature (e.g., 4°C).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration through a glass fiber filter.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) for each JHA using the Cheng-Prusoff equation.

Experimental Protocol: In Vitro Metabolic Stability Assay

Methodology:

  • Microsome Preparation: Isolate microsomes from the fat body or whole-body homogenates of the target insect species. The fat body is a primary site of xenobiotic metabolism in insects.

  • Incubation Mixture: Prepare an incubation mixture containing insect microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the JHA to be tested at a known concentration.

  • Initiation of Reaction: Start the metabolic reaction by adding an NADPH-regenerating system. Include a control incubation without the NADPH-regenerating system to account for non-enzymatic degradation.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent JHA.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining JHA against time. The slope of the linear portion of this plot represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Juvenile Hormone Signaling Pathway

cluster_cell Insect Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH Juvenile Hormone (or JHA) Met Met JH->Met binds JH_Met_Tai JH-Met-Tai Complex Met->JH_Met_Tai with Tai Tai Tai Tai->JH_Met_Tai JHRE JH Response Element (in DNA) JH_Met_Tai->JHRE binds to Transcription Gene Transcription JHRE->Transcription activates Kr_h1 Krüppel-homolog 1 (Kr-h1) Transcription->Kr_h1 expresses Metamorphosis Metamorphosis Kr_h1->Metamorphosis represses

Caption: Simplified juvenile hormone signaling pathway in insects.

Juvenile hormone or a JHA enters the cell and binds to the Methoprene-tolerant (Met) receptor in the cytoplasm.[4] This binding event induces a conformational change in Met, leading to its dimerization with Taiman (Tai). The resulting JH-Met-Tai complex translocates to the nucleus, where it binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes. One of the key target genes is Krüppel-homolog 1 (Kr-h1), which acts as a transcriptional repressor of metamorphosis-initiating genes. By maintaining the expression of Kr-h1, JH and its analogs prevent the onset of metamorphosis, thus keeping the insect in a juvenile state.

Conclusion

This comparative guide provides a framework for evaluating this compound against other established juvenile hormone analogs. The available data suggests that while this compound exhibits insecticidal activity, its efficacy and binding affinity for the canonical juvenile hormone receptor, Met, may be lower than that of synthetic JHAs like pyriproxyfen and methoprene. The lack of competitive binding of its precursor, farnesol, to the Met receptor is a significant indicator of a potentially different or less potent mode of action at the receptor level.

For researchers and professionals in drug development, these findings highlight the importance of targeting the Met receptor with high affinity for potent JHA activity. The provided experimental protocols offer standardized methods for further comparative studies on the performance, receptor interaction, and metabolic fate of this compound and novel JHA candidates. Future research should focus on obtaining direct quantitative data on the receptor binding and metabolic stability of this compound to provide a more complete picture of its potential as an insect growth regulator.

References

A Comparative Analysis of Farnesyl Acetate and Traditional Pesticides: Efficacy, Mechanism, and Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective and environmentally benign pest management strategies has led to a growing interest in biorational pesticides. Among these, farnesyl acetate, a naturally occurring sesquiterpenoid, has emerged as a promising candidate. This guide provides a comprehensive comparison of the efficacy of this compound against traditional synthetic pesticides, supported by experimental data, detailed protocols, and mechanistic insights.

Efficacy Against Key Insect Pests: A Quantitative Comparison

The following tables summarize the lethal concentration (LC50) values of this compound and a range of traditional insecticides against the highly destructive agricultural pest, the diamondback moth (Plutella xylostella). Lower LC50 values indicate higher toxicity to the pest.

Table 1: Efficacy of this compound and Other Insect Growth Regulators (IGRs) Against Plutella xylostella

CompoundClass/TargetLC50 (mg/L)Citation(s)
This compound Juvenile Hormone Agonist 56.41 [1][2]
FenoxycarbJuvenile Hormone Analogue93.64[1]
PyriproxyfenJuvenile Hormone Analogue2008.0[1]
TeflubenzuronChitin Synthesis Inhibitor~1.79[1][3]
HexaflumuronChitin Synthesis Inhibitor~1.48 - 17.31[1][4]
DiflubenzuronChitin Synthesis Inhibitor-[1]
LufenuronChitin Synthesis InhibitorSusceptible Strain: 0.71[5]

Table 2: Efficacy of this compound and Broad-Spectrum Insecticides Against Plutella xylostella

CompoundClass/TargetLC50 (mg/L)Citation(s)
This compound Juvenile Hormone Agonist 56.41 [1][2]
SpinosadNicotinic Acetylcholine Receptor Modulator~0.00033% (w/v)[1][3]
FenvalerateSodium Channel Modulator (Pyrethroid)~3.76 - 4.12% (w/v)[1][3]
FipronilGABA-gated Chloride Channel Antagonist0.24[1][6]
MethomylAcetylcholinesterase Inhibitor (Carbamate)41.89 (mortality <80%)[1][7]
MethamidophosAcetylcholinesterase Inhibitor (Organophosphate)-[1]
DDTSodium Channel Modulator (Organochlorine)-[1]

Note: Direct comparison of LC50 values across different studies should be done with caution due to variations in experimental conditions, insect strains, and formulations.

This compound has also demonstrated significant larvicidal activity against the mosquito Aedes albopictus, functioning as a juvenile hormone agonist.[3] Furthermore, it has shown toxicity against the red palm weevil (Rhynchophorus ferrugineus) with a reported LD50 of 7867 ppm.[5]

Unveiling the Mechanisms: Signaling Pathways

The mode of action is a critical differentiator between this compound and traditional pesticides. This compound disrupts the endocrine system of insects, while many conventional insecticides are neurotoxic.

This compound: A Juvenile Hormone Agonist

This compound mimics the action of juvenile hormone (JH), a key regulator of insect development and reproduction. By acting as a JH agonist, it interferes with normal metamorphosis, leading to developmental abnormalities and mortality.

Juvenile Hormone Signaling Pathway FA This compound JH_Receptor Juvenile Hormone Receptor (Met/Tai) FA->JH_Receptor Binds to JHRE JH Response Elements (JHREs) JH_Receptor->JHRE Activates Target_Genes Target Gene Transcription JHRE->Target_Genes Initiates Physiological_Effects Disruption of: - Metamorphosis - Reproduction - Development Target_Genes->Physiological_Effects Leads to

This compound's Mechanism of Action
Traditional Insecticides: Neurotoxic Pathways

In contrast, many traditional insecticides target the insect's nervous system, leading to rapid paralysis and death.

Organophosphates and Carbamates: These insecticides inhibit the enzyme acetylcholinesterase (AChE), causing an accumulation of the neurotransmitter acetylcholine and continuous nerve stimulation.[8][9]

Organophosphate Action OP Organophosphate/ Carbamate AChE Acetylcholinesterase (AChE) OP->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Synapse Synaptic Cleft ACh->Synapse Nerve_Impulse Continuous Nerve Impulse Synapse->Nerve_Impulse Accumulation of ACh

Organophosphate and Carbamate Mechanism

Pyrethroids: These synthetic insecticides act on voltage-gated sodium channels in nerve cells, keeping them in an open state and causing repetitive nerve firing.

Pyrethroid Action PY Pyrethroid Na_Channel Voltage-Gated Sodium Channel PY->Na_Channel Binds to and keeps open Nerve_Membrane Nerve Cell Membrane Na_Channel->Nerve_Membrane Nerve_Firing Repetitive Nerve Firing Nerve_Membrane->Nerve_Firing Uncontrolled Na+ influx

Pyrethroid Mechanism of Action

Neonicotinoids: These insecticides are agonists of the nicotinic acetylcholine receptor (nAChR), leading to overstimulation of the nerve cells.[10][11]

Neonicotinoid Action NEO Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) NEO->nAChR Binds to Postsynaptic_Neuron Postsynaptic Neuron nAChR->Postsynaptic_Neuron Overstimulation Overstimulation and Paralysis Postsynaptic_Neuron->Overstimulation Continuous stimulation

Neonicotinoid Mechanism of Action

Experimental Protocols: Leaf-Dip Bioassay

The following is a standardized protocol for a leaf-dip bioassay, a common method for evaluating the efficacy of insecticides against leaf-feeding insects like Plutella xylostella.[12][13][14][15]

Leaf_Dip_Bioassay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Assessment Prep_Solutions 1. Prepare Serial Dilutions of Test Compound Dip_Leaves 3. Dip Leaf Discs in Solutions (10-30 seconds) Prep_Solutions->Dip_Leaves Prep_Leaves 2. Cut Leaf Discs (e.g., Cabbage) Prep_Leaves->Dip_Leaves Air_Dry 4. Air Dry Leaf Discs Dip_Leaves->Air_Dry Place_In_Petri 5. Place Leaf Discs in Petri Dishes Air_Dry->Place_In_Petri Introduce_Insects 6. Introduce Larvae (e.g., 10-20 per dish) Place_In_Petri->Introduce_Insects Incubate 7. Incubate under Controlled Conditions (e.g., 25°C, 16:8 L:D) Introduce_Insects->Incubate Assess_Mortality 8. Assess Mortality at Intervals (e.g., 24, 48, 72, 96 hours) Incubate->Assess_Mortality Data_Analysis 9. Probit Analysis to Determine LC50 Assess_Mortality->Data_Analysis

Workflow for a Leaf-Dip Bioassay

Detailed Steps:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound (e.g., this compound or a traditional pesticide) in a suitable solvent, often with a surfactant like Tween-20 to ensure even coating. A control solution (solvent and surfactant only) must be included.

  • Leaf Preparation: Excised leaves from the host plant (e.g., cabbage for P. xylostella) are cut into uniform discs.

  • Dipping: Each leaf disc is immersed in a test solution for a standardized period (e.g., 10-30 seconds).

  • Drying: The treated leaf discs are allowed to air dry completely.

  • Experimental Setup: Each dried leaf disc is placed in a separate petri dish, often on a moistened filter paper to maintain turgidity.

  • Insect Introduction: A known number of test insects (e.g., 3rd instar larvae of P. xylostella) are introduced into each petri dish.

  • Incubation: The petri dishes are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).

  • Mortality Assessment: Mortality is recorded at predetermined time intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: The mortality data is corrected for control mortality (Abbott's formula) and then subjected to probit analysis to determine the LC50 value.

Environmental and Non-Target Impact

A critical aspect of pesticide evaluation is its impact on non-target organisms and the broader environment.

Table 3: Acute Toxicity to Non-Target Organisms

Pesticide ClassHoney Bee (Apis mellifera) - Contact LD50 (µ g/bee )Daphnia magna - 48h EC50/LC50 (µg/L)
This compound Data not readily availableData not readily available
Organophosphates Highly variable (e.g., Chlorpyrifos: 0.059)[16][17]Highly variable (e.g., Chlorpyrifos: ~1)[7]
Pyrethroids Highly toxic (e.g., Lambda-cyhalothrin: 0.083)[4]Highly toxic (e.g., Cypermethrin: ~0.36)[7][18]
Neonicotinoids Highly toxic (e.g., Imidacloprid: 0.0037 - 0.029, oral)[19][20][21][22][23]Highly variable (e.g., Imidacloprid: ~20,000)[6][7]

Note: Lower values indicate higher toxicity. Toxicity can vary significantly based on the specific compound within a class and the route of exposure.

This compound, being a naturally occurring compound, is expected to have a more favorable environmental profile with lower persistence compared to many synthetic pesticides. However, comprehensive ecotoxicological data for this compound is still limited. In contrast, many traditional pesticides, particularly neonicotinoids and pyrethroids, have been shown to have significant adverse effects on beneficial insects like bees and other non-target organisms.[4][19][24]

Conclusion

This compound presents a compelling alternative to traditional pesticides, particularly for the management of pests like Plutella xylostella. Its unique mode of action, targeting the insect's endocrine system, can be a valuable tool in resistance management strategies. While its acute toxicity against some pests may be lower than some highly potent synthetic insecticides, its sublethal effects on development and reproduction contribute significantly to population control.[1]

The neurotoxic nature of many traditional pesticides raises concerns about their impact on non-target organisms and the development of widespread resistance. This compound's presumed lower environmental persistence and more specific mode of action suggest a better safety profile, although more extensive research on its ecotoxicology is warranted. For researchers and professionals in drug and pesticide development, this compound and other biorational compounds represent a promising frontier in the development of more sustainable and effective pest management solutions.

References

Cross-Reactivity of Farnesyl Acetate with Insect Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Farnesyl acetate, a sesquiterpenoid ester, is a compound of significant interest in entomology due to its structural similarity to insect juvenile hormones and its role as a potential semiochemical. Understanding its interaction with various insect receptors is crucial for the development of targeted pest management strategies and for deciphering the intricacies of insect chemical communication. This guide provides a comparative overview of the known interactions of this compound and its close structural analogs with different insect receptors, supported by available experimental data and detailed methodologies for further investigation.

While comprehensive data on the cross-reactivity of this compound across a wide range of insect receptors is not extensively available in published literature, this guide synthesizes the existing findings on this compound and related compounds to provide a valuable resource for researchers.

Data Presentation: Receptor Interaction Comparison

The following table summarizes the quantitative data on the interaction of this compound and its analogs with various insect receptors and binding proteins. It is important to note that direct comparative studies are limited, and the data is compiled from different experimental systems and insect species.

CompoundInsect SpeciesReceptor/ProteinMethodQuantitative DataReference
This compound Plutella xylostella (Diamondback Moth)Juvenile Hormone SystemLeaf-dip BioassayLC50: 56.41 mg/L[1][2]
Farnesol Drosophila melanogaster (Fruit Fly)Or83c (Odorant Receptor)Single Sensillum RecordingPotent and specific activator[3][4]
(E)-β-Farnesene Harmonia axyridis (Harlequin Ladybird)HaxyOBP15 (Odorant-Binding Protein)Fluorescence Competitive BindingKi: 4.33 µM[5]
Geranyl Acetate Harmonia axyridis (Harlequin Ladybird)HaxyOBP15 (Odorant-Binding Protein)Fluorescence Competitive BindingKi: 11.23 µM[5]

Note: LC50 (Lethal Concentration, 50%) indicates toxicity and suggests interaction with a target system, but it is not a direct measure of receptor binding affinity. Ki (Inhibition Constant) reflects the binding affinity of a ligand to a protein. A lower Ki value indicates a higher binding affinity.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methods used to study them, the following diagrams illustrate a generalized insect olfactory signaling pathway and the workflows for key experimental protocols.

G cluster_sensillum Sensillum Odorant This compound / Analog OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding Receptor Odorant Receptor (OR) + Orco Co-receptor OBP->Receptor Transport & Release IonChannel Ion Channel (part of OR-Orco complex) Receptor->IonChannel Activation Membrane Dendritic Membrane Neuron Olfactory Sensory Neuron (OSN) IonChannel->Neuron Ion Influx (Na+, Ca2+) Action Potential Action Potential Neuron->Action Potential Depolarization Antennal Lobe Antennal Lobe Action Potential->Antennal Lobe Signal Transmission Higher Brain Centers Higher Brain Centers Antennal Lobe->Higher Brain Centers Processing

Caption: Generalized insect olfactory signaling pathway.

G cluster_prep Preparation cluster_recording Recording cluster_stimulus Stimulus Delivery Insect Insect Specimen Antenna Antenna Immobilization Insect->Antenna Dissection Sensillum Target Sensillum RecordingElectrode Recording Electrode RecordingElectrode->Sensillum Insertion ReferenceElectrode Reference Electrode ReferenceElectrode->Insect Insertion Amplifier Amplifier Sensillum->Amplifier Signal DataAcquisition Data Acquisition System Amplifier->DataAcquisition Analysis Analysis DataAcquisition->Analysis Spike Sorting & Analysis OdorCartridge Odor Cartridge (this compound) AirStream Purified Air Stream OdorCartridge->AirStream Injection AirStream->Antenna Puff

Caption: Workflow for Single Sensillum Recording (SSR).

G cluster_expression Heterologous Expression cluster_recording Two-Electrode Voltage Clamp cluster_stimulus Ligand Application cRNA_OR cRNA of OR Oocyte Xenopus Oocyte cRNA_OR->Oocyte Injection cRNA_Orco cRNA of Orco cRNA_Orco->Oocyte Injection Incubate Receptor Expression Oocyte->Incubate Incubation (2-7 days) Oocyte_rec Oocyte in Bath VoltageElectrode Voltage Electrode VoltageElectrode->Oocyte_rec CurrentElectrode Current Electrode CurrentElectrode->Oocyte_rec Amplifier Amplifier Oocyte_rec->Amplifier Current DataAcquisition Data Acquisition Amplifier->DataAcquisition Analysis Analysis DataAcquisition->Analysis Dose-Response Curve Ligand This compound Solution Ligand->Oocyte_rec Perfusion

Caption: Workflow for Two-Electrode Voltage-Clamp Assay.

Experimental Protocols

Detailed methodologies are essential for the replication and expansion of research in this area. The following are protocols for key experiments used to determine ligand-receptor interactions.

Single Sensillum Recording (SSR)

This electrophysiological technique allows for the direct measurement of the activity of individual olfactory sensory neurons (OSNs) within a sensillum on an insect's antenna, providing insights into the response spectrum of a neuron.

Methodology:

  • Insect Preparation: An insect is immobilized in a pipette tip or on a slide with wax, exposing the antenna. The antenna is then fixed to a glass coverslip with double-sided tape or a small drop of wax.

  • Electrode Placement: A sharp tungsten or glass microelectrode (recording electrode) is inserted at the base of a target sensillum to make contact with the neuron(s). A second electrode (reference electrode) is inserted into the insect's head or another part of the body.

  • Signal Amplification and Recording: The electrical signals from the OSNs are amplified, filtered, and recorded using a data acquisition system.

  • Stimulus Delivery: A continuous stream of charcoal-filtered and humidified air is delivered to the antenna. A puff of air carrying a known concentration of this compound from a filter paper-lined cartridge is injected into the main air stream for a defined period (e.g., 500 ms).

  • Data Analysis: The recorded action potentials (spikes) are counted and analyzed. The response is typically calculated as the number of spikes in a post-stimulus window minus the number of spikes in a pre-stimulus window (spontaneous activity). Dose-response curves can be generated by testing a range of concentrations.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This in vitro system allows for the functional characterization of a specific olfactory receptor in a controlled environment, away from the native complexity of the insect antenna.

Methodology:

  • cRNA Synthesis: The genetic sequences for the olfactory receptor of interest (e.g., OrX) and the obligate co-receptor Orco are transcribed into complementary RNA (cRNA).

  • Oocyte Injection: The cRNA for both the OR and Orco are injected into Xenopus laevis oocytes. The oocytes are then incubated for several days to allow for the expression of the receptor complex on the cell membrane.

  • Electrophysiological Recording: An oocyte expressing the receptors is placed in a recording chamber and perfused with a buffer solution. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current. The membrane potential is clamped at a holding potential (e.g., -80 mV).

  • Ligand Application: Solutions of this compound at various concentrations are perfused over the oocyte. The inward current generated by the activation of the receptor-ion channel complex is recorded.

  • Data Analysis: The peak current response at each concentration is measured. This data is used to generate dose-response curves and to calculate the EC50 (the concentration that elicits 50% of the maximal response).

Fluorescence Competitive Binding Assay

This assay is used to determine the binding affinity of a ligand to an odorant-binding protein (OBP).

Methodology:

  • Recombinant Protein Expression and Purification: The gene for the OBP of interest is cloned and expressed in a bacterial system (e.g., E. coli). The recombinant protein is then purified.

  • Fluorescence Measurement: The assay is performed in a fluorescence spectrophotometer. A fluorescent probe (e.g., N-phenyl-1-naphthylamine, 1-NPN), which fluoresces upon binding to the hydrophobic pocket of the OBP, is used.

  • Binding Assay: A solution of the purified OBP and the fluorescent probe is prepared. The fluorescence intensity is measured.

  • Competitive Binding: Aliquots of this compound (the competitor) at increasing concentrations are added to the OBP-probe solution. As this compound binds to the OBP, it displaces the fluorescent probe, causing a decrease in fluorescence intensity.

  • Data Analysis: The decrease in fluorescence is plotted against the concentration of this compound. The IC50 (the concentration of the competitor that displaces 50% of the probe) is calculated. The binding affinity (Ki) of this compound for the OBP is then calculated from the IC50 value using the Cheng-Prusoff equation.

This guide provides a foundational understanding of the cross-reactivity of this compound with insect receptors. Further research employing these detailed methodologies is necessary to build a more comprehensive picture of its interactions across a wider range of insect species and receptor types, which will be instrumental in advancing the fields of chemical ecology and pest management.

References

A Comparative Analysis of the Bioactivities of Farnesol and Farnesyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of farnesol and its ester derivative, farnesyl acetate. The information presented is curated from experimental data to assist researchers in evaluating their potential applications in drug development and other scientific endeavors.

Executive Summary

Farnesol, a naturally occurring sesquiterpene alcohol, exhibits a broad spectrum of well-documented bioactivities, including robust antimicrobial, anticancer, and anti-inflammatory properties. Its mechanisms of action often involve the modulation of key cellular signaling pathways. This compound, the acetylated form of farnesol, also demonstrates biological activity, notably in the realms of insecticidal and anticancer applications. However, the available body of research indicates that farnesol generally exhibits more potent and diverse bioactivities compared to this compound. This guide synthesizes the current understanding of these two compounds, presenting comparative data, outlining experimental methodologies, and illustrating their molecular mechanisms.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the bioactivities of farnesol and this compound. Direct comparative studies are limited; therefore, data from individual studies are presented to provide a relative understanding of their potency.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

Cell LineCancer TypeFarnesol (IC50 µM)This compound (IC50 µM)Reference
HBL-52Optic Nerve Sheath Meningioma25Not Reported[1]
B16F10Murine Melanoma45Not Reported[2]
Murine B16 MelanomaMelanoma45Not Reported[2]

Lower IC50 values indicate greater cytotoxic potency.

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)

| Microorganism | Farnesol (MIC µg/mL) | this compound (MIC µg/mL) | Reference | |---|---|---|---|---| | Staphylococcus aureus (MSSA) | 27.75-55.5 (as MIC50 in µM) | Not Reported |[3] | | Staphylococcus aureus (MRSA) | 27.75-55.5 (as MIC50 in µM) | Not Reported |[3] | | Paracoccidioides brasiliensis | 25 (as MIC in µM) | Not Reported |[4] | | Saccharomyces cerevisiae | 12-25 (in µM) | >200-400 (in µM) |[5] |

Lower MIC (Minimum Inhibitory Concentration) values indicate greater antimicrobial potency.

Table 3: Comparative Insecticidal Activity (LC50 values)

Insect SpeciesFarnesol (LC50)This compound (LC50)Reference
Plutella xylostella (Diamondback Moth)Not Reported56.41 mg/L[6]

Lower LC50 (Lethal Concentration 50%) values indicate greater insecticidal potency.

Signaling Pathways and Mechanisms of Action

Farnesol and this compound exert their biological effects through distinct molecular mechanisms. The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by each compound in the context of their anticancer activity.

Farnesol_Anticancer_Pathway Farnesol Farnesol PI3K PI3K Farnesol->PI3K Inhibits Ras Ras Farnesol->Ras Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Apoptosis Promotes CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest Promotes

Farnesol's multifaceted anticancer mechanism.

Farnesol has been shown to interfere with critical cell survival and proliferation pathways. It can inhibit the PI3K/Akt pathway, which is a key regulator of cell survival, thereby promoting apoptosis.[7] Additionally, farnesol can suppress the Ras/Raf/MEK/ERK signaling cascade, which is frequently hyperactivated in cancer and plays a central role in cell proliferation and differentiation.[7]

FarnesylAcetate_Anticancer_Pathway FarnesylAcetate FarnesylAcetate DNA_Replication DNA Replication FarnesylAcetate->DNA_Replication Inhibits Protein_Farnesylation Protein Farnesylation FarnesylAcetate->Protein_Farnesylation Inhibits CellCycleArrest S Phase Arrest DNA_Replication->CellCycleArrest Ras_processing Ras Protein Processing Protein_Farnesylation->Ras_processing Enables Farnesyltransferase Farnesyltransferase

This compound's inhibition of DNA replication.

This compound's anticancer activity is primarily attributed to its ability to disrupt fundamental cellular processes. It has been demonstrated to inhibit DNA replication, leading to an arrest of the cell cycle in the S phase.[8] Furthermore, as a derivative of farnesol, it can interfere with protein prenylation, specifically farnesylation, a critical post-translational modification for the function of many proteins involved in signal transduction, including the Ras family of oncoproteins.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key bioassays cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HBL-52) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of farnesol or this compound. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[9][10][11]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Adherence Allow Cells to Adhere Seed_Cells->Adherence Add_Compound Add Farnesol or this compound Adherence->Add_Compound Incubate Incubate for 24-72h Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability and IC50 Read_Absorbance->Calculate_Viability

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 CFU/mL.

  • Serial Dilution: The test compound (farnesol or this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12][13][14]

Insecticidal Activity Assessment: Leaf-Dip Bioassay

This bioassay is commonly used to evaluate the toxicity of compounds to phytophagous insects.

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant (e.g., Tween-20) to create a series of test concentrations.

  • Leaf Treatment: Leaves of a suitable host plant (e.g., cabbage for diamondback moth larvae) are dipped into the test solutions for a short period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the solvent-surfactant solution without the test compound.

  • Insect Exposure: The treated leaves are placed in a suitable container (e.g., a petri dish), and a known number of test insects (e.g., second-instar larvae) are introduced.

  • Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).

  • Mortality Assessment: Insect mortality is recorded at specific time intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula, and the LC50 value is calculated using probit analysis.[6][15][16]

Conclusion

The comparative analysis of farnesol and this compound reveals distinct profiles of bioactivity. Farnesol demonstrates a broader and often more potent range of effects, particularly in the antimicrobial and anticancer arenas, with well-elucidated impacts on key signaling pathways. This compound, while showing promise as an insecticidal and anticancer agent, appears to have a more limited spectrum of high-potency activities based on current research. The esterification of the hydroxyl group in farnesol to form this compound significantly alters its biological properties, highlighting the critical role of this functional group in the bioactivity of farnesol. For researchers and drug development professionals, farnesol presents a compelling lead compound for a variety of therapeutic applications, while this compound's potential may be more specialized. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of both molecules.

References

Validating the Inhibitory Effect of Farnesyl Acetate on DNA Replication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of farnesyl acetate's performance in inhibiting DNA replication against other established inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways and experimental workflows.

Executive Summary

This compound, a derivative of the isoprenoid farnesyl pyrophosphate, has been identified as a potent inhibitor of DNA replication in mammalian cells, including Chinese Hamster Ovary (CHO) and human HeLa cells.[1][2] Its mechanism of action, while not fully elucidated, appears to be distinct from traditional DNA synthesis inhibitors. This guide compares this compound with two well-characterized DNA replication inhibitors, Aphidicolin and Hydroxyurea, across several key parameters, including their mechanism of action, effective concentrations, and impact on the cell cycle. The experimental data presented herein provides a framework for researchers to evaluate this compound as a potential therapeutic agent or research tool.

Data Presentation: Comparative Analysis of DNA Replication Inhibitors

The following table summarizes the key characteristics and reported efficacy of this compound and two alternative DNA replication inhibitors.

InhibitorTarget / Mechanism of ActionCell LineIC50 for DNA Synthesis InhibitionEffect on Cell Cycle
This compound Inhibition of protein prenylation, leading to downstream effects on DNA replication machinery.[1][2]CHO, HeLaData not available in reviewed literatureS-phase arrest (irreversible after 6h).[1][2]
Aphidicolin Inhibitor of DNA polymerase α and δ.[3][4][5][6][7]CHO~0.1 µg/mLG1/S phase arrest.[6]
Hydroxyurea Inhibitor of ribonucleotide reductase, depleting the pool of deoxyribonucleotides.[8][9][10][11]HeLa~100 µMS-phase arrest.[9]

Mechanism of Action and Signaling Pathway

This compound's inhibitory effect on DNA replication is linked to its ability to block protein prenylation, a critical post-translational modification for a variety of proteins involved in cell signaling and cell cycle progression.[1][2] This is distinct from the direct enzymatic inhibition observed with aphidicolin and hydroxyurea.

G cluster_0 This compound Inhibition Pathway This compound This compound Protein Prenylation (Farnesylation/Geranylgeranylation) Protein Prenylation (Farnesylation/Geranylgeranylation) This compound->Protein Prenylation (Farnesylation/Geranylgeranylation) Inhibits Unprenylated Proteins Unprenylated Proteins Protein Prenylation (Farnesylation/Geranylgeranylation)->Unprenylated Proteins Leads to Dysfunctional Replication Proteins Dysfunctional Replication Proteins Unprenylated Proteins->Dysfunctional Replication Proteins Results in DNA Replication DNA Replication Dysfunctional Replication Proteins->DNA Replication Inhibits

Figure 1: Proposed signaling pathway for this compound's inhibition of DNA replication.

Experimental Protocols

To validate the inhibitory effects of this compound and compare it with other inhibitors, two primary experimental techniques are employed: the [³H]-Thymidine Incorporation Assay to quantify DNA synthesis and Flow Cytometry with Propidium Iodide (PI) Staining to analyze cell cycle distribution.

[³H]-Thymidine Incorporation Assay

This assay directly measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Protocol:

  • Cell Culture: Plate CHO or HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound, aphidicolin, or hydroxyurea for the desired duration (e.g., 24 hours). Include a vehicle-only control.

  • Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for 4 hours.

  • Cell Lysis and DNA Precipitation: Aspirate the media and wash the cells with PBS. Lyse the cells with 0.1 N NaOH. Precipitate the DNA by adding 10% trichloroacetic acid (TCA) and incubating on ice for 30 minutes.

  • Harvesting: Harvest the precipitated DNA onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the control (vehicle-treated cells) and plot against the inhibitor concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Culture and Treatment: Plate CHO or HeLa cells in 6-well plates and treat with the inhibitors as described above.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count the cells.

  • Fixation: Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix and permeabilize the cells.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.

  • Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

Experimental Workflow for Validating DNA Replication Inhibitors

The following diagram illustrates the general workflow for testing and validating the efficacy of a potential DNA replication inhibitor.

G Cell Culture (e.g., CHO, HeLa) Cell Culture (e.g., CHO, HeLa) Inhibitor Treatment (Dose-response) Inhibitor Treatment (Dose-response) Cell Culture (e.g., CHO, HeLa)->Inhibitor Treatment (Dose-response) Assay for DNA Synthesis ([3H]-Thymidine) Assay for DNA Synthesis ([3H]-Thymidine) Inhibitor Treatment (Dose-response)->Assay for DNA Synthesis ([3H]-Thymidine) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Inhibitor Treatment (Dose-response)->Cell Cycle Analysis (Flow Cytometry) Data Analysis (IC50, Cell Cycle Distribution) Data Analysis (IC50, Cell Cycle Distribution) Assay for DNA Synthesis ([3H]-Thymidine)->Data Analysis (IC50, Cell Cycle Distribution) Cell Cycle Analysis (Flow Cytometry)->Data Analysis (IC50, Cell Cycle Distribution) Mechanism of Action Studies Mechanism of Action Studies Data Analysis (IC50, Cell Cycle Distribution)->Mechanism of Action Studies

Figure 2: General experimental workflow for validating DNA replication inhibitors.

Comparative Mechanisms of DNA Replication Inhibition

This diagram provides a simplified comparison of the points of intervention for this compound, aphidicolin, and hydroxyurea in the process of DNA replication.

G cluster_0 DNA Replication Pathway Ribonucleotides Ribonucleotides Deoxyribonucleotides Deoxyribonucleotides Ribonucleotides->Deoxyribonucleotides Ribonucleotide Reductase DNA Polymerase α/δ DNA Polymerase α/δ Deoxyribonucleotides->DNA Polymerase α/δ DNA Replication Fork DNA Replication Fork DNA Polymerase α/δ->DNA Replication Fork Elongation Protein Prenylation Protein Prenylation Functional Replication Proteins Functional Replication Proteins Protein Prenylation->Functional Replication Proteins Functional Replication Proteins->DNA Replication Fork Assembly/Function Hydroxyurea Hydroxyurea Hydroxyurea->Deoxyribonucleotides Inhibits production Aphidicolin Aphidicolin Aphidicolin->DNA Polymerase α/δ Inhibits This compound This compound This compound->Protein Prenylation Inhibits

References

A Comparative Guide to the Synthetic Routes of Farnesyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Farnesyl acetate, a naturally occurring sesquiterpenoid, is a valuable compound in the fragrance industry and a key intermediate in the synthesis of various bioactive molecules. Its synthesis has been approached through several distinct routes, each with its own set of advantages and challenges. This guide provides a comprehensive comparison of four major synthetic strategies for obtaining this compound: classical chemical synthesis via acetylation of farnesol, an alternative chemical route starting from nerolidol, a multi-step synthesis from farnesene, and a biotechnological approach utilizing engineered microorganisms.

Comparison of Synthetic Routes

The choice of a synthetic route for this compound is often dictated by factors such as the availability of starting materials, desired purity, scalability, and cost-effectiveness. The following table summarizes the key quantitative data for the different approaches.

Parameter Acetylation of Farnesol Acetylation of Nerolidol Synthesis from Farnesene Biosynthesis in E. coli
Starting Material(s) Farnesol, Acetic Anhydride, PyridineNerolidol, Acetic Anhydrideβ-Farnesene, Diethylamine, Isobutyl chloroformate, Sodium AcetateGlucose, Mineral Salts
Key Reaction(s) EsterificationEsterification (potential for rearrangement)Hydroamination, Chloroformate reaction, Nucleophilic substitutionMicrobial Fermentation
Reported Yield/Titer 94-98%Data not readily available; likely lower than farnesol route due to steric hindrance and potential rearrangements.Not explicitly reported as an overall yield; multi-step process.201-572.13 mg/L
Reaction Conditions Room temperature, 6 hoursRequires catalysis (e.g., ion-exchange resin), elevated temperature (e.g., 40°C) may be needed.Multi-step with varying conditions.37°C, aerobic fermentation
Scalability HighModerateModerate to LowHigh (fermentation)
Key Advantages High yield, simple procedure, well-established.Utilizes an alternative starting material.Starts from a readily available alkene feedstock.Sustainable, uses renewable resources, produces specific isomers.
Key Disadvantages Requires stoichiometric use of pyridine, which can be difficult to remove.Potential for low yields and side products due to the tertiary nature of the alcohol. Lack of detailed published protocols.Multi-step synthesis, potentially lower overall yield, use of hazardous reagents.Lower final product concentration compared to chemical synthesis, requires extensive metabolic engineering and complex downstream processing.

Experimental Protocols

Acetylation of Farnesol

This method is a highly efficient and well-documented procedure for the synthesis of this compound.

Materials:

  • Farnesol (a mixture of isomers)

  • Dry Pyridine

  • Acetic Anhydride

  • Petroleum Ether (b.p. 60-68°C)

  • 5% Sulfuric Acid

  • Saturated aqueous Sodium Hydrogen Carbonate

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a 250-mL Erlenmeyer flask, dissolve 25 g (0.11 mole) of farnesol in 40 mL of dry pyridine.

  • To this solution, add 40 mL of acetic anhydride in four portions over a 15-minute period with stirring.

  • Allow the mixture to stand at room temperature for 6 hours.

  • Pour the reaction mixture onto 250 g of ice and add 400 mL of water.

  • Extract the aqueous mixture with five 100-mL portions of petroleum ether.

  • Combine the organic extracts and wash successively with two 50-mL portions each of water, 5% sulfuric acid, and saturated aqueous sodium hydrogen carbonate.

  • Dry the organic layer over anhydrous magnesium sulfate (approx. 50 g).

  • Concentrate the solution on a rotary evaporator to yield 28-29 g (94-98%) of this compound as a colorless oil.[1]

Acetylation of Nerolidol

Materials:

  • Nerolidol

  • Acetic Anhydride

  • Ion-exchange resin (e.g., Lewatit® GF 101)

  • Solvent (e.g., Toluene)

Procedure (Adapted from Nerol Acetylation):

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine nerolidol (1 equivalent) and acetic anhydride (4 equivalents).

  • Add the ion-exchange resin catalyst (e.g., 7% by weight relative to nerol).

  • Heat the reaction mixture to 40°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter off the catalyst.

  • Wash the organic phase with water and saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which may require further purification by column chromatography.

Note: The reaction of the tertiary alcohol nerolidol may be less efficient and more prone to side reactions (e.g., elimination) than the primary alcohol nerol.

Synthesis from Farnesene

This route involves a multi-step process starting from β-farnesene, as described in patent literature. The following is a representative sequence of reactions.

Step 1: Hydroamination of Farnesene

  • Procedure: β-Farnesene is reacted with a dialkylamine (e.g., diethylamine) in the presence of a strong base like an alkyllithium reagent (e.g., n-butyllithium) to form a farnesyl amine derivative.[4][5][6]

Step 2: Conversion to Farnesyl Chloride

  • Procedure: The farnesyl amine is then reacted with a chloroformate, such as isobutyl chloroformate, to yield farnesyl chloride.[4][5][6]

Step 3: Nucleophilic Substitution to this compound

  • Procedure: Farnesyl chloride is subsequently reacted with an acetate salt, like sodium acetate, in a suitable solvent to produce this compound.[4][5][6]

Note: The patent literature describes these transformations in the context of preparing various farnesene derivatives, and a dedicated, optimized protocol for this compound with a reported overall yield is not explicitly detailed.

Biosynthesis in Engineered Escherichia coli

This approach utilizes metabolically engineered E. coli to produce this compound from a simple carbon source like glucose.

General Experimental Workflow:

  • Strain Engineering: The metabolic pathway of E. coli is engineered to enhance the production of the precursor farnesol. This typically involves overexpressing genes of the mevalonate (MVA) pathway. Subsequently, an alcohol acetyltransferase (ATF) is introduced to convert the produced farnesol into this compound.[7]

  • Fermentation: The engineered E. coli strain is cultured in a bioreactor containing a suitable fermentation medium with glucose as the carbon source. The fermentation is typically carried out at 37°C with aeration and agitation. A two-phase fermentation system, with an organic solvent overlay (e.g., dodecane), can be used to extract the this compound from the culture broth in situ, which can reduce product toxicity to the cells.

  • Product Isolation and Purification: After fermentation, the organic layer containing the this compound is separated from the aqueous phase. The this compound is then purified from the organic solvent, for example, by distillation or chromatography. The final titer of this compound can reach up to 201 mg/L in engineered strains.[7]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Acetylation_of_Farnesol Farnesol Farnesol Reaction Esterification (Acetylation) Farnesol->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Pyridine Pyridine (Base/Catalyst) Pyridine->Reaction FarnesylAcetate This compound Reaction->FarnesylAcetate

Caption: Acetylation of farnesol to this compound.

Acetylation_of_Nerolidol Nerolidol Nerolidol Reaction Esterification (Potential Rearrangement) Nerolidol->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Catalyst Catalyst (e.g., Ion-exchange Resin) Catalyst->Reaction FarnesylAcetate This compound Reaction->FarnesylAcetate

Caption: Acetylation of nerolidol to this compound.

Synthesis_from_Farnesene Farnesene β-Farnesene Step1 1. Hydroamination (Dialkylamine, Base) Farnesene->Step1 FarnesylAmine Farnesyl Amine Step1->FarnesylAmine Step2 2. Chloroformate Reaction FarnesylAmine->Step2 FarnesylChloride Farnesyl Chloride Step2->FarnesylChloride Step3 3. Nucleophilic Substitution (Acetate Salt) FarnesylChloride->Step3 FarnesylAcetate This compound Step3->FarnesylAcetate

Caption: Multi-step synthesis of this compound from farnesene.

Biosynthesis_in_Ecoli Glucose Glucose Fermentation Fermentation Glucose->Fermentation EngineeredEcoli Engineered E. coli EngineeredEcoli->Fermentation Farnesol Farnesol (intracellular) Fermentation->Farnesol Acetylation Enzymatic Acetylation (Alcohol Acetyltransferase) Farnesol->Acetylation FarnesylAcetate This compound Acetylation->FarnesylAcetate

Caption: Biosynthesis of this compound in engineered E. coli.

References

Safety Operating Guide

Proper Disposal of Farnesyl Acetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Farnesyl acetate, a sesquiterpenoid ester, requires careful handling and disposal to ensure laboratory safety and environmental protection. While some safety data sheets (SDS) may not classify it as a hazardous substance, it is best practice to manage its disposal as a chemical waste to prevent environmental contamination.[1][2][3] Adherence to institutional and local regulations for chemical waste management is paramount.[4][5][6]

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE). This includes safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][7] Ensure work is conducted in a well-ventilated area to avoid inhalation of any mists or vapors.[1][7]

In case of a spill:

  • Remove all sources of ignition.[1][7]

  • Ventilate the area.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[1][7]

  • Do not allow the chemical to enter drains or waterways.[1][7]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic process of collection, storage, and transfer for professional disposal.

1. Waste Collection:

  • Designate a specific, compatible, and clearly labeled waste container for this compound waste.[4][8][9] The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid to prevent leakage or evaporation.[10]

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions.[8][10]

2. Labeling:

  • Clearly label the waste container with "this compound Waste" and any other identifiers required by your institution's hazardous waste program.[8][9] The label should also include the accumulation start date.

3. Storage:

  • Store the sealed waste container in a designated and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[4][10]

  • The storage area should be away from heat, direct sunlight, and incompatible materials.[8]

4. Disposal Request and Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time according to institutional guidelines (often within one year for unopened containers and six months for opened ones), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][11]

  • Do not pour this compound down the drain or dispose of it in the regular trash.[1][8][11] This is to prevent environmental contamination.

5. Empty Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[11]

  • The rinsate should be collected and disposed of as this compound waste.

  • After triple-rinsing, the container can often be disposed of as regular trash after defacing the label and removing the cap.[9][11] However, always confirm this with your institution's waste disposal guidelines. Combustible packaging materials may also be disposed of via controlled incineration.[1]

Quantitative Data and Physical Properties

PropertyValueSource
Chemical Formula C₁₇H₂₈O₂[1]
Molecular Weight 264.4 g/mol [1]
Appearance Colorless oil/liquid[1][2]
Boiling Point 242°C (lit.)[1]
Melting Point 282°C (dec.)(lit.)[1]
Flash Point ≥ 93.3 °C (200 °F)[1]

Experimental Protocols

The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] This ensures the complete and environmentally sound destruction of the chemical. The specific operational protocols for these facilities are determined by the licensed waste disposal company and are not typically performed by laboratory personnel.

Disposal Workflow Diagram

FarnesylAcetateDisposal cluster_lab In the Laboratory cluster_disposal Professional Disposal start Generate Farnesyl Acetate Waste collect Collect in a Labeled, Compatible Container start->collect spill Spill Occurs start->spill store Store in a Designated Satellite Accumulation Area collect->store request Request Waste Pickup via Institutional EHS store->request transport Transport by Licensed Waste Contractor request->transport contain Contain and Absorb Spill spill->contain collect_spill Collect Spill Residue in a Sealed Container for Disposal contain->collect_spill collect_spill->store dispose Dispose via Incineration or Chemical Destruction Plant transport->dispose

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Farnesyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling Farnesyl acetate, including operational and disposal plans, to build deep trust and provide value beyond the product itself.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and EN 374.[1][2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][2] Otherwise, not required under normal use.[3][4]

Emergency First-Aid Procedures

Immediate and appropriate first aid is critical in the event of accidental exposure to this compound.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][2] Seek medical attention if symptoms occur.[3]
Eye Contact Rinse with pure water for at least 15 minutes, ensuring to flush under the eyelids.[1][2][3] Seek immediate medical attention.[3][5]
Ingestion Rinse the mouth with water. Do not induce vomiting.[1][2] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]

Handling and Storage Protocols

Proper handling and storage are essential to maintain the stability of this compound and prevent accidents.

AspectGuideline
Handling Handle in a well-ventilated area.[1][2] Wear suitable protective clothing.[2] Avoid contact with skin and eyes.[1][2] Use non-sparking tools.[2]
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][4] Store away from incompatible materials such as strong oxidizing agents.[4][6]

Accidental Release and Disposal Plan

In the event of a spill, a clear and effective plan is necessary to contain and clean up the material safely and dispose of it correctly.

Accidental Release Measures:

  • Ensure adequate ventilation and evacuate personnel to safe areas.[1][2]

  • Remove all sources of ignition and use spark-proof tools.[1][2]

  • Wear appropriate personal protective equipment, including chemical-impermeable gloves and eye protection.[1][2]

  • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][2]

  • For cleanup, sweep up and shovel the material into suitable, closed containers for disposal.[3][4]

Disposal Plan:

  • Dispose of this compound and any contaminated materials at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2] Do not discharge into sewer systems.[2]

  • Contaminated packaging should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2]

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Ensure Proper Ventilation A->B C Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B->C D Handle this compound in a Ventilated Area C->D E Use Non-Sparking Tools D->E F Avoid Contact with Skin and Eyes D->F L In Case of Spill: - Evacuate Area - Ventilate - Wear PPE - Contain and Clean Up with Spark-Proof Tools D->L M In Case of Exposure: - Follow First-Aid Measures - Seek Medical Attention D->M G Store in a Tightly Closed Container F->G H Keep in a Cool, Dry, Well-Ventilated Place G->H I Collect Waste in a Suitable, Closed Container H->I J Dispose of via a Licensed Chemical Destruction Facility I->J K Triple-Rinse and Dispose of Empty Containers J->K

Caption: This diagram outlines the procedural workflow for the safe handling, storage, and disposal of this compound, including emergency preparedness steps.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.